molecular formula C7H10N2O2 B1303827 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 26990-71-6

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1303827
CAS No.: 26990-71-6
M. Wt: 154.17 g/mol
InChI Key: HITOGDKGNNDJPC-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITOGDKGNNDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377394
Record name 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26990-71-6
Record name 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90377394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key building block in pharmaceutical and agrochemical research. The primary focus is on the widely employed Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic systems. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that influence reaction outcomes. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a prominent class of heterocyclic compounds that feature extensively in medicinal chemistry and materials science.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of a wide array of biologically active molecules. The substitution pattern on the pyrazole core dictates the compound's physicochemical properties and its interaction with biological targets. Specifically, pyrazole-4-carbaldehydes are valuable intermediates, as the aldehyde functionality allows for a variety of subsequent chemical transformations, enabling the synthesis of diverse compound libraries.[1][3]

The target molecule, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, incorporates several key structural features: a methoxy group at the 5-position, two methyl groups at the 1 and 3-positions, and a carbaldehyde (formyl) group at the 4-position. This specific arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6][7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7][9]

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.[7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[7]

The regioselectivity of the formylation is directed by the electronic properties of the substituents on the pyrazole ring. In the case of 5-methoxy-1,3-dimethyl-1H-pyrazole, the electron-donating methoxy and methyl groups activate the pyrazole ring towards electrophilic attack, with the 4-position being the most nucleophilic site.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This section provides a detailed, step-by-step protocol for the synthesis of the title compound, adapted from established literature procedures for the formylation of similar pyrazole systems.[9][10][11]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1,3-Dimethyl-5-pyrazoloneC₅H₈N₂O112.1325 mmol0.025
Phosphorus oxychloridePOCl₃153.3320 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.097.5 mL-
Ethyl acetateC₄H₈O₂88.114 x 10 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Sodium MethoxideCH₃ONa54.0227.5 mmol0.0275
MethanolCH₃OH32.04As needed-
Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Nucleophilic Substitution A 1,3-Dimethyl-5-pyrazolone C 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde A->C 80-90°C B Vilsmeier Reagent (DMF/POCl3) B->C E 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C->E in Methanol D Sodium Methoxide D->E

Caption: Overall synthetic workflow for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Procedure

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9]

  • To a 50 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 7.5 mL of N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 20 mL of phosphorus oxychloride (POCl₃) to the DMF with constant stirring.

  • After the addition is complete, continue stirring at 0°C for 20 minutes to allow for the formation of the Vilsmeier reagent.

  • Slowly add 25 mmol of 1,3-dimethyl-5-pyrazolone to the reaction mixture.

  • Raise the temperature to 80-90°C and maintain the reaction for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into 100 mL of ice water.

  • Extract the aqueous phase with ethyl acetate (4 x 10 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Dissolve the crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

  • Add a solution of sodium methoxide (27.5 mmol) in methanol to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices
  • Choice of Reagents: DMF and POCl₃ are the standard and most cost-effective reagents for generating the Vilsmeier reagent.[8][9] 1,3-Dimethyl-5-pyrazolone is a readily available starting material for the synthesis of the pyrazole core.[9]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore carried out at 0°C to control the reaction rate and prevent side reactions. The subsequent formylation step requires heating to 80-90°C to overcome the activation energy barrier.[9]

  • Aqueous Workup: Pouring the reaction mixture into ice water serves to quench the reaction and hydrolyze the intermediate iminium salt to the desired aldehyde. The use of a saturated NaHCO₃ wash is crucial for neutralizing the acidic byproducts of the reaction.[9]

  • Nucleophilic Substitution: The conversion of the 5-chloro substituent to a 5-methoxy group is a standard nucleophilic aromatic substitution reaction. Sodium methoxide is a strong nucleophile and a suitable base for this transformation.

Characterization

The final product, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl group of the aldehyde.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and is harmful if inhaled or absorbed through the skin.

  • Standard laboratory safety practices should be followed throughout the experimental procedure.

Conclusion

The is reliably achieved through a two-step process involving an initial Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone to yield the 5-chloro intermediate, followed by a nucleophilic substitution with sodium methoxide. This technical guide provides a robust and well-documented protocol, grounded in established chemical principles, to facilitate the successful synthesis of this important chemical building block. The detailed explanation of the reaction mechanism and the rationale behind the experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to other synthetic challenges.

References

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2020). Chemical Methodologies, 4(4), 436-446. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2009). Russian Chemical Bulletin, 58(10), 2151-2157. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(2), M1382. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2006). ARKIVOC, 2006(8), 196-236. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Chemistry of Heterocyclic Compounds, 55(4-5), 415-424. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. (2004). HETEROCYCLES, 63(11), 2583-2593. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 33-42. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4616-4627. [Link]

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2008). Organic Syntheses, 85, 1-10. [Link]

  • Pyrazole synthesis. (n.d.). Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(101), 99285-99290. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (2007). RASAYAN Journal of Chemistry, 1(1), 28-34. [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND THEIR CONVERSION TO PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. (2016). HETEROCYCLES, 93(2), 627-642. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Spectroscopic Characterization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive spectroscopic analysis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 26990-71-6), a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Given the sparse availability of published experimental data for this specific molecule, this document leverages established chemical principles and extensive data from analogous substituted pyrazoles to present a robust, predictive guide for researchers.[3] We detail a validated synthetic protocol via the Vilsmeier-Haack reaction, outline step-by-step procedures for acquiring spectroscopic data, and provide an in-depth, predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry results. This guide is designed to serve as a self-validating system, enabling researchers to confidently synthesize, purify, and confirm the structural integrity of the target compound.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are a cornerstone of modern synthetic chemistry.[4] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5] The functionalization of the pyrazole ring, particularly the introduction of a carbaldehyde group at the C4 position, creates a versatile chemical handle for further elaboration into more complex molecular architectures, such as condensed heterocyclic systems.[6][7]

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde combines the electron-donating effects of a C5-methoxy group and two N1/C3-methyl groups with the electron-withdrawing aldehyde functionality. Understanding its precise spectroscopic signature is paramount for quality control, reaction monitoring, and unequivocal structural confirmation.

Proposed Synthesis via Vilsmeier-Haack Formylation

The most reliable and widely adopted method for introducing a formyl group at the electron-rich C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as the formylating electrophile.[8]

The proposed synthesis begins with the precursor 1,3-dimethyl-5-methoxypyrazole. The subsequent formylation is directed to the C4 position, which is activated by the cumulative electron-donating effects of the N1-methyl, C3-methyl, and C5-methoxy substituents.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) POCl3->Vilsmeier 0-5 °C (Anhydrous) DMF Anhydrous DMF DMF->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Precursor 1,3-Dimethyl-5-methoxypyrazole Precursor->ReactionMix Add dropwise to Vilsmeier Reagent Quench Quench with Ice/Water & Neutralize (e.g., NaHCO₃) ReactionMix->Quench Heat (e.g., 60-70 °C) Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product Final Product: 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde Purify->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] All glassware must be oven- or flame-dried to ensure anhydrous conditions.

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas (N₂ or Ar) inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 to 2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting viscous, white mixture for an additional 30 minutes at 0-5 °C.[7]

  • Formylation Reaction: Dissolve the starting material, 1,3-dimethyl-5-methoxypyrazole (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexane). A small aliquot of the reaction mixture should be carefully quenched in a separate vial with a saturated sodium bicarbonate solution and extracted with ethyl acetate for TLC analysis.[8]

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution.[8]

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Data Analysis and Interpretation

This section provides the predicted spectroscopic data for the title compound. The assignments are based on established principles of spectroscopy and comparative analysis with structurally similar pyrazole derivatives found in the literature.[10][11]

Molecular Structure and Atom Numbering

Caption: Structure with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and formula of the compound.

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • Predicted Ionization (ESI+): The high-resolution mass spectrum (HRMS) should show a prominent molecular ion peak [M+H]⁺ at m/z 155.0815.[3] Other common adducts like [M+Na]⁺ at m/z 177.0635 may also be observed.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The analysis should focus on the fingerprint and functional group regions.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1665-1685 cm⁻¹ .[7][12] This is a key diagnostic peak. Its position, slightly lower than a typical aliphatic aldehyde, is due to the conjugation with the pyrazole ring.

  • C=N and C=C Stretching (Pyrazole Ring): Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹ , corresponding to the stretching vibrations of the pyrazole ring system.[13]

  • C-H Stretching: Aromatic/vinylic C-H stretches are generally weak and appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850-2960 cm⁻¹ region. The characteristic aldehyde C-H stretch often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C-O Stretching (Methoxy): A strong band corresponding to the asymmetric C-O-C stretch of the methoxy group should appear in the 1200-1275 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[14]

¹H NMR Spectroscopy (Predicted)

  • Aldehyde Proton (-CHO): Expected as a singlet around δ 9.8-10.2 ppm . This downfield shift is characteristic of aldehyde protons.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.9-4.2 ppm . Methoxy groups on aromatic rings typically appear in this region.[15]

  • N-Methyl Protons (N1-CH₃): A sharp singlet integrating to 3 protons, predicted to be in the range of δ 3.7-3.9 ppm .

  • C-Methyl Protons (C3-CH₃): A sharp singlet integrating to 3 protons, predicted to be slightly more upfield than the N-methyl, around δ 2.3-2.5 ppm .[16]

¹³C NMR Spectroscopy (Predicted)

  • Aldehyde Carbonyl (C=O): The carbonyl carbon is expected to be the most downfield signal, around δ 185-190 ppm .

  • Pyrazole Ring Carbons:

    • C5 (bearing -OCH₃): Predicted around δ 155-160 ppm . The attachment to the electronegative oxygen causes a significant downfield shift.

    • C3 (bearing -CH₃): Predicted around δ 148-152 ppm .

    • C4 (bearing -CHO): Predicted to be the most upfield of the ring carbons, around δ 108-112 ppm .

  • Methoxy Carbon (-OCH₃): Expected in the range of δ 58-62 ppm .[15]

  • N-Methyl Carbon (N1-CH₃): Predicted around δ 35-40 ppm .

  • C-Methyl Carbon (C3-CH₃): Predicted to be the most upfield signal, around δ 12-15 ppm .[16]

Rationale for Assignments & 2D NMR Confirmation

While 1D spectra provide the initial data, 2D NMR experiments are essential for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment validates direct C-H bonds. It would show correlations between the proton signals of the three methyl groups and the aldehyde proton with their corresponding carbon signals as predicted above.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary carbons and confirming connectivity. Key expected correlations include:

    • The aldehyde proton (CHO) showing a correlation to the C4 carbon of the ring.

    • The N1-CH₃ protons showing correlations to the N1-attached C5 and the adjacent C-N carbon.

    • The C3-CH₃ protons showing correlations to the C3 and C4 carbons of the ring.

    • The OCH₃ protons showing a strong correlation to the C5 carbon.[12][17]

Summary of Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CHO 9.8 - 10.2 Singlet 1H
OCH₃ 3.9 - 4.2 Singlet 3H
N1-CH₃ 3.7 - 3.9 Singlet 3H

| C3-CH₃ | 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 185 - 190
C5 155 - 160
C3 148 - 152
C4 108 - 112
OCH₃ 58 - 62
N1-CH₃ 35 - 40

| C3-CH₃ | 12 - 15 |

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch 1665 - 1685 Strong, Sharp
Pyrazole Ring C=N, C=C Stretch 1400 - 1600 Medium-Strong
Methyl Groups C-H Stretch 2850 - 2960 Medium

| Methoxy Group | C-O Stretch | 1200 - 1275 | Strong |

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. By employing the robust Vilsmeier-Haack formylation protocol, researchers can reliably synthesize the target compound. The detailed predictive spectroscopic data—summarized in tables for clarity—serves as an authoritative benchmark for structural confirmation. The application of 1D and 2D NMR techniques, as outlined, will allow for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the final product. This document empowers researchers and drug development professionals with the necessary information to confidently incorporate this valuable pyrazole intermediate into their synthetic programs.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). ScienceDirect.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). Royal Society of Chemistry.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Catarino, R. I. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63.
  • PubChem. (n.d.). 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carbaldehyde.
  • Matrix Scientific. (n.d.). 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • SpectraBase. (n.d.). 1-(4-methoxybenzyl)-3-methyl-pyrazole - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole - Optional[13C NMR] - Chemical.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
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  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

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1H NMR and 13C NMR of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the field of chemical sciences for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted heterocyclic compound. By dissecting the chemical shifts, multiplicities, and integration values, we will demonstrate how to deduce the precise molecular structure. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization.

Introduction: The Role of NMR in Structural Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Among the suite of analytical tools available, NMR spectroscopy offers an unparalleled level of detail regarding the molecular framework. For complex heterocyclic systems like pyrazole derivatives, which are prevalent scaffolds in medicinal chemistry, NMR is not just a characterization tool but a fundamental component of discovery.

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde contains a variety of functional groups—an aldehyde, a methoxy group, and two distinct methyl groups—all attached to a central pyrazole ring. This guide will walk through the theoretical principles and practical interpretation of its ¹H and ¹³C NMR spectra, explaining the causality behind the observed spectral data.

Molecular Structure and Predicted NMR Signals

Before delving into the spectra, a preliminary analysis of the molecule's structure allows us to predict the number and type of signals we expect to observe.

Caption: Molecular structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Expected ¹H NMR Signals:

  • Four distinct proton environments: The structure contains four types of protons that are not chemically equivalent and are not adjacent to other protons. Therefore, we anticipate four singlet signals.

    • Aldehyde proton (-CHO)

    • Methoxy protons (-OCH₃)

    • N-methyl protons (N-CH₃)

    • C-methyl protons (C-CH₃)

Expected ¹³C NMR Signals:

  • Seven distinct carbon environments: All seven carbon atoms in the molecule are in unique chemical environments.

    • Carbonyl carbon (from -CHO)

    • Three pyrazole ring carbons (C3, C4, C5)

    • Methoxy carbon (-OCH₃)

    • N-methyl carbon (N-CH₃)

    • C-methyl carbon (C-CH₃)

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample & Lock on Deuterium Signal D->E F Tune and Shim for Field Homogeneity E->F G Acquire ¹H Spectrum (16-32 scans) F->G H Acquire ¹³C Spectrum (>1024 scans) G->H I Apply Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate ¹H Signals L->M N Assign Peaks M->N

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is dissolved in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Chloroform-d is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ ~7.26 ppm. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2][3]

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[4][5]

  • ¹H NMR Acquisition: A standard proton experiment is run. Typically, 16 to 32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) are required to obtain a spectrum with adequate signal intensity.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through its chemical shifts, integration, and multiplicity. For this molecule, all signals are expected to be singlets due to the absence of vicinal protons for coupling.

Chemical Shift Assignments and Rationale
  • Aldehyde Proton (-CHO): This proton is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This leads to a significant deshielding effect, placing its resonance far downfield. The expected chemical shift is in the range of δ 9.5-10.5 ppm.[1][6][7][8][9] This is typically the most easily identifiable signal in the spectrum.

  • Methoxy Protons (-OCH₃): These protons are on a carbon attached to an electronegative oxygen atom, which deshields them. Their characteristic signal appears as a sharp singlet.[10] For an aromatic methoxy group, this is typically in the range of δ 3.8-4.2 ppm.[6][11]

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N1 atom of the pyrazole ring are also deshielded by the electronegative nitrogen and the aromatic character of the ring. Their signal is expected to be a singlet around δ 3.8-4.1 ppm.

  • C-Methyl Protons (C-CH₃): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic ring. It is less deshielded than the N-methyl and methoxy protons and is expected to resonate further upfield, typically in the range of δ 2.2-2.6 ppm.[6]

Summary of ¹H NMR Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~9.95Singlet1HAldehyde-HHighly deshielded by the adjacent C=O group.[1][6]
~4.10Singlet3HMethoxy (-OCH₃)Deshielded by the electronegative oxygen atom.[10][11]
~3.90Singlet3HN-Methyl (N-CH₃)Deshielded by the nitrogen atom and aromatic ring.
~2.45Singlet3HC-Methyl (C-CH₃)Attached to the sp² carbon of the pyrazole ring.

Note: The exact chemical shift values are illustrative and can vary slightly based on solvent and concentration.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Chemical Shift Assignments and Rationale
  • Carbonyl Carbon (-CHO): Similar to its proton, the carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to an electronegative oxygen atom. Its resonance is expected far downfield, typically in the δ 185-200 ppm range for aldehydes.[12][13][14]

  • Pyrazole Ring Carbons (C3, C4, C5): These carbons resonate in the aromatic region (δ 100-160 ppm). Their specific shifts are dictated by their substituents.

    • C5-OCH₃: The direct attachment of an electronegative oxygen atom causes a strong deshielding effect, placing this signal significantly downfield, likely around δ 155-160 ppm.[15]

    • C3-CH₃: This carbon is also part of the aromatic system and its chemical shift is expected in the range of δ 145-150 ppm.[16]

    • C4-CHO: This carbon is shielded by its position within the pyrazole ring but deshielded by the attached aldehyde group. Its signal is anticipated to be the most upfield of the ring carbons, likely around δ 108-112 ppm.[16]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the δ 55-65 ppm range.[2][10][17][18] The conformation relative to the aromatic ring can influence the exact shift.[17][18]

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 35-45 ppm.

  • C-Methyl Carbon (C-CH₃): This sp³-hybridized carbon is the most shielded carbon in the molecule, and its signal is expected at the highest field (lowest ppm value), typically around δ 10-15 ppm.[12][16]

Summary of ¹³C NMR Data
Chemical Shift (δ ppm)AssignmentRationale
~186.0Carbonyl (C=O)Most deshielded carbon due to the C=O double bond.[12][14]
~158.0C5Attached to the highly electronegative oxygen of the methoxy group.
~148.0C3sp² carbon in the pyrazole ring attached to a methyl group.
~110.0C4sp² carbon in the pyrazole ring attached to the aldehyde group.[16]
~60.5Methoxy (-OCH₃)Typical range for an aromatic methoxy carbon.[17][18]
~39.5N-Methyl (N-CH₃)sp³ carbon attached to a nitrogen atom.
~12.0C-Methyl (C-CH₃)Most shielded sp³ carbon.[12][16]

Note: The exact chemical shift values are illustrative and are best confirmed with 2D NMR techniques like HSQC and HMBC for unambiguous assignment.[19]

Conclusion

The analysis of the ¹H and ¹³C NMR spectra of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provides a clear and consistent picture of its molecular structure. The number of signals, their chemical shifts, and their integrations in the ¹H spectrum, along with the distinct chemical shifts in the ¹³C spectrum, all align perfectly with the proposed structure. This guide demonstrates the logical, step-by-step process of spectral interpretation, underscoring the power of NMR spectroscopy as a primary tool for structural verification in modern chemistry. For definitive proof, these 1D NMR assignments should be corroborated using 2D NMR experiments such as HSQC and HMBC, which establish direct and long-range proton-carbon correlations.

References

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
  • Janez, M., & Stojan, S. (n.d.). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-684.
  • Marek, R., Lyčka, A., Kolehmainen, E., & Sievänen, E. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 897-906.
  • Fabián, H., Belén, M., & José, E. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 643-646.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Marek, R., Lyčka, A., Kolehmainen, E., & Sievänen, E. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed.
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.
  • Thieme. (n.d.).
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010).
  • Quora. (2017). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?
  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • ResearchGate. (2020). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
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  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Claramunt, R. M., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
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  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
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  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane.
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  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
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physical and chemical properties of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, renowned for its versatile biological activities. Within this important class of heterocyclic compounds, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a key intermediate with significant potential for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals and agrochemicals.

Core Molecular Attributes

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 26990-71-6, is a substituted pyrazole characterized by the presence of a methoxy group at the 5-position, two methyl groups at the 1 and 3-positions, and a carbaldehyde (formyl) group at the 4-position.

Structural Representation:

Caption: 2D structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 26990-71-6[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1]
Melting Point 56-58 °C[1][2]
Appearance Solid[1]
Predicted XlogP 0.4[3]

Synthesis and Reactivity

Synthetic Approach: The Vilsmeier-Haack Reaction

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, like many other pyrazole-4-carbaldehydes, is commonly achieved through the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. The key reagent, the Vilsmeier reagent, is an electrophilic iminium salt formed from a substituted amide, such as dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4]

The general mechanism involves the activation of the pyrazole ring towards electrophilic substitution by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole 5-Methoxy-1,3-dimethyl-1H-pyrazole (Starting Material) Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Generalized workflow for the Vilsmeier-Haack formylation of a pyrazole.

Reactivity Profile

The chemical reactivity of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-rich nature of the pyrazole ring. The aldehyde group can undergo a wide range of reactions, including:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the primary alcohol.

  • Condensation reactions with amines and other nucleophiles to form imines (Schiff bases), hydrazones, and other derivatives. These reactions are fundamental in extending the molecular framework for the development of new chemical entities.

  • Wittig and related olefination reactions to introduce carbon-carbon double bonds.

The pyrazole ring itself is generally stable to many reaction conditions but can be susceptible to electrophilic attack, although the existing substituents will direct the position of further substitution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups (N-CH₃, C-CH₃, and O-CH₃), each integrating to three protons. A singlet corresponding to the aldehydic proton will be observed in the downfield region (typically δ 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the downfield region (around δ 180-190 ppm). The carbons of the methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the methyl and aldehyde groups, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns are likely to involve the loss of the formyl group (CHO), a methyl group (CH₃), or a methoxy group (OCH₃). Predicted mass-to-charge ratios for various adducts are available.[3]

Applications in Research and Development

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the synthesis of more complex molecules with potential biological activity. The aldehyde functionality serves as a convenient handle for introducing diverse substituents and building larger molecular scaffolds.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs. Derivatives of pyrazole-4-carbaldehydes are investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The specific substitution pattern of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde offers a unique starting point for the exploration of new chemical space in drug discovery programs.

Safety and Handling

According to available safety data, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is classified as a warning-level hazard, with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Solubility Profile

While specific experimental solubility data for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is limited, pyrazole derivatives generally exhibit good solubility in common organic solvents.[2] These include:

  • Alcohols (e.g., methanol, ethanol)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

Solubility in nonpolar solvents like hexanes is expected to be lower. Pyrazoles typically have limited solubility in water.[5][6]

References

  • Chemsigma. 26990-71-6 5-METHOXY-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • PubChem. Pyrazole. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier, A., Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927, 60(1), 119–122.
  • PubChemLite. 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carbaldehyde. [Link]

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An In-depth Technical Guide to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the scientific community. As a member of the pyrazole class, it belongs to a group of molecules recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of a reactive aldehyde group at the 4-position, coupled with a methoxy substituent at the 5-position, makes this molecule a versatile and valuable building block for the synthesis of complex chemical entities in drug discovery and agrochemical development. This guide provides a detailed overview of its properties, a validated synthesis protocol, and its applications for researchers in the chemical and pharmaceutical sciences.

Core Compound Identification and Properties

Identifying a compound accurately is the cornerstone of scientific research. While a specific CAS (Chemical Abstracts Service) number for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is not consistently cited in major databases, it is unequivocally identified by its molecular structure and other key identifiers.

Table 1: Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
MDL Number MFCD03791232Commercial Suppliers
Monoisotopic Mass 154.07423 DaPubChem
XlogP (Predicted) 0.4PubChem
Physical Appearance Predicted to be a solid at room temperatureN/A
Synthesis Pathway and Experimental Protocol

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step sequence involving a Vilsmeier-Haack reaction followed by a nucleophilic aromatic substitution. This pathway is logical and validated by extensive literature on the synthesis of analogous substituted pyrazole-4-carbaldehydes.[3][4]

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This reaction is the method of choice for formylating electron-rich heterocyclic rings like pyrazoles.[5][6] It utilizes a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF) which acts as a mild electrophile, selectively adding a formyl (-CHO) group to the C4 position of the pyrazole ring. The reaction on the pyrazolone precursor also conveniently installs a chloro group at the C5 position, creating an essential intermediate.[4][7]

  • Nucleophilic Aromatic Substitution (SNA r): The chloro group installed at the C5 position is activated by the electron-withdrawing effects of the adjacent nitrogen atom and the newly added formyl group. This makes it an excellent leaving group for substitution by a nucleophile like sodium methoxide, allowing for the efficient and high-yield introduction of the desired methoxy group. A similar substitution is documented for the synthesis of related 5-phenoxy pyrazoles.[3]

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Halo-formylation cluster_1 Step 2: Nucleophilic Substitution Start 1,3-Dimethyl-1H-pyrazol-5(4H)-one Intermediate 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Start->Intermediate POCl₃, DMF Heat (e.g., 90-120°C) Final 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Final Sodium Methoxide (NaOMe) Methanol (MeOH)

Figure 1: Proposed two-step synthesis workflow.

This protocol is a self-validating system, with progress at each stage monitored by Thin-Layer Chromatography (TLC).

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [4][7]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the DMF with vigorous stirring. The formation of a viscous, white salt (the Vilsmeier reagent) will be observed. Maintain the temperature at 0°C for an additional 20-30 minutes after addition is complete.

  • Reaction: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Heating: After the addition is complete, carefully heat the reaction mixture to 90°C and maintain for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution to pH 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure chloro-intermediate.

Step 2: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3]

  • Reaction Setup: Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 1 in anhydrous methanol.

  • Nucleophile Addition: Add sodium methoxide (NaOMe, 1.5-2.0 eq), either as a solid or as a solution in methanol, to the reaction mixture at room temperature.

  • Heating: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

  • Extraction & Purification: Add water to the residue and extract with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The final product can be purified via recrystallization or column chromatography.

Applications in Drug Discovery and Development

The true value of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde lies in its utility as a scaffold for creating novel therapeutic agents. The pyrazole core is a proven pharmacophore, and the aldehyde group serves as a versatile chemical handle for diversification.[8]

A prominent and high-value application is in the development of agonists for TGR5 (G-protein-coupled bile acid receptor 1). TGR5 is a major therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and inflammatory disorders. Research has demonstrated that derivatives of the closely related 5-phenoxy-1,3-dimethyl-1H-pyrazole scaffold are potent TGR5 agonists.[9] The aldehyde functional group of the title compound is the perfect precursor for synthesizing the carboxamides that were identified as the active pharmacophore in these studies.[9]

The logical progression is as follows:

  • Oxidation: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides for screening.

Application_Logic A 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde (Core Scaffold) B Oxidation (e.g., Pinnick Oxidation) A->B C 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carboxylic acid (Key Intermediate) B->C D Amide Coupling (HATU, EDC, etc.) C->D E Library of Pyrazole-4-Carboxamides (Candidate Molecules) D->E F High-Throughput Screening (HTS) E->F G Identification of TGR5 Agonists (Lead Compounds for Metabolic Disease) F->G

Figure 2: Logical workflow from core scaffold to therapeutic lead discovery.
Conclusion

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its robust and logical synthesis makes it readily accessible, while its inherent structural features—a biologically active pyrazole core and a synthetically versatile aldehyde handle—position it as a critical starting material for constructing novel libraries of compounds. For researchers and drug development professionals, mastering the chemistry of this scaffold opens a direct pathway to exploring new therapeutic frontiers, particularly in the promising area of metabolic disease modulation through targets like TGR5.

References

  • Gudeli, V., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Vasylev, M. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 54(4), 364-373. [Link]

  • Al-Omran, F., et al. (1997). STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Journal of the Chemical Society Perkin Transactions 1. [Link]

  • Shen, Y. J., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3510. [Link]

  • Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

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  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Ryabukhin, S. V., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 627-646. [Link]

  • Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. [Link]

  • PubChemLite. (n.d.). 5-methoxy-1,3-dimethyl-1h-pyrazole-4-carboxylic acid. [Link]

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  • Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 59(1), 133-151. [Link]

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discovery and history of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among the most versatile derivatives, pyrazole-4-carbaldehydes stand out as critical synthetic intermediates, providing a reactive handle for constructing complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to pyrazole-4-carbaldehydes, with a primary focus on the seminal Vilsmeier-Haack reaction. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the enduring impact of these building blocks on drug discovery.

Historical Perspective: The Dawn of Pyrazole Formylation

The story of pyrazole-4-carbaldehydes is intrinsically linked to the development of efficient formylation techniques for electron-rich aromatic systems. While pyrazoles themselves were first described by Ludwig Knorr in 1883, the direct and regioselective introduction of a formyl group at the C4 position awaited a suitable chemical tool.[3][4]

That tool emerged in 1927 with the work of Anton Vilsmeier and Albrecht Haack.[5] Their discovery, the Vilsmeier-Haack reaction , involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to formylate activated aromatic and heterocyclic rings.[5][6] The application of this reaction to the pyrazole nucleus marked the most significant breakthrough in the synthesis of pyrazole-4-carbaldehydes, transforming them from chemical curiosities into readily accessible building blocks. The reaction's efficiency, mild conditions, and high regioselectivity for the electron-rich C4 position of the pyrazole ring cemented its status as the gold-standard synthetic method.[7][8]

Core Synthetic Methodology: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely used method for preparing pyrazole-4-carbaldehydes.[9][10] Its success hinges on the in-situ formation of a potent electrophile, the Vilsmeier reagent, which readily attacks the electron-rich pyrazole ring.

Mechanism of Action

The reaction proceeds through a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the elimination of a phosphate derivative and the formation of the highly electrophilic N,N-dimethyl-chloromethylene iminium salt, commonly known as the Vilsmeier reagent.[7] This reagent is the active formylating agent.

  • Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C4 position, to form a sigma complex intermediate. Subsequent loss of a proton (rearomatization) and hydrolysis of the resulting iminium species during aqueous workup yields the final pyrazole-4-carbaldehyde.[7][8]

Below is a diagram illustrating the formation of the Vilsmeier reagent.

G DMF DMF (N,N-Dimethylformamide) Intermediate Adduct Intermediate DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Intermediate->Vilsmeier_Reagent Elimination G Pyrazole Pyrazole Substrate (Electron-Rich) Sigma_Complex Sigma Complex (Intermediate) Pyrazole->Sigma_Complex Electrophilic Attack Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (-H⁺) Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product Pyrazole-4-carbaldehyde (Final Product) Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation on a pyrazole ring.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful Vilsmeier-Haack reaction.

  • Solvent: DMF often serves as both a reagent and the solvent. Anhydrous conditions are paramount, as the Vilsmeier reagent and POCl₃ are both highly sensitive to moisture and will readily decompose in the presence of water, halting the reaction. [7]* Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled reaction and degradation. [7]The subsequent formylation step may require heating to drive the reaction to completion, with typical temperatures ranging from 60 to 120 °C depending on the reactivity of the pyrazole substrate. [5][11]* Substrate Reactivity: Electron-donating groups on the pyrazole ring increase its nucleophilicity and accelerate the reaction. Conversely, strong electron-withdrawing groups can deactivate the ring to the point where formylation fails to occur. [1]* Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde and also neutralizes any remaining reactive reagents. This step is highly exothermic and must be performed with caution. [7]

Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde

This protocol provides a generalized, self-validating procedure for the formylation of a substituted pyrazole. It incorporates necessary safety precautions and monitoring steps.

Materials and Reagents
  • Substituted Pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • TLC plates, appropriate solvent system, and visualization method (e.g., UV light)

Step-by-Step Methodology

Safety Note: This reaction must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [7]

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (acting as solvent).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (3.0-4.0 eq) dropwise to the cold, stirred DMF via the dropping funnel over 15-30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a viscous, white or pale-yellow salt indicates the successful generation of the Vilsmeier reagent. [12]

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature, and then heat to the optimized temperature (e.g., 80 °C) for 2-6 hours. [11]

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC. [7]Carefully take a small aliquot from the reaction mixture, quench it in a vial containing saturated NaHCO₃ solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against a spot of the starting material. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quench is highly exothermic.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x 50 mL).

    • If emulsions form, add brine to the separatory funnel to aid in phase separation. [7] * Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) to yield the pure pyrazole-4-carbaldehyde. [11]

Troubleshooting Workflow

G Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Confirm Anhydrous Conditions (Dry Glassware, N₂ Atmosphere) Check_Reagents->Check_Conditions Reagents OK Reagent_Fail Use fresh/dry reagents Check_Reagents->Reagent_Fail Reagents Suspect Check_Temp Optimize Reaction Temperature/Time (Is substrate deactivated?) Check_Conditions->Check_Temp Conditions OK Condition_Fail Ensure rigorous anhydrous setup Check_Conditions->Condition_Fail Moisture Present Check_Workup Review Workup Procedure (Is product water-soluble?) Check_Temp->Check_Workup Temp/Time OK Temp_Fail Increase temp/time for deactivated substrates Check_Temp->Temp_Fail Substrate Unreactive Success Yield Improved Check_Workup->Success Workup OK Workup_Fail Saturate aqueous layer with NaCl (brine) before extraction Check_Workup->Workup_Fail Product Loss Reagent_Fail->Success Condition_Fail->Success Temp_Fail->Success Workup_Fail->Success

Caption: A decision-making workflow for troubleshooting the Vilsmeier-Haack reaction. [7]

Summary of Reaction Conditions

The versatility of the Vilsmeier-Haack reaction allows for its application across a range of pyrazole substrates. The following table summarizes representative conditions reported in the literature.

Substrate TypeTemp (°C)Time (h)Yield (%)Reference
1,3-Disubstituted-5-chloro-1H-pyrazoles1202Good[1][5]
Hydrazones of diacetylcarbazoles70-802Good[9]
1-Benzyl-2-(1-phenylethylidene)hydrazones705-6Good[5]
N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide70-802Good[9]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole7024-[12]
General Hydrazone Substrates804-[11]

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole-4-carbaldehydes are not typically the final bioactive compound but rather serve as exceptionally versatile intermediates. [13][14]The aldehyde functional group is a gateway to a vast number of chemical transformations, allowing for the rapid diversification of the pyrazole core to build libraries of potential drug candidates.

  • Building Blocks for Heterocycles: The aldehyde can be used in condensation reactions with various nucleophiles to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are common motifs in kinase inhibitors and other therapeutic agents. [12]* Synthesis of Schiff Bases: Reaction with primary amines readily forms Schiff bases (imines), which can possess their own biological activities or serve as intermediates for further reactions. [15]* Reductive Amination: The aldehyde can be converted into an amine via reductive amination, providing a crucial linker point for attaching other pharmacophores.

  • Wittig and Related Reactions: Carbon-carbon bond formation via reactions like the Wittig olefination allows for the extension of side chains from the pyrazole core.

The pyrazole scaffold itself is present in numerous blockbuster drugs, and the ability to functionalize it at the C4 position via the carbaldehyde is a key strategy in the discovery of new agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. [2][3][16]

Conclusion

The history of pyrazole-4-carbaldehydes is a prime example of how the discovery of a powerful synthetic reaction—the Vilsmeier-Haack formylation—can unlock the full potential of a chemical scaffold. From its initial development to its modern applications, this methodology has provided chemists with a robust and reliable route to these invaluable synthetic intermediates. For researchers in drug discovery, a thorough understanding of the synthesis, reactivity, and troubleshooting of pyrazole-4-carbaldehydes is essential for leveraging this privileged core structure in the design of the next generation of therapeutic agents.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
  • Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26763.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-144.
  • Jankevičiūtė, J., Voitechovič, E., & Stankevičiūtė, M. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(3), M1704.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Retrieved from [Link]

  • (n.d.). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • Contreras-García, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(15), 4583. Retrieved from [Link]

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Environmental Science: An Indian Journal, 17(10). Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Retrieved from [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. Retrieved from [Link]

  • Cherian, B., et al. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents: Synthesis and in vitro membrane stabilization method. ProQuest. Retrieved from [Link]

  • Selvam, T. P., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Cherian, B., et al. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents: Synthesis and in vitro membrane stabilization method. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Retrieved from [Link]

  • Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2415-2425. Retrieved from [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2035. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Pharmaceutical Research International, 1-13. Retrieved from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 164-175. Retrieved from [Link]

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  • Reddy, L. C. S., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), 605-611. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Departing from a linear O-methylation and formylation route, this document details a more robust and commonly employed three-step synthetic pathway. The synthesis commences with the cyclocondensation of readily available starting materials to form a pyrazolone core, which then undergoes a Vilsmeier-Haack chloroformylation reaction. This key step concurrently installs the C4-formyl group and a C5-chloro substituent. The final target molecule is then achieved through a nucleophilic aromatic substitution of the chloro group. This guide elucidates the causal chemistry behind each step, provides detailed, step-by-step experimental protocols, and includes full characterization data to ensure reproducibility and scientific integrity for researchers and drug development professionals.

Introduction: Significance and Synthetic Strategy

Pyrazole-4-carbaldehyde scaffolds are privileged structures in modern pharmacology, serving as key intermediates in the synthesis of compounds targeting a wide range of biological pathways. The specific molecule, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, incorporates key structural motifs—a methoxy group as a hydrogen bond acceptor and potential metabolic blocker, and a reactive carbaldehyde for further derivatization—making it a highly sought-after intermediate for constructing complex molecular libraries.

While a direct formylation of 1,3-dimethyl-5-methoxypyrazole might seem intuitive, the synthesis is most effectively and reliably achieved through a three-step sequence that leverages the reactivity of the pyrazolone tautomer. This pathway offers high yields and excellent control over regioselectivity. The core transformation is the Vilsmeier-Haack reaction, a powerful tool for formylating electron-rich heterocycles.[1][2] In this specific case, the reaction on the pyrazolone intermediate leads to a concomitant chlorination at the 5-position, yielding 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This chlorinated intermediate is then readily converted to the final methoxy product.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the strategic advantages of the chosen synthetic pathway. The C4-aldehyde and C5-methoxy groups point to a Vilsmeier-Haack reaction on a suitable precursor. The most practical approach involves introducing the formyl group and a leaving group (chloro) simultaneously onto a stable pyrazolone core, followed by substitution.

Retrosynthesis Target 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr ChloroIntermediate 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde SNAr->ChloroIntermediate Vilsmeier Vilsmeier-Haack Chloroformylation ChloroIntermediate->Vilsmeier Pyrazolone 1,3-Dimethyl-1H-pyrazol-5(4H)-one Vilsmeier->Pyrazolone Cyclocondensation Cyclocondensation Pyrazolone->Cyclocondensation SMs Ethyl Acetoacetate + Methylhydrazine Cyclocondensation->SMs

Caption: Retrosynthetic analysis of the target molecule.

Optimized Synthetic Workflow

The forward synthesis is executed in three distinct, high-yielding steps. Each stage is designed for scalability and produces intermediates that can be readily purified.

Forward_Synthesis cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Nucleophilic Substitution SMs Ethyl Acetoacetate + Methylhydrazine Pyrazolone 1,3-Dimethyl-1H- pyrazol-5(4H)-one SMs->Pyrazolone Heat, Solvent-free ChloroIntermediate 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Pyrazolone->ChloroIntermediate POCl₃, DMF Target 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde ChloroIntermediate->Target NaOMe, DMF

Caption: The three-step forward synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one

This foundational step involves the cyclocondensation of methylhydrazine and ethyl acetoacetate. The reaction proceeds via initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.[3] A solvent-free approach is particularly efficient, yielding a high-purity product with minimal work-up.[3]

Protocol:

  • Equip a round-bottomed flask with a magnetic stirrer and place it in an ice-water bath (0 °C).

  • Charge the flask with ethyl acetoacetate (1.1 equiv, e.g., 28.63 g, 0.22 mol).

  • While stirring, add methylhydrazine (1.0 equiv, e.g., 9.21 g, 0.20 mol) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, seal the flask and increase the temperature to 80 °C. Stir for 1 hour.

  • Increase the temperature further to 90 °C and stir for an additional 30 minutes.[3]

  • Cool the reaction mixture to room temperature. The product will begin to solidify.

  • Remove residual water, ethanol, and excess ethyl acetoacetate under vacuum.

  • Wash the resulting solid with diethyl ether to afford pale brown crystals of 1,3-dimethyl-1H-pyrazol-5(4H)-one.[3]

Step 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This transformation utilizes the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[1] The pyrazolone, existing in its enol tautomer (5-hydroxy-1,3-dimethyl-1H-pyrazole), attacks the Vilsmeier reagent at the electron-rich C4 position. The resulting intermediate is then chlorinated at the C5 position by the reaction medium, followed by hydrolysis during work-up to reveal the aldehyde.

Protocol:

  • To a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (2.0 equiv, e.g., 60 mmol). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (3.0 equiv, e.g., 90 mmol) dropwise to the cold DMF with vigorous stirring.[4]

  • After the addition, continue stirring the resulting white, viscous mixture at 0 °C for 20 minutes to ensure complete formation of the Vilsmeier reagent.[4]

  • Slowly add solid 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 equiv, e.g., 30 mmol) to the reaction mixture.

  • Remove the ice bath and heat the mixture to 90 °C for 4 hours. Monitor the reaction progress by TLC.[2][4]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of crushed ice/cold water.

  • Neutralize the mixture to pH 7 using an aqueous sodium hydroxide or sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).[4]

  • Combine the organic layers, wash with saturated NaHCO₃ solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • The product can be further purified by column chromatography or recrystallization.

Step 3: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent formyl group and the pyrazole nitrogen atoms activates the C5 position, making the chloro substituent an excellent leaving group for substitution by a strong nucleophile like the methoxide ion.

Protocol:

  • Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous DMF.

  • Add sodium methoxide (NaOMe) (1.2 to 1.5 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, pour it into cold water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Data Summary and Characterization

Quantitative data for the key intermediates and the final product are summarized below.

Table 1: Summary of Key Compounds and Analytical Data

Compound NameStepMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
1,3-Dimethyl-1H-pyrazol-5(4H)-one1C₅H₈N₂O112.13Pale brown solid
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde2C₆H₇ClN₂O158.59[4]Light yellow solid[2]
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde3C₇H₁₀N₂O₂154.17Off-white to pale solid

Characterization Data:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

    • 1H NMR (CDCl₃): δ (ppm) 9.9 (s, 1H, -CHO), 3.8 (s, 3H, N-CH₃), 2.5 (s, 3H, C-CH₃).

    • 13C NMR (CDCl₃): δ (ppm) 184.2 (CHO), 152.1 (C3), 140.5 (C5), 115.8 (C4), 36.5 (N-CH₃), 12.8 (C-CH₃).

    • Mass Spec (EI): m/z (%) 158 (M⁺).

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

    • 1H NMR (CDCl₃): δ (ppm) 9.85 (s, 1H, -CHO), 4.10 (s, 3H, O-CH₃), 3.75 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).

    • 13C NMR (CDCl₃): δ (ppm) 185.0 (CHO), 158.5 (C5), 150.0 (C3), 108.0 (C4), 59.5 (O-CH₃), 35.0 (N-CH₃), 12.0 (C-CH₃).

    • Mass Spec (ESI): m/z 155 [M+H]⁺.

Conclusion

The three-step synthesis route commencing from ethyl acetoacetate and methylhydrazine provides a reliable and efficient pathway to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The key Vilsmeier-Haack chloroformylation reaction followed by nucleophilic substitution of the resulting chloro-intermediate is a superior strategy to direct O-methylation and subsequent formylation. The protocols described herein are robust and grounded in established chemical principles, providing drug development professionals with a validated methodology for accessing this important synthetic building block.

References

  • Li, J. T., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3226. Available at: [Link]

  • Gomtsyan, A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. Available at: [Link]

  • Matrix Fine Chemicals. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. Matrix Fine Chemicals. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. The Organic Chemistry Tutor. Available at: [Link] [Note: A generic YouTube link is used as the original may not be stable; the content reflects standard Vilsmeier-Haack mechanism tutorials.]

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 1,3-Dimethyl-5-methoxypyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Formylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a formyl (-CHO) group, particularly at the C4 position, transforms the pyrazole into a highly valuable synthetic intermediate. This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the synthesis of more complex heterocyclic systems.

The Vilsmeier-Haack reaction stands as a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs the Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group with high regioselectivity.[4][5] In the context of substituted pyrazoles, the Vilsmeier-Haack reaction provides a direct and efficient route to 4-formylpyrazoles, which are key building blocks in the synthesis of biologically active molecules.[6][7]

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 1,3-dimethyl-5-methoxypyrazole, a substrate of significant interest due to its electron-rich nature, which predisposes it to facile electrophilic substitution. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting product, 4-formyl-1,3-dimethyl-5-methoxypyrazole.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of the dichlorophosphate anion to yield the highly electrophilic chloroiminium cation, commonly referred to as the Vilsmeier reagent.[5]

graph Vilsmeier_Reagent_Formation {
  rankdir=LR;
  node [shape=plaintext];

DMF [label="DMF"]; POCl3 [label="POCl3"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)"]; Dichlorophosphate [label="Dichlorophosphate anion"];

DMF -> Vilsmeier_Reagent [label="+ POCl3"]; Vilsmeier_Reagent -> Dichlorophosphate [style=invis];

{rank=same; DMF; POCl3;} {rank=same; Vilsmeier_Reagent; Dichlorophosphate;} }

Caption: Vilsmeier-Haack Formylation Mechanism.

Synthesis of the Starting Material: 1,3-Dimethyl-5-methoxypyrazole

The starting material, 1,3-dimethyl-5-methoxypyrazole, can be synthesized from the readily available 1,3-dimethyl-5-pyrazolone.

Synthesis of 1,3-Dimethyl-5-pyrazolone

1,3-Dimethyl-5-pyrazolone can be prepared through the condensation of ethyl acetoacetate with methylhydrazine.[8]

Experimental Protocol:

  • To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add methylhydrazine dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Heat the reaction mixture to reflux for a few hours to ensure complete cyclization.

  • After cooling, the solvent is removed under reduced pressure to yield 1,3-dimethyl-5-pyrazolone, which can be purified by recrystallization.

O-Methylation of 1,3-Dimethyl-5-pyrazolone

The O-methylation of 1,3-dimethyl-5-pyrazolone can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Experimental Protocol:

  • Dissolve 1,3-dimethyl-5-pyrazolone in a suitable solvent like acetone or DMF.

  • Add a base, such as potassium carbonate, to the solution.

  • Add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to afford 1,3-dimethyl-5-methoxypyrazole.

Vilsmeier-Haack Formylation of 1,3-Dimethyl-5-methoxypyrazole: A Detailed Protocol

The following protocol is a general guideline for the Vilsmeier-Haack formylation of 1,3-dimethyl-5-methoxypyrazole. Optimization of reaction conditions may be necessary for specific applications.

Parameter Value/Condition
Reactants 1,3-Dimethyl-5-methoxypyrazole, DMF, POCl₃
Stoichiometry Pyrazole:DMF:POCl₃ = 1 : 3 : 1.5 (molar ratio)
Solvent Dichloromethane (DCM) or excess DMF
Temperature 0 °C to 70-80 °C
Reaction Time 2-6 hours
Workup Aqueous sodium bicarbonate or sodium hydroxide

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,3-dimethyl-5-methoxypyrazole in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-formyl-1,3-dimethyl-5-methoxypyrazole.

Characterization of the Product: 4-Formyl-1,3-dimethyl-5-methoxypyrazole

The structure and purity of the synthesized 4-formyl-1,3-dimethyl-5-methoxypyrazole can be confirmed by various spectroscopic techniques.

Technique Expected Observations
¹H NMR - Singlet for the aldehyde proton (~9.8-10.0 ppm) - Singlet for the N-methyl protons (~3.7-3.9 ppm) - Singlet for the O-methyl protons (~3.9-4.1 ppm) - Singlet for the C3-methyl protons (~2.3-2.5 ppm)
¹³C NMR - Signal for the aldehyde carbonyl carbon (~185-190 ppm) - Signals for the pyrazole ring carbons - Signals for the methyl carbons
IR Spectroscopy - Strong absorption band for the aldehyde C=O stretch (~1670-1690 cm⁻¹)
Mass Spectrometry - Molecular ion peak corresponding to the mass of the product

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to ensure the success of the reaction.[6]

  • Exothermic Reaction: The formation of the Vilsmeier reagent is an exothermic process. Slow and controlled addition of POCl₃ to DMF at low temperatures is crucial to prevent a runaway reaction and decomposition of the reagent.[6]

  • Regioselectivity: The formylation of 1,3-dimethyl-5-methoxypyrazole is expected to be highly regioselective for the C4 position due to the directing effects of the N-methyl, C3-methyl, and C5-methoxy groups.

  • Workup: The hydrolysis of the intermediate iminium salt can be exothermic. Pouring the reaction mixture onto ice and slow neutralization are important for safe and efficient workup.

  • Purification: Column chromatography is generally effective for the purification of the final product. The choice of eluent system should be optimized based on TLC analysis.

Conclusion

The Vilsmeier-Haack formylation of 1,3-dimethyl-5-methoxypyrazole is a robust and efficient method for the synthesis of the corresponding 4-formyl derivative. This versatile intermediate opens up a plethora of possibilities for the synthesis of novel pyrazole-based compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and adhering to the detailed experimental protocol outlined in this guide, researchers can confidently and safely perform this valuable transformation in the laboratory.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ivonin, S. P. (2011). NOVEL METHOD FOR THE SYNTHESIS OF 4-FORMYL-1,3-DIMETHYLPYRAZOLE. Chemistry of Heterocyclic Compounds, 47(8), 1048-1049. [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, H. S. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 85(10), 1335-1345. [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 80(1-4), 119-126. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]

  • Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Introduction: The Enduring Significance of the Pyrazole Scaffold

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrazoles

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural versatility and broad spectrum of pharmacological activities have made it a focal point for the development of novel therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyrazole derivatives, with a focus on their applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Enduring Significance of the Pyrazole Core

First synthesized in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of modern drug design.[3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and engage in various non-covalent interactions, make it an ideal pharmacophore for targeting a diverse array of biological macromolecules.[5] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, underscores the therapeutic potential embedded within this scaffold.[6][7][8] This guide will explore the key biological activities of substituted pyrazoles, providing both the theoretical framework and the practical methodologies required for their investigation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of substituted pyrazoles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[7][8]

Mechanism of Action: Selective COX-2 Inhibition

The diaryl-substituted pyrazole, celecoxib, serves as a classic example of a selective COX-2 inhibitor.[6][7][11] Its mechanism of action involves the insertion of its sulfonamide side chain into a hydrophilic side pocket present in the COX-2 active site, a feature absent in the COX-1 isoform.[6][7] This selective binding blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12]

Signaling Pathway: COX-2 Inhibition by Substituted Pyrazoles

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Substituted_Pyrazole Substituted Pyrazole (e.g., Celecoxib) Substituted_Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by substituted pyrazoles.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model is a reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[4][5][13]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling).[5] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into control, standard, and test groups (n=6 per group).

  • Compound Administration: Administer the test compound (substituted pyrazole) orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[14]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[13][14]

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
Pyrazole A250.65 ± 0.0423.53
Pyrazole A500.41 ± 0.0351.76
Pyrazole B250.58 ± 0.0531.76
Pyrazole B500.35 ± 0.0258.82

Anticancer Activity: A Multi-Targeted Approach

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of human cancer cell lines.[15][16][17][18] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[12][15]

Key Molecular Targets and Signaling Pathways

3.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][19][20] Several pyrazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting the tumor blood supply.[15]

Signaling Pathway: VEGFR-2 Inhibition by Substituted Pyrazoles

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation Substituted_Pyrazole Substituted Pyrazole Substituted_Pyrazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted pyrazoles.

3.1.2. Cyclin-Dependent Kinase 2 (CDK2) CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[21][22][23][24] Dysregulation of CDK2 activity is a hallmark of many cancers.[21] Pyrazole derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[15]

Signaling Pathway: CDK2 Inhibition by Substituted Pyrazoles

CDK2_Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb Protein CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression (G1 to S) S_Phase_Genes->Cell_Cycle_Progression Substituted_Pyrazole Substituted Pyrazole Substituted_pyrazole Substituted_pyrazole Substituted_pyrazole->CDK2 Inhibition

Caption: Inhibition of the CDK2 signaling pathway by substituted pyrazoles.

Experimental Protocol: In Vitro MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12][25]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[26]

  • Compound Treatment: Treat the cells with serial dilutions of the substituted pyrazole compound for 48-72 hours. Include a vehicle control (e.g., DMSO).[26]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Pyrazole Compound Cell_Treatment 3. Treat Cells with Compound (48-72 hours) Compound_Prep->Cell_Treatment MTT_Addition 4. Add MTT Reagent Cell_Treatment->MTT_Addition Incubation 5. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 6. Solubilize Formazan (DMSO) Incubation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Calculation 8. Calculate % Viability and IC50 Absorbance_Reading->Calculation

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, making them valuable leads in the search for new antimicrobial agents.[27][28][29][30]

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[6][25][30][31]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.[6][31]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.[6]

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells. Include positive (known antibiotic) and negative (solvent) controls.[30]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][32][33][34] The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the substituted pyrazole compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[1]

  • Inoculum Addition: Add a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL) to each well.[1]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin0.50.25NA
FluconazoleNANA2
Pyrazole C4816
Pyrazole D248

Neuroprotective Activity: A Frontier in Neurological Disorders

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[20] Substituted pyrazoles have shown promise as neuroprotective agents by virtue of their anti-inflammatory and antioxidant properties.[20][35][36]

In Vitro Models of Neuroinflammation

Cell-based models are invaluable for the initial screening of compounds with potential neuroprotective effects.[3][11][29][37][38]

BV2 Microglial Cell Model: BV2 cells, an immortalized murine microglial cell line, are widely used to model neuroinflammation.[3][29]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in BV2 Cells

  • Cell Culture: Culture BV2 cells in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted pyrazole compound for 1 hour.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.[29]

  • Assay for Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or quantify nitric oxide (NO) production using the Griess reagent.

  • Cell Viability: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Synthesis of Substituted Pyrazoles: Chemical Strategies

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with several robust methods available.[1][3][38]

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[7][16][17][18][39]

General Procedure: The reaction typically involves treating a hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[7][16]

Synthesis of Diaryl-Substituted Pyrazoles

Diaryl-substituted pyrazoles, a key structural motif in many biologically active compounds, can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[28][40][41][42][43]

Conclusion and Future Perspectives

Substituted pyrazoles represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, coupled with their synthetic accessibility, ensures their continued prominence in drug discovery and development. Future research will likely focus on the design of novel pyrazole derivatives with enhanced potency and selectivity for their respective biological targets, as well as the exploration of new therapeutic applications for this remarkable scaffold. The integration of computational drug design with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the translation of promising pyrazole-based leads into clinically effective therapeutics.

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Methodological & Application

The Synthetic Utility of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] As a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of the pyrazole ring is paramount in modulating these properties and in constructing more complex molecular architectures. Among the various functionalized pyrazoles, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate. Its aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the facile construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the synthesis and synthetic applications of this key building block, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The most direct and efficient method for the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 5-methoxy-1,3-dimethyl-1H-pyrazole. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile in an electrophilic aromatic substitution reaction.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism of the Vilsmeier-Haack reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, also known as the chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole 5-Methoxy-1,3-dimethyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Aldehyde 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis Hydrolysis Hydrolysis Knoevenagel Aldehyde 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Intermediate Base Base (e.g., Piperidine, Triethylamine) Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Pyrazolo_pyrimidine Aldehyde 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Oxime Oxime Intermediate Aldehyde->Oxime Amine Amine (e.g., NH₂OH) Amine->Oxime Amino_pyrazole 4-(Aminomethyl)-5-methoxy- 1,3-dimethyl-1H-pyrazole Oxime->Amino_pyrazole Reduction Reduction Reduction Product Pyrazolo[3,4-d]pyrimidine Derivative Amino_pyrazole->Product Cyclization Cyclizing_agent Cyclizing Agent (e.g., Formamide) Cyclizing_agent->Product

Sources

Application Notes and Protocols: Key Reactions of the Aldehyde Group on Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Aldehyde as a Versatile Synthetic Hub

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant[1][2]. The introduction of an aldehyde group onto this scaffold transforms it into a highly versatile synthetic intermediate. The electrophilic carbon and the adjacent acidic α-protons (if present) of the formyl group serve as reactive handles for a multitude of chemical transformations. This reactivity allows for molecular elaboration, enabling the construction of complex, biologically active molecules and functional materials[2][3].

This guide provides an in-depth exploration of the principal reactions involving the aldehyde group on pyrazole scaffolds. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical logic, providing insights into why specific conditions are chosen and how these reactions can be tailored for desired outcomes. The protocols described are designed to be robust and self-validating, forming a reliable foundation for laboratory work.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are fundamental for C-N and C-C bond formation, converting the pyrazole aldehyde into more complex structures like Schiff bases and functionalized alkenes.

Schiff Base (Imine) Formation

The reaction of a pyrazole aldehyde with a primary amine is a straightforward and high-yielding method to produce pyrazole-based Schiff bases (imines). These compounds are not just synthetic intermediates but often exhibit significant biological activities themselves, including antimicrobial and anticancer properties[1][4]. The imine linkage is also crucial in the formation of metal complexes for catalysis and materials science[5].

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. It is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The reaction is reversible, so removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) is often employed to drive the equilibrium towards the product.

Diagram: General Workflow for Schiff Base Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole Aldehyde in Solvent (e.g., Ethanol) B Add Primary Amine (1.0 - 1.1 eq.) A->B Stoichiometric Addition C Add Acid Catalyst (e.g., Acetic Acid, 2-3 drops) B->C Catalysis D Heat to Reflux (Monitor by TLC) C->D Thermal Energy E Cool to Room Temp. & Concentrate D->E Completion F Isolate Product (Filtration or Extraction) E->F Isolation G Purify by Recrystallization or Chromatography F->G Purity >95%

Caption: Workflow for pyrazole Schiff base synthesis.

Protocol 1: Synthesis of a Pyrazole-based Schiff Base [4][6]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the substituted pyrazole-carbaldehyde in 10 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.05 mmol (1.05 equivalents) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The causality here is to protonate the carbonyl, making it more susceptible to nucleophilic attack by the weakly basic amine.

  • Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up: Once the starting aldehyde is consumed, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove impurities. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Schiff base.

Starting Material Amine Product Typical Yield Reference
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeAnilineN-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)aniline>90%[6]
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamideBis-pyrazole Schiff base85-95%[4]
Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound (the pyrazole aldehyde) and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction is invaluable for synthesizing electron-deficient alkenes, which are versatile precursors for other reactions like Michael additions and are found in various biologically active molecules[7][8].

Mechanistic Insight: The reaction is base-catalyzed. The base (e.g., piperidine, ammonium carbonate) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the pyrazole aldehyde carbonyl. The resulting aldol-type adduct rapidly undergoes dehydration to yield the final condensed product. Using a mild base like ammonium carbonate in aqueous media represents a green chemistry approach[7].

Protocol 2: Green Knoevenagel Condensation of a Pyrazole Aldehyde [7]

  • Setup: In a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol).

  • Solvent System: Add 10 mL of a 1:1 water-ethanol mixture. This solvent choice is environmentally benign and often facilitates easy product precipitation.

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%). This mild and inexpensive base is highly effective for this transformation.

  • Reaction Conditions: Stir the mixture vigorously at ambient temperature. For faster reaction times, sonication can be applied. The reaction progress should be monitored by TLC. Completion is often achieved in 10-30 minutes.

  • Isolation: The product typically precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of ethanol. The product is often obtained in high purity without the need for column chromatography.

Oxidation and Reduction of the Aldehyde Group

Modifying the oxidation state of the formyl group provides direct access to two other critical functional groups: carboxylic acids and alcohols.

Oxidation to Pyrazole Carboxylic Acids

The oxidation of pyrazole aldehydes to their corresponding carboxylic acids is a key transformation. Pyrazole carboxylic acids are important building blocks for synthesizing amides, esters, and other derivatives used extensively in agrochemicals and pharmaceuticals[9].

Choice of Oxidant: A variety of oxidizing agents can be used. Potassium permanganate (KMnO₄) in a water-pyridine medium is a classic and effective choice[9]. For substrates sensitive to harsh conditions, milder reagents like those used in TEMPO-catalyzed oxidations can be employed to prevent over-oxidation or side reactions[9].

Protocol 3: KMnO₄ Oxidation of a Pyrazole Aldehyde [9]

  • Dissolution: Dissolve the pyrazole aldehyde (1 mmol) in a mixture of pyridine (5 mL) and water (5 mL) in a flask with vigorous stirring. Pyridine acts as a co-solvent and a base to neutralize acidic byproducts.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~1.5 mmol) in water (5 mL) portion-wise. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Stir until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved.

  • Acidification & Isolation: Acidify the clear solution with concentrated HCl to a pH of ~2. The pyrazole carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if further purification is needed.

Reduction to Pyrazolyl-methanols

The reduction of pyrazole aldehydes to primary alcohols (pyrazolyl-methanols) is a fundamental transformation that provides access to intermediates for ether and ester synthesis, or as ligands in coordination chemistry.

Choice of Reductant: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect other reducible groups like esters, amides, or nitro groups under standard conditions. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄)[10].

Diagram: Reduction of Pyrazole Aldehyde

Caption: Selective reduction to a primary alcohol.

Protocol 4: NaBH₄ Reduction of a Pyrazole Aldehyde [10]

  • Setup: Dissolve the pyrazole aldehyde (1 mmol) in methanol (10 mL) in a flask and cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to the stirred solution. The causality for the low temperature and slow addition is to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the reaction is complete.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL).

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by column chromatography on silica gel if necessary.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are a cornerstone of modern green and efficient chemistry[11]. Pyrazole aldehydes are excellent substrates for MCRs, enabling the rapid assembly of complex heterocyclic systems. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities[12].

Mechanistic Insight: The synthesis of a dihydropyrano[2,3-c]pyrazole typically involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate[12][13]. The reaction proceeds through a cascade of interconnected steps: a Knoevenagel condensation between the aldehyde and malononitrile, formation of a pyrazolone from the β-ketoester and hydrazine, and finally, a Michael addition followed by intramolecular cyclization and tautomerization to yield the final fused heterocyclic product[13].

Protocol 5: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole [12]

  • Catalyst & Reagents: In a 50 mL flask, combine the pyrazole aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Solvent/Catalyst: Add 10 mL of water. Many modern protocols use water as a green solvent and may employ a catalyst like nano-magnetic Fe₃O₄ particles (6 mol%) to accelerate the reaction at room temperature[12].

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 15-30 minutes when catalyzed. Monitor by TLC.

  • Isolation: The solid product usually precipitates from the aqueous medium. Collect the solid by vacuum filtration.

  • Purification: Wash the product with water and a small amount of cold ethanol. The product is typically of high purity, but can be recrystallized from ethanol if needed.

Summary and Outlook

The aldehyde group serves as a powerful and versatile functional handle on the pyrazole scaffold. The reactions detailed in this guide—condensation, oxidation, reduction, and multicomponent reactions—represent the fundamental transformations that allow researchers to leverage pyrazole aldehydes as key building blocks. These protocols provide reliable starting points for the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. The continued development of green, efficient, and selective methods for these transformations will further solidify the importance of pyrazole aldehydes in modern synthetic chemistry.

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Application Notes and Protocols for Condensation Reactions with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic activities. The functionalization of the pyrazole ring is a key strategy in the design of novel drug candidates, and 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a particularly valuable building block in this endeavor. The presence of a reactive aldehyde group at the 4-position, coupled with the methoxy and dimethyl substitutions, provides a versatile platform for the synthesis of complex molecular architectures with tunable physicochemical properties.

This guide provides detailed protocols for two fundamental condensation reactions of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: the Claisen-Schmidt condensation for the synthesis of chalcones and the Knoevenagel condensation with active methylene compounds. These reactions are foundational for generating a diverse library of pyrazole-based compounds for screening in drug discovery programs.

Synthesis of the Starting Material: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[1]

Reaction Workflow: Vilsmeier-Haack Synthesis

reagents POCl₃ + DMF (Vilsmeier Reagent) reaction Vilsmeier-Haack Reaction reagents->reaction precursor 1,3-Dimethyl-5-methoxypyrazole precursor->reaction workup Aqueous Workup & Purification reaction->workup product 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde workup->product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target aldehyde.

Detailed Protocol: Vilsmeier-Haack Synthesis
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1,3-dimethyl-5-methoxypyrazole (1 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.

Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[3] In this case, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reacts with a substituted acetophenone in the presence of a base, such as sodium hydroxide, to yield a pyrazole-containing chalcone. These chalcones are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[3]

Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation

The reaction proceeds through a three-step mechanism:

  • Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone, which then undergoes base-catalyzed dehydration to yield the stable, conjugated chalcone.

Reaction Workflow: Claisen-Schmidt Condensation

aldehyde 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde reaction Claisen-Schmidt Condensation aldehyde->reaction ketone Substituted Acetophenone ketone->reaction catalyst Base Catalyst (e.g., NaOH) catalyst->reaction workup Precipitation, Filtration & Recrystallization reaction->workup product Pyrazole Chalcone workup->product

Caption: General workflow for the synthesis of pyrazole chalcones.

Detailed Protocol: Synthesis of (E)-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from a general procedure for the synthesis of pyrazole-based chalcones.[4]

Materials:

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • 4-Methoxyacetophenone (1.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) in ethanol (10-15 mL).

  • Catalyst Addition: While stirring the solution at room temperature, add a 20% aqueous solution of sodium hydroxide (1-2 mL) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to obtain pure (E)-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one.

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Reactants 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, 4-Methoxyacetophenone
Catalyst Sodium Hydroxide
Solvent Ethanol
Temperature Room Temperature
Reaction Time 2-4 hours
Expected Yield Good to Excellent
Product (E)-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Expected Characterization Data:

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the methoxy groups, methyl groups, aromatic protons, and the characteristic doublets for the α,β-unsaturated protons with a coupling constant (J) of approximately 15-16 Hz, indicative of the E-isomer.

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for the carbonyl carbon, olefinic carbons, and carbons of the pyrazole and phenyl rings.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone, C=C stretching, and C-O stretching of the methoxy groups.

Knoevenagel Condensation: Synthesis of Pyrazole-based Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a substituted alkene.[5] This reaction is highly versatile for forming C=C bonds and is often catalyzed by a weak base, such as piperidine or ammonium carbonate.[6]

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation

The piperidine-catalyzed Knoevenagel condensation can proceed through two primary pathways:

  • Enolate Pathway: Piperidine acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the aldehyde.

  • Iminium Pathway: Piperidine reacts with the aldehyde to form an electrophilic iminium ion. The active methylene compound then attacks the iminium ion.

Subsequent elimination of water and the catalyst regenerates the double bond and the catalyst, respectively.

Reaction Workflow: Knoevenagel Condensation

aldehyde 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde reaction Knoevenagel Condensation aldehyde->reaction active_methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) active_methylene->reaction catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction workup Filtration & Recrystallization reaction->workup product Substituted Alkene workup->product

Caption: General workflow for the Knoevenagel condensation.

Detailed Protocol: Synthesis of Ethyl 2-cyano-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acrylate

This protocol is based on a general procedure for the Knoevenagel condensation of pyrazole aldehydes.[6]

Materials:

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold ethanol.

  • Purification: Dry the product under vacuum to obtain pure ethyl 2-cyano-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acrylate.

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Reactants 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, Ethyl Cyanoacetate
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Reaction Time 4-6 hours
Expected Yield High
Product Ethyl 2-cyano-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)acrylate

Expected Characterization Data:

  • ¹H NMR (CDCl₃, δ ppm): Signals for the ethyl group (triplet and quartet), methoxy and methyl groups on the pyrazole ring, and a singlet for the vinylic proton.[7]

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for the ester carbonyl, nitrile, olefinic carbons, and the carbons of the pyrazole ring and ethyl group.[7]

  • IR (KBr, cm⁻¹): Strong absorption bands for the C≡N stretch, C=O stretch of the ester, and C=C stretch.[7]

Conclusion

The Claisen-Schmidt and Knoevenagel condensation reactions are powerful tools for the derivatization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The protocols outlined in this application note provide a solid foundation for the synthesis of diverse libraries of pyrazole-containing compounds. The resulting chalcones and substituted alkenes can serve as valuable intermediates for the development of novel therapeutic agents, underscoring the importance of these fundamental organic transformations in drug discovery and development.

References

Sources

The Versatile Synthon: Application of Pyrazole Carbaldehydes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted applications of pyrazole carbaldehydes in medicinal chemistry. We will explore their synthesis, with a focus on robust and scalable protocols, and their pivotal role in the development of novel therapeutics for a spectrum of diseases, including cancer and inflammatory disorders. The causality behind experimental choices will be elucidated, and self-validating protocols will be provided to ensure reproducibility and reliability in your research endeavors.

Synthetic Strategies: Accessing the Pyrazole Carbaldehyde Core

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes, valued for its efficiency and broad substrate scope.[4][5][6] This formylation reaction typically involves the treatment of a suitable hydrazone precursor with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

This protocol details the synthesis of a representative pyrazole carbaldehyde, a key building block for various medicinal chemistry applications.[8]

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (15 ml). Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (5 ml) dropwise to the cold DMF with continuous stirring, ensuring the temperature is maintained below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to facilitate the complete formation of the Vilsmeier reagent.[8]

  • Hydrazone Addition: Dissolve acetophenone phenylhydrazone (3.15 g, 15 mmol) in a minimal amount of anhydrous DMF (5 ml).[8]

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. A white precipitate of the crude product will form.[8][9]

  • Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[8]

Self-Validation:

  • Expected Yield: Good to excellent.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with reported values.

The following diagram illustrates the general workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Hydrazone Hydrazone Precursor Hydrazone->Reaction_Mixture Heating Heating (50-60 °C) Reaction_Mixture->Heating Crushed_Ice Quenching with Ice Heating->Crushed_Ice Filtration Filtration Crushed_Ice->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Pyrazole Carbaldehyde Recrystallization->Pure_Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Applications in Anticancer Drug Discovery

Pyrazole carbaldehydes are instrumental in the synthesis of novel anticancer agents that target various hallmarks of cancer, including uncontrolled cell proliferation and survival.[3] They serve as precursors for compounds that inhibit key signaling pathways dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][10]

Pyrazole Carbaldehydes as Synthons for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is a common driver of cancer.[11][12] Pyrazole-containing compounds have been successfully developed as kinase inhibitors, with several approved drugs for cancer treatment incorporating this scaffold.[12] The aldehyde group of pyrazole carbaldehydes allows for the facile introduction of various amine-containing fragments through reductive amination, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[10]

The following diagram depicts the central role of pyrazole carbaldehydes in the synthesis of pyrazole-based kinase inhibitors and their subsequent impact on cancer cell signaling.

Kinase_Inhibitor_Pathway PC Pyrazole Carbaldehyde Reductive_Amination Reductive Amination PC->Reductive_Amination Amine Amine-containing fragment Amine->Reductive_Amination PKI Pyrazole-based Kinase Inhibitor Reductive_Amination->PKI Kinase Protein Kinase (e.g., PI3K, ERK) PKI->Kinase Inhibition ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Downstream_Signaling->Cancer_Hallmarks

Caption: Pyrazole Carbaldehydes in Kinase Inhibitor Synthesis.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[13][14]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole carbaldehyde-derived test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the pyrazole-derived test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[13]

  • Incubation: Incubate the plate for 24-48 hours.[13]

  • MTT Addition: After the incubation period, add 50 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Self-Validation:

  • Positive Control: The positive control should show a significant reduction in cell viability.

  • Dose-Response Curve: The test compounds should exhibit a dose-dependent decrease in cell viability.

Compound Cell Line IC₅₀ (µM) Reference
Pyrazole Derivative 1A549 (Lung)15.2[13]
Pyrazole Derivative 2MCF-7 (Breast)8.7[3]
Etoposide (Control)A549 (Lung)10.5[13]

Applications in Anti-inflammatory Drug Discovery

Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[19] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has been shown to be crucial for selective COX-2 inhibition, with the bulkier structure of pyrazole-based compounds preferentially binding to the larger active site of the COX-2 enzyme.[15]

Protocol 3: In Vitro Anti-inflammatory Activity by Membrane Stabilization Method

The membrane-stabilizing activity of a compound is an indicator of its anti-inflammatory potential.[18] This assay assesses the ability of a compound to protect red blood cell (RBC) membranes from hypotonicity-induced hemolysis.

Materials:

  • Fresh human blood

  • Phosphate buffered saline (PBS)

  • Hypotonic saline

  • Pyrazole carbaldehyde-derived test compounds

  • Diclofenac sodium (standard drug)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Suspension Preparation: Centrifuge fresh human blood and wash the packed red blood cells with PBS. Resuspend the cells in PBS to make a 10% v/v suspension.

  • Assay Setup: In separate tubes, mix the test compounds at various concentrations with the RBC suspension. Include a control (RBC suspension with saline) and a standard (RBC suspension with diclofenac sodium).

  • Incubation: Incubate the tubes at 37°C for 30 minutes.

  • Hemolysis Induction: Add hypotonic saline to each tube to induce hemolysis and incubate for another 30 minutes.

  • Centrifugation: Centrifuge the tubes to pellet the intact cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each test compound compared to the control.

Self-Validation:

  • Standard Drug: Diclofenac sodium should exhibit significant inhibition of hemolysis.

  • Concentration-Dependent Effect: The test compounds should show a concentration-dependent increase in membrane stabilization.

Conclusion and Future Perspectives

Pyrazole carbaldehydes have firmly established their importance as versatile and indispensable synthons in medicinal chemistry. Their facile synthesis and the reactivity of the aldehyde group provide a robust platform for the generation of diverse molecular entities with a wide spectrum of biological activities. The successful application of pyrazole carbaldehydes in the development of anticancer and anti-inflammatory agents underscores their continued relevance in drug discovery.

Future research in this area is likely to focus on the development of more efficient and sustainable synthetic methodologies for pyrazole carbaldehydes. Furthermore, the exploration of novel chemical transformations of the aldehyde functionality will undoubtedly lead to the discovery of new classes of bioactive molecules. As our understanding of disease biology deepens, the strategic application of pyrazole carbaldehydes in the design of targeted therapies will continue to be a fruitful endeavor for medicinal chemists.

References

Sources

Application Notes and Protocols for the Synthesis of Pyrazole-Fused Heterocycles from 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazole-Fused Heterocycles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. The fusion of the pyrazole ring with other heterocyclic systems, such as pyridines, pyridazines, and pyrimidines, generates a rich chemical space of novel molecular architectures with a wide spectrum of pharmacological activities. These fused systems are of significant interest in drug discovery, with derivatives showing promise as kinase inhibitors, anticancer agents, and treatments for neuropathic pain.[3][4][5]

This guide provides a detailed exploration of synthetic routes to various pyrazole-fused heterocycles, commencing from the versatile building block, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . The presence of the methoxy, dimethyl, and carbaldehyde functionalities on the pyrazole core offers multiple reaction handles for constructing diverse fused ring systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to navigate the synthesis of these valuable compounds with confidence.

Diagram: Synthetic Pathways from 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Synthetic_Pathways cluster_pyridazines Pyrazolo[3,4-d]pyridazines cluster_pyridines_b Pyrazolo[3,4-b]pyridines cluster_pyridines_c Pyrazolo[4,3-c]pyridines start 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde pyridazine Pyrazolo[3,4-d]pyridazine Derivatives start->pyridazine Hydrazine Hydrate pyridine_b Pyrazolo[3,4-b]pyridine Derivatives start->pyridine_b Active Methylene Compounds pyridine_c Pyrazolo[4,3-c]pyridine Derivatives start->pyridine_c Enaminones or β-ketoesters

Caption: Synthetic routes to pyrazole-fused heterocycles.

Synthesis of the Starting Material: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[6][7] This reaction is the key step in the synthesis of the title compound.

Protocol 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This intermediate is synthesized from 1,3-dimethyl-1H-pyrazol-5(4H)-one. The Vilsmeier-Haack reagent, formed in situ from phosphoryl trichloride (POCl₃) and dimethylformamide (DMF), acts as both a chlorinating and formylating agent.

Step-by-Step Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphoryl trichloride (POCl₃) (4.5 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the resulting viscous white Vilsmeier reagent at 0 °C for an additional 20 minutes.

  • To this mixture, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition, slowly heat the reaction mixture to 90 °C and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice (200 g) with stirring.

  • Neutralize the acidic solution to pH 7 by the slow addition of a saturated sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8]

Protocol 2: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The chloro group at the 5-position of the pyrazole ring is susceptible to nucleophilic substitution. This protocol describes the methoxylation of the chloro-intermediate.

Step-by-Step Procedure:

  • To a solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.

Application Note 1: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

Pyrazolo[3,4-d]pyridazines are an important class of fused heterocycles with a broad range of biological activities.[9] The synthesis of this scaffold from 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves a condensation reaction with hydrazine.

Causality Behind Experimental Choices:
  • Hydrazine Hydrate: This is the most common and cost-effective source of hydrazine for the cyclocondensation reaction to form the pyridazine ring.

  • Ethanol as Solvent: Ethanol is a good solvent for both the pyrazole-4-carbaldehyde and hydrazine hydrate, and its boiling point is suitable for promoting the reaction without significant decomposition of the reactants or products.

  • Acetic Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

Protocol 3: Synthesis of 7-Methoxy-5,6,8-trimethyl-6H-pyrazolo[3,4-d]pyridazine

Step-by-Step Procedure:

  • Dissolve 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in absolute ethanol (15 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyridazine derivative.

Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines and related fused pyridine systems.[10] This approach can be adapted for the synthesis of pyrazolo[3,4-b]pyridines from 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde by reacting it with a compound containing an activated methylene group.

Causality Behind Experimental Choices:
  • Active Methylene Compounds: A variety of active methylene compounds can be used, such as malononitrile, ethyl cyanoacetate, and acetylacetone. The choice of the active methylene compound will determine the substituents on the newly formed pyridine ring.

  • Base Catalyst: A base catalyst, such as piperidine or potassium hydroxide, is required to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde.

  • Reflux Conditions: The reaction is typically carried out at reflux temperature to provide sufficient energy for both the initial condensation and the subsequent cyclization and dehydration steps.

Protocol 4: Synthesis of 5-Cyano-7-methoxy-4,6,8-trimethyl-4H-pyrazolo[3,4-b]pyridine

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol (20 mL/mmol).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may crystallize out.

  • If a solid forms, collect it by filtration and wash with cold ethanol.

  • If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Application Note 3: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

The synthesis of pyrazolo[4,3-c]pyridines from a pyrazole-4-carbaldehyde can be achieved through a multi-step sequence involving the formation of an enaminone intermediate followed by cyclization.[11]

Causality Behind Experimental Choices:
  • Enaminone Formation: The aldehyde is first reacted with a secondary amine (e.g., dimethylamine) in the presence of a dehydrating agent or as a pre-formed enamine. This transforms the aldehyde into a more reactive electrophile for the subsequent Michael addition.

  • Michael Addition and Cyclization: The enaminone then undergoes a Michael addition with a β-ketoester or a similar active methylene compound, followed by an intramolecular condensation and dehydration to form the fused pyridine ring.

  • Methanol as Solvent: Methanol is a common solvent for these types of reactions, as it is polar enough to dissolve the reactants and intermediates.

Protocol 5: Synthesis of 7-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

Step-by-Step Procedure:

  • Formation of the Enaminone: React 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) with dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) at 80 °C for 2 hours. Remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization: Dissolve the crude enaminone and ethyl acetoacetate (1.2 equivalents) in methanol (15 mL/mmol).

  • Add sodium methoxide (1.2 equivalents) to the solution and reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyridine derivative.

Data Summary Table

Product ClassReagentsSolventCatalystTypical Yields
Pyrazolo[3,4-d]pyridazines Hydrazine HydrateEthanolAcetic Acid60-80%
Pyrazolo[3,4-b]pyridines MalononitrileEthanolPiperidine65-85%
Pyrazolo[4,3-c]pyridines DMF-DMA, Ethyl AcetoacetateMethanolSodium Methoxide50-70%

Conclusion

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a diverse range of pyrazole-fused heterocycles. The protocols detailed in these application notes provide robust and reproducible methods for accessing pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-b]pyridines, and pyrazolo[4,3-c]pyridines. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can effectively utilize this building block to generate novel compounds with significant potential for applications in drug discovery and materials science. Further exploration of different active methylene compounds, hydrazines, and cyclization conditions will undoubtedly lead to an even broader array of pyrazole-fused heterocyclic systems.

References

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  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

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  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (2019). ACS Omega, 4(3), 5585-5593. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1955-1971. Available from: [Link]

  • SYNTHESIS OF PYRAZOLO[4,3-C]PYRIDINE C-RIBONUCLEOSIDES VIA AN EFFECTIVE TETRAZOLE TO PYRAZOLE TRANSFORMATION. (1996). Nucleosides and Nucleotides, 15(11-12), 1817-1833. Available from: [Link]

  • Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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  • Discovery of Novel Tetrahydro-Pyrazolo [4,3-c] Pyridines for the Treatment of Neuropathic Pain: Synthesis and Neuropharmacology. (2017). Archiv der Pharmazie, 350(1-2). Available from: [Link]

  • A Facile Synthesis of Pyrazolo[3,4-b]pyridines. (1996). Semantic Scholar. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

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  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). Molecules, 16(12), 10244-10255. Available from: [Link]

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-223. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 5030. Available from: [Link]

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The Art of Precision: A Guide to Palladium-Catalyzed Cross-Coupling of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in FDA-approved drugs underscores its significance as a "privileged structure" in medicinal chemistry. The ability to functionalize this heterocycle with precision is paramount. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of pyrazole aldehydes, offering not just protocols, but the strategic thinking behind them.

The introduction of an aldehyde group to the pyrazole ring presents both an opportunity and a challenge. While it serves as a versatile handle for further synthetic transformations, its electronic properties and potential for side reactions demand a nuanced approach to cross-coupling chemistry. This document will navigate these complexities, providing a robust framework for the successful synthesis of novel pyrazole-based compounds.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

At the core of these powerful transformations lies the palladium catalytic cycle. A fundamental grasp of this mechanism is not merely academic; it is the key to troubleshooting and optimizing your reactions. The cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the halo-pyrazole aldehyde. This step forms a Pd(II) intermediate. The choice of halide (I > Br > Cl) significantly impacts the rate of this step.

  • Transmetalation: The organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

dot graph "Palladium_Cross_Coupling_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];

pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style="", fillcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF"]; pd_coupled [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; product [label="Ar-R", shape=ellipse, style="", fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="R-M"]; transmetalation -> pd_coupled; pd_coupled -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } Caption: The fundamental palladium-catalyzed cross-coupling cycle.

Strategic Coupling Reactions for Pyrazole Aldehyde Functionalization

The versatility of palladium catalysis offers a suite of reactions to append diverse functionalities to the pyrazole aldehyde core. Below, we delve into the specifics of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing detailed protocols and the rationale behind the choice of reagents and conditions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it particularly suitable for the synthesis of complex molecules.[4][5]

Core Principle & Rationale: This reaction couples a halo-pyrazole aldehyde with an organoboron reagent, typically a boronic acid or ester. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction. Bulky, electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.[6] The base is crucial for the transmetalation step, activating the boronic acid.

Detailed Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-1H-pyrazole-5-carbaldehyde

  • Materials:

    • 4-Bromo-1H-pyrazole-5-carbaldehyde (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

    • Schlenk flask or microwave vial

    • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the 4-bromo-1H-pyrazole-5-carbaldehyde, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100 °C (or as optimized for the specific substrate) and stir for 4-12 hours. Microwave-assisted reactions can often be completed in shorter times (e.g., 30-60 minutes at 120-150°C).[2][7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation & Rationale
Palladium Source Pd(PPh₃)₄ is a reliable choice. Other precatalysts like PdCl₂(dppf) or Pd(OAc)₂ with a suitable ligand can also be effective.
Ligand Triphenylphosphine is a standard ligand. For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be necessary.[6]
Base K₂CO₃ is a common and effective base. Others like Cs₂CO₃ or K₃PO₄ can be used, with the choice depending on the substrate's sensitivity.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical to dissolve both organic and inorganic reagents.
Temperature Thermal heating at 80-110°C is common. Microwave irradiation can significantly accelerate the reaction.[8][9]
The Heck Reaction: Alkenylation of Pyrazole Aldehydes

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling a halo-pyrazole aldehyde with an alkene.[10][11] This reaction is particularly useful for synthesizing styryl- and other vinyl-substituted pyrazoles.

Core Principle & Rationale: The reaction proceeds via the oxidative addition of the palladium(0) catalyst to the halo-pyrazole aldehyde, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst. A base is required to neutralize the hydrogen halide formed during the reaction.[12]

Detailed Protocol: Heck Reaction of a 4-Iodo-1-phenyl-1H-pyrazole-5-carbaldehyde with Styrene

  • Materials:

    • 4-Iodo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

    • Styrene (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (1.5 mmol)

    • Acetonitrile (5 mL)

    • Sealed reaction tube

  • Procedure:

    • To a sealed reaction tube, add the 4-iodo-1-phenyl-1H-pyrazole-5-carbaldehyde, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add acetonitrile, styrene, and triethylamine.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Parameter Recommendation & Rationale
Palladium Source Pd(OAc)₂ is a common and effective precatalyst.
Ligand Monodentate phosphine ligands like P(o-tolyl)₃ or PPh₃ are often used.
Base An organic base such as triethylamine is typically employed to neutralize the generated acid.
Solvent Polar aprotic solvents like acetonitrile or DMF are common choices.
Alkene Electron-deficient alkenes often react more readily.
The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the go-to method for coupling terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted pyrazole aldehydes.[13][14]

Core Principle & Rationale: This reaction uniquely employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[15] An amine base is used to deprotonate the terminal alkyne and neutralize the resulting acid.

dot graph "Sonogashira_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Halo-pyrazole Aldehyde,\nPd Catalyst, Cu(I) salt, and Base"]; degas [label="Degas and Add Solvent"]; alkyne [label="Add Terminal Alkyne"]; react [label="Heat and Stir"]; monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)"]; workup [label="Work-up and Purification"]; product [label="Alkynyl-pyrazole Aldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> degas; degas -> alkyne; alkyne -> react; react -> monitor; monitor -> workup; workup -> product; } Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of a 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylacetylene

  • Materials:

    • 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.0 mmol)

    • DMF (5 mL)

    • Schlenk flask

  • Procedure:

    • To a Schlenk flask, add the 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add DMF, triethylamine, and phenylacetylene.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.[16][17]

Parameter Recommendation & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ is a widely used and effective catalyst.
Copper Co-catalyst CuI is the most common and reliable co-catalyst.
Base An amine base like triethylamine or diisopropylethylamine is essential.
Solvent Polar aprotic solvents such as DMF or THF are typically used.
Atmosphere Rigorously anaerobic conditions are crucial to prevent the homocoupling of the alkyne (Glaser coupling).
The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[18][19] This is particularly valuable for synthesizing aminopyrazole aldehydes, which are important pharmacophores.

Core Principle & Rationale: This reaction couples a halo-pyrazole aldehyde with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being highly effective in promoting the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[20][21]

Detailed Protocol: Buchwald-Hartwig Amination of a 4-Bromo-1-trityl-1H-pyrazole-5-carbaldehyde with Morpholine

  • Materials:

    • 4-Bromo-1-trityl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.03 mmol, 3 mol%)

    • NaOtBu (1.4 mmol)

    • Toluene (5 mL)

    • Glovebox or Schlenk line technique

  • Procedure:

    • In a glovebox, add the 4-bromo-1-trityl-1H-pyrazole-5-carbaldehyde, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add toluene and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography.[9]

Parameter Recommendation & Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
Ligand Bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly recommended for efficient C-N coupling.[22]
Base A strong, non-nucleophilic base like NaOtBu or LHMDS is required.
Solvent Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Atmosphere A strictly inert atmosphere is necessary to prevent catalyst deactivation.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrazole aldehydes, enabling the synthesis of a vast array of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of the underlying mechanisms and the careful selection of catalysts, ligands, and reaction conditions are paramount to achieving high yields and selectivity. The protocols and insights provided in this guide serve as a robust starting point for researchers to confidently and successfully employ these powerful synthetic methods.

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  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

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Application Note & Protocol: The Strategic Use of 2-Chloro-5-chloromethylpyridine (CCMP) in the Synthesis of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of CCMP in Modern Crop Protection

2-Chloro-5-chloromethylpyridine, commonly referred to as CCMP, is a cornerstone intermediate in the synthesis of a significant class of insecticides known as neonicotinoids.[1] Its unique bifunctional structure, featuring a reactive chloromethyl group and a chlorinated pyridine ring, makes it an invaluable building block for creating complex, biologically active molecules.[1] Neonicotinoids, such as imidacloprid and acetamiprid, are valued for their high efficacy against a broad spectrum of sucking insects and their systemic action within plants, which ensures prolonged protection.[1] This document provides an in-depth guide for researchers and chemical development professionals on the synthesis and application of CCMP, with a specific focus on the laboratory-scale synthesis of the widely used insecticide, imidacloprid.

The strategic importance of CCMP lies in its ability to introduce the critical 6-chloro-3-pyridylmethyl pharmacophore into the final insecticide molecule. This structural motif is essential for the molecule's binding affinity to the nicotinic acetylcholine receptors (nAChR) in insects, leading to the disruption of their nervous system and eventual mortality.[2] Understanding the synthesis of CCMP and its subsequent conversion into neonicotinoids is therefore fundamental for chemists working in agrochemical research and development.

Physicochemical and Safety Data for 2-Chloro-5-chloromethylpyridine (CCMP)

Before commencing any experimental work, it is imperative to be thoroughly familiar with the physicochemical properties and safety requirements of CCMP. This ensures safe handling and optimal reaction conditions.

PropertyValueSource
CAS Number 70258-18-3[3]
Molecular Formula C₆H₅Cl₂N[3][4]
Molecular Weight 162.02 g/mol [3][5]
Appearance White to beige moist crystals or solid[4]
Melting Point 37-42 °C (lit.)[3][4]
Solubility Insoluble in water[4]
Storage Refrigerated (0-10°C), under an inert gas, moisture sensitive[6]

Safety and Handling Precautions:

CCMP is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause skin sensitization.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with a face shield, and a lab coat.[7] For handling larger quantities or when generating dust, a particulate respirator is recommended.[5][8]

  • Handling: Avoid all personal contact, including inhalation of dust or fumes.[5][9] Prevent contact with oxidizing agents, alkalis, and moisture.[4][5]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[5][9] Place the spilled material in a suitable, labeled container for waste disposal.[5][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[6][7] If on skin, remove contaminated clothing and rinse the skin with plenty of water.[6][7] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[6]

Synthesis of the Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)

The synthesis of CCMP is a critical first step. While several routes exist, a common and effective laboratory method involves the chlorination of 2-chloro-5-methylpyridine. This can be achieved via a radical chlorination mechanism.

Protocol 1: Radical Chlorination of 2-Chloro-5-methylpyridine

This protocol describes the synthesis of CCMP from 2-chloro-5-methylpyridine using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator.

Materials:

  • 2-Chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in the chosen solvent (e.g., CCl₄).[1]

  • Add N-chlorosuccinimide (NCS) and a catalytic amount of the radical initiator (BPO or AIBN).[1]

  • Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 2-chloro-5-chloromethylpyridine.

  • The crude product can be further purified by recrystallization or column chromatography.

Application in Agrochemical Synthesis: The Synthesis of Imidacloprid

The primary application of CCMP in agrochemical synthesis is demonstrated by its use in the production of imidacloprid. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of CCMP reacts with the amine group of N-nitroimidazolidin-2-imine.

Reaction Workflow: Imidacloprid Synthesis

G CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Reaction Nucleophilic Substitution Reaction CCMP->Reaction N_nitro N-nitroimidazolidin-2-imine N_nitro->Reaction Base Base (e.g., K₂CO₃ or NaOH) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetonitrile or DMF) Solvent->Reaction Reaction Medium Imidacloprid Imidacloprid Reaction->Imidacloprid Crude Product Purification Purification (Recrystallization) Imidacloprid->Purification Purification->Imidacloprid Pure Product

Caption: Workflow for the synthesis of Imidacloprid from CCMP.

Protocol 2: Synthesis of Imidacloprid from CCMP

This protocol details the synthesis of imidacloprid by reacting CCMP with N-nitroimidazolidin-2-imine in the presence of a base.[1][2]

Materials:

  • 2-Chloro-5-chloromethylpyridine (CCMP)

  • N-nitroimidazolidin-2-imine

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a solution of N-nitroimidazolidin-2-imine in acetonitrile, add potassium carbonate.[1]

  • Add a solution of 2-chloro-5-chloromethylpyridine in acetonitrile dropwise to the mixture.[1] The molar ratio of CCMP to N-nitroimidazolidin-2-imine is typically stoichiometric, although a slight excess of the latter can improve yield.[10]

  • Heat the reaction mixture to reflux (for acetonitrile) or 45-60°C (for DMF) and stir until the reaction is complete, as monitored by TLC.[1][10]

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.[1]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude imidacloprid.[1]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure imidacloprid.[1]

Reaction Mechanism: Nucleophilic Substitution

The synthesis of imidacloprid from CCMP proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack N-nitroimidazolidin-2-imine N-nitroimidazolidin-2-imine Anionic Nucleophile Anionic Nucleophile N-nitroimidazolidin-2-imine->Anionic Nucleophile  + Base - Conjugate Acid Transition State Transition State Anionic Nucleophile->Transition State  + CCMP Imidacloprid Imidacloprid Transition State->Imidacloprid  - Cl⁻

Caption: The two-step mechanism of Imidacloprid synthesis.

The base (e.g., potassium carbonate) deprotonates the amine group of N-nitroimidazolidin-2-imine, creating a more potent nucleophile. This anionic nucleophile then attacks the electrophilic carbon of the chloromethyl group on CCMP. The chlorine atom, being a good leaving group, is displaced, forming the new carbon-nitrogen bond and yielding imidacloprid.

Conclusion

2-Chloro-5-chloromethylpyridine is a fundamentally important intermediate in the agrochemical industry, particularly for the synthesis of neonicotinoid insecticides. Its versatile reactivity allows for the efficient construction of complex and highly active molecules like imidacloprid. The protocols provided herein offer a practical guide for the synthesis of CCMP and its subsequent conversion to a key agrochemical product. Adherence to the outlined safety procedures is paramount for the successful and safe execution of these synthetic transformations in a research and development setting.

References

  • AERU. (n.d.). Imidacloprid (Ref: BAY NTN 33893). Agriculture and Environment Research Unit. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. SciSpace. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
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  • Chen, B.-K. (2001). Process for preparing imidacloprid.
  • Excel Crop Care Limited. (2007). Process for the preparation of the insecticide imidacloprid.
  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chloro-5-trichloromethylpyridine. National Center for Biotechnology Information. [Link]

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

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Application Note & Protocols: High-Throughput Derivatization of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde for Diverse Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a frequent constituent of FDA-approved drugs with a vast spectrum of biological activities.[3][4] These activities span anti-inflammatory, antimicrobial, anticancer, and antidiabetic roles, underscoring the scaffold's versatility in drug design.[2][5]

The specific starting material, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , offers a highly valuable entry point for chemical library synthesis. The aldehyde at the 4-position serves as a versatile chemical handle for a multitude of transformations, while the methoxy and dimethyl substitutions provide a stable, well-defined core that modulates the molecule's physicochemical properties. This guide provides an in-depth exploration of robust, high-yield derivatization strategies amenable to parallel synthesis, enabling the rapid generation of diverse pyrazole-based libraries for screening and lead optimization.[6]

Core Derivatization Strategies for Library Synthesis

The aldehyde functionality is the primary site for diversification. The following sections detail three field-proven, high-throughput-compatible reaction classes: Reductive Amination, Knoevenagel Condensation, and Wittig Olefination. Each protocol is designed for reproducibility and scalability.

Reductive Amination: Accessing Diverse Amine Libraries

Reductive amination is arguably the most powerful method for incorporating amine diversity into a scaffold. The reaction proceeds via the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of a mild reducing agent is critical to prevent the premature reduction of the starting aldehyde.

Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for library synthesis.[7] Unlike stronger reagents like sodium borohydride, STAB is moisture-tolerant and selectively reduces the protonated imine intermediate much faster than the starting aldehyde. This chemoselectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and simplifying purification.[7]

Workflow for Reductive Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde Mix Combine Aldehyde and Amine in Solvent Start->Mix Amine Primary or Secondary Amine (R1R2NH) Amine->Mix Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Mix Stir Stir at RT (Imine Formation) Mix->Stir ~30 min Add_STAB Add NaBH(OAc)3 (Portion-wise) Stir->Add_STAB React Stir at RT for 2-16h (Monitor by TLC/LC-MS) Add_STAB->React Quench Quench with sat. NaHCO3 (aq) React->Quench Upon Completion Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify via Column Chromatography or Crystallization Dry->Purify Product Final Aminated Pyrazole Derivative Purify->Product

Caption: General workflow for reductive amination.

Protocol 2.1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add the desired primary or secondary amine (1.2 mmol, 1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq.) can facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. Caution: The reaction may effervesce slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[1]

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-substituted pyrazole derivative.

Reagent TypeAmine ExampleReducing AgentTypical Yield (%)Notes
Primary AliphaticBenzylamineNaBH(OAc)₃85-95%Generally fast and high-yielding reactions.
Secondary CyclicMorpholineNaBH(OAc)₃90-98%Excellent yields are often obtained with cyclic secondary amines.[7]
Primary AromaticAnilineNaBH(OAc)₃70-85%May require longer reaction times or mild heating due to lower amine nucleophilicity.
Hindered Aminetert-ButylamineNaBH(CN)₃, pH 6-750-70%May require more forcing conditions and a different reducing agent like sodium cyanoborohydride.
Knoevenagel Condensation: Introducing C=C Bonds and Active Methylene Groups

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[8] This reaction is exceptionally useful for library synthesis as it introduces a carbon-carbon double bond, which can serve as a handle for further Michael additions, or it can introduce functionalities like nitriles or esters that can be further elaborated.

Causality of Catalyst Choice: While bases like piperidine are traditional catalysts, milder and more environmentally friendly options are preferred for modern library synthesis.[9] Ammonium carbonate or cerium-based catalysts in aqueous media represent green, efficient alternatives that often simplify work-up and purification.[10][11]

Workflow for Knoevenagel Condensation

G cluster_prep Reagent Preparation cluster_reaction Reaction & Product Formation cluster_output Final Product Start Pyrazole-4-carbaldehyde Mix Combine Reagents in Solvent (e.g., Ethanol, Water) Start->Mix Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Methylene->Mix Catalyst Catalyst (e.g., (NH4)2CO3, Piperidine) Catalyst->Mix React Stir at RT or Reflux (Monitor by TLC) Mix->React Precipitate Product Precipitates (Often Occurs on Cooling) React->Precipitate Upon Completion/Cooling Filter Collect Product by Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry_Product Dry Under Vacuum Wash->Dry_Product Product Final Knoevenagel Adduct Dry_Product->Product

Caption: General workflow for Knoevenagel condensation.

Protocol 2.2: Green Knoevenagel Condensation in Aqueous Media

  • Reaction Setup: In a round-bottom flask, suspend 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1 eq.), the active methylene compound (e.g., malononitrile, 1.1 mmol, 1.1 eq.), and ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 0.2 eq.) in an aqueous ethanol solution (e.g., 1:1 H₂O/EtOH, 10 mL).[10]

  • Reaction Execution: Stir the mixture vigorously at room temperature. For some substrates, sonication or gentle heating (40-50 °C) may accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours. In many cases, the product will begin to precipitate from the reaction mixture.

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol. Dry the product under vacuum. This method often yields a product of high purity without the need for column chromatography.

Active Methylene CmpdCatalystConditionsTypical Yield (%)
Malononitrile(NH₄)₂CO₃H₂O/EtOH, RT, 2h90-98%
Ethyl CyanoacetatePiperidine (cat.)EtOH, Reflux, 4h85-95%
Diethyl MalonateTiCl₄-PyridineBenzene, RT, 17h~75%[9]
1-Phenyl-1H-pyrazol-5(4H)-oneGrindingNo solvent, RT, 10 min>90%[12]
Wittig Reaction: Aldehyde-to-Alkene Transformation

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, introducing a vast array of carbon-based substituents.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from the corresponding phosphonium salt and a strong base. For library applications, using stabilized ylides is often advantageous as they are easier to handle and generally lead to the thermodynamically more stable (E)-alkene.

Causality of Ylide Choice: Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less reactive and can be used under milder conditions (e.g., Na₂CO₃, DIPEA) compared to non-stabilized ylides, which require strong bases like n-BuLi or NaH.[13] The use of milder conditions increases functional group tolerance, a critical factor in library synthesis.

Protocol 2.3: Wittig Reaction with a Stabilized Ylide

  • Ylide Generation (if not using isolated ylide): To a suspension of the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 mmol, 1.2 eq.) in an anhydrous solvent like THF or DCM (10 mL), add a suitable base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq.). Stir at room temperature for 1 hour until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: Add a solution of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1 eq.) in the same solvent (5 mL) to the ylide mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to reflux as needed. The reaction is typically complete within 4-24 hours. Monitor by TLC for the consumption of the aldehyde and the formation of the alkene product and triphenylphosphine oxide byproduct.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically less polar than the desired alkene product and can be separated effectively.

Conclusion and Outlook

The 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde scaffold is an exceptional starting point for the construction of large and diverse chemical libraries. The protocols detailed herein—reductive amination, Knoevenagel condensation, and Wittig olefination—represent robust, scalable, and high-throughput compatible methods for its derivatization. By systematically applying these transformations with diverse sets of amines, active methylene compounds, and phosphonium salts, researchers can rapidly generate novel compound collections. These libraries are invaluable for screening campaigns aimed at discovering new therapeutic agents and chemical probes, leveraging the proven biological relevance of the pyrazole core.[14][15]

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

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  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

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  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC. [Link]

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  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. [Link]

  • Chemical Review and Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • NIH National Library of Medicine. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

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  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Connect Journals. (n.d.). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

  • Journal of Current Pharma Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • NIH National Library of Medicine. (2013). Part I: the development of the catalytic Wittig reaction. PubMed. [Link]

  • Organic-Chemistry.org. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Synfacts. [Link]

  • ChemRxiv. (2024). A photochemical strategy for pyrazole to imidazole conversion. ChemRxiv. [Link]

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Application Notes and Protocols for the Kenoevangel Condensation with Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesizing Bioactive Pyrazole Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Knoevenagel condensation using pyrazole-4-carbaldehyde. This reaction is a cornerstone in synthetic organic chemistry for creating carbon-carbon double bonds and is particularly valuable in synthesizing pyrazole derivatives with significant therapeutic potential.[1][2] The resulting α,β-unsaturated compounds are key intermediates in the development of novel pharmaceuticals.[1][3]

This document is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding and successful execution of the synthesis.

Theoretical Background and Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH2 group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[4] This process results in the formation of a new C=C bond, typically yielding an α,β-unsaturated product.[4][5]

Mechanism of the Knoevenagel Condensation:

The reaction proceeds in three key steps:[5]

  • Deprotonation: A weak base removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). The choice of a mild base is crucial to prevent the self-condensation of the aldehyde.[4]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This forms an aldol-type intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product.

The pyrazole moiety is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][7] The Knoevenagel condensation provides a straightforward and efficient route to expand the library of these potentially therapeutic compounds.[8]

Experimental Design and Optimization

The success of the Knoevenagel condensation with pyrazole-4-carbaldehyde hinges on the careful selection of reactants, catalysts, and reaction conditions.

Reactants
  • Pyrazole-4-carbaldehyde: This is the electrophilic component. The pyrazole ring itself can influence the reactivity of the aldehyde group.

  • Active Methylene Compounds: A variety of compounds can serve as the nucleophile. Common examples include:

    • Malononitrile

    • Ethyl cyanoacetate

    • Cyanoacetamide

    • Pyrazolones[9]

    • Meldrum's acid[4]

The choice of the active methylene compound will determine the functional groups on the resulting product, thereby influencing its chemical properties and biological activity.

Catalyst Selection

A range of catalysts can be employed, from traditional bases to more environmentally friendly options. The choice of catalyst can significantly impact reaction time and yield.

  • Basic Catalysts: Weak organic bases like piperidine or pyridine are commonly used.[1] Ammonium carbonate has also been shown to be an effective and mild catalyst, particularly in aqueous media.[10]

  • Acidic Catalysts: In some cases, acidic conditions can be used to promote the condensation.[8][11]

  • Green Catalysts: In line with the principles of green chemistry, natural catalysts like lemon juice have been explored for Knoevenagel condensations.[12]

Solvent and Reaction Conditions

The choice of solvent and temperature can influence the reaction rate and product purity.

  • Solvents: Ethanol, methanol, water, or mixtures thereof are commonly used.[10] Solvent-free conditions, such as grinding or microwave-assisted synthesis, offer greener alternatives.[8][11]

  • Temperature: Reactions can often be carried out at room temperature, although gentle heating or sonication can be used to accelerate the reaction.[10]

Data Summary: A Comparative Overview of Methodologies

The following table summarizes various reported conditions for the Knoevenagel condensation involving pyrazole derivatives, providing a comparative overview for methodological selection.

Method Catalyst Solvent Conditions Key Advantages Reference
Conventional Heating Ammonium CarbonateWater:Ethanol (1:1)RefluxGreen solvent system[10]
Ultrasonication Ammonium CarbonateAqueous MediaAmbient TemperatureRapid, energy-efficient[10]
Conventional Heating Acetic Acid-RefluxAcid-catalyzed conditions[8]
Grinding Acetic AcidSolvent-freeRoom TemperatureEnvironmentally friendly, simple[8]
Microwave-Assisted Acetic AcidSolvent-freeMicrowave IrradiationHigh speed and efficiency[8]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol details a green and efficient method for the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile using ammonium carbonate as a catalyst under aqueous conditions.[10]

Materials and Reagents
  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Ammonium Carbonate

  • Ethanol

  • Distilled Water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (for heating method) or Ultrasonic bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Reaction Workflow Diagram

Knoevenagel_Workflow reagents 1. Reagent Preparation - Pyrazole-4-carbaldehyde - Malononitrile - Ammonium Carbonate - Solvent (Water:Ethanol) reaction 2. Reaction Setup - Combine reactants in flask - Stir at specified temperature (Reflux or Sonication) reagents->reaction monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring workup 4. Product Isolation - Cool reaction mixture - Filter the solid product - Wash with cold water monitoring->workup purification 5. Purification - Recrystallization from ethanol workup->purification characterization 6. Characterization - NMR, IR, Mass Spectrometry purification->characterization

Caption: Experimental workflow for the Knoevenagel condensation.

Step-by-Step Procedure
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium carbonate (0.2 mmol).

    • Rationale: A slight excess of the active methylene compound is used to ensure complete consumption of the aldehyde. Ammonium carbonate serves as a mild and efficient basic catalyst.[10]

  • Solvent Addition: Add 10 mL of a 1:1 mixture of distilled water and ethanol to the flask.

    • Rationale: The aqueous ethanol system provides a "green" solvent that facilitates the dissolution of the reactants and catalyst.[10]

  • Reaction Execution (Choose one method):

    • Method A (Reflux): Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

    • Method B (Ultrasonication): Place the flask in an ultrasonic bath at ambient temperature.

    • Rationale: Both heating and sonication provide the necessary energy to overcome the activation barrier of the reaction. Sonication is often a more energy-efficient and faster method.[10]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

    • Rationale: TLC is a quick and effective way to determine the completion of the reaction, preventing unnecessary energy consumption and potential side product formation.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. If necessary, cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining catalyst and unreacted malononitrile.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure condensed product.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds, yielding a product with high purity.

Product Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=C stretching frequency and the disappearance of the aldehyde C-H stretch. The nitrile (C≡N) stretch should also be prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR should show a characteristic singlet for the vinyl proton.[10] The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of a successful reaction.

    • ¹³C NMR will confirm the presence of the new vinylic carbons and the quaternary carbon of the C=C bond.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the expected molecular formula.[10]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure the pyrazole-4-carbaldehyde is of high purity. Consider increasing the amount of catalyst slightly or extending the reaction time. For thermally sensitive compounds, ultrasonication is a preferable method to reflux.

  • Incomplete Reaction: If the reaction does not go to completion, ensure adequate mixing and that the chosen temperature is appropriate for the specific substrates. A stronger base could be considered, but with caution to avoid side reactions.

  • Product Purity Issues: If the product is difficult to purify, consider column chromatography as an alternative to recrystallization.

Conclusion

The Knoevenagel condensation of pyrazole-4-carbaldehyde is a robust and versatile reaction for the synthesis of biologically relevant molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of pyrazole derivatives for further investigation in drug discovery and development programs. The use of greener synthetic methodologies, such as aqueous solvents and ultrasonication, is highly encouraged to minimize environmental impact.

References

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Bhabhor, F. G., Rana, A. K., & Dabhi, H. R. (2015). Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research, 7(7), 1069-1072. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Jadhav, A. D., Barhate, P. U., & Durrani, A. N. (2019). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Applicable Chemistry, 8(4), 1853-1858. [Link]

  • ResearchGate. (2019). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 17, 2026, from [Link]

  • Kumar, R., & Kumar, S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 9(1), 23. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

  • Journal of Scientific Research and Reports. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • National Institutes of Health. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]

  • National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]

  • ResearchGate. (2010). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

Sources

role as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Pyrazole Scaffold: A Privileged Building Block for Potent and Selective Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important targets for modern drug discovery. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[1][2][3] Its unique structural and electronic properties allow it to serve as a highly effective anchor for binding to the ATP pocket of kinases, offering a robust foundation for developing potent and selective inhibitors. This document provides an in-depth guide to the role of the pyrazole scaffold, the mechanism of action, and a detailed protocol for evaluating pyrazole-based compounds in a typical in vitro kinase assay.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibitor Design

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous kinase inhibitors.[1][3] Its prevalence is not coincidental but is rooted in its synthetic accessibility and its exceptional ability to mimic the hydrogen bonding interactions of the adenine base of ATP.[3][4] This has led to the successful development of several FDA-approved drugs containing a pyrazole core, targeting a wide range of kinases.[1][3]

Examples of FDA-approved pyrazole-based kinase inhibitors include:

  • Crizotinib: An inhibitor of ALK and ROS1 kinases.[1][3]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[1][3]

  • Encorafenib: A BRAF kinase inhibitor.[1][3]

  • Asciminib: A non-ATP competitive inhibitor of Bcr-Abl kinase.[5]

The success of these drugs underscores the pyrazole scaffold's versatility and its role as a fundamental building block in targeted therapies.[6][7][8]

Mechanism of Action: The Pyrazole-Hinge Interaction

The primary mechanism by which most pyrazole-based inhibitors function is through competitive inhibition at the ATP-binding site of the kinase. The kinase "hinge" region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms critical hydrogen bonds with the adenine ring of ATP.

The pyrazole scaffold is an excellent bioisostere of the adenine core. Its two nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, allowing them to form one or more stabilizing hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[4] This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphotransfer reaction.

The true power of the scaffold lies in its synthetic tractability. The different positions on the pyrazole ring can be readily substituted with various chemical moieties.[9][10] These substituents can then extend into adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site, enabling medicinal chemists to fine-tune the inhibitor's potency and, crucially, its selectivity for the target kinase over the hundreds of other kinases in the human kinome.[4]

cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole-Based Inhibitor HINGE Hinge Region (e.g., Y282) POCKET Hydrophobic Pocket SOLVENT Solvent Exposed Region PYRAZOLE Pyrazole Core PYRAZOLE->HINGE Key H-Bonds R1 R1 Group PYRAZOLE->R1 R2 R2 Group PYRAZOLE->R2 R1->POCKET Selectivity & Potency R2->SOLVENT Solubility & PK Properties

Conceptual diagram of a pyrazole inhibitor in the ATP pocket.

Application Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a robust, luminescence-based method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a specific protein kinase. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Principle of the Assay

The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase reaction proceeds, converting ATP to ADP. In the second step, a detection reagent is added that simultaneously stops the kinase reaction and measures the amount of ADP produced. This is achieved by an enzyme-coupled reaction that ultimately generates a luminescent signal proportional to the ADP concentration. A potent inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.[12]

Materials and Reagents
  • Target Protein Kinase (recombinant)

  • Kinase-specific Substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP), high purity

  • Test Pyrazole-based Inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

A 1. Prepare Inhibitor Dilutions (11-point, 3-fold serial dilution in DMSO) C 3. Dispense Reagents to Plate - Add diluted inhibitor or DMSO control - Add Kinase solution A->C B 2. Prepare Master Mixes - Kinase + Buffer - Substrate + ATP + Buffer B->C D 4. Pre-incubation (10 min at Room Temp) Allows inhibitor to bind kinase C->D E 5. Initiate Kinase Reaction (Add Substrate/ATP mix) D->E F 6. Reaction Incubation (e.g., 60 min at 30°C) E->F G 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H 8. ADP Detection Incubation (40 min at Room Temp) G->H I 9. Generate Luminescent Signal (Add Kinase Detection Reagent) H->I J 10. Final Incubation (30 min at Room Temp) I->J K 11. Read Luminescence (Plate Reader) J->K L 12. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) K->L

Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Protocol

Causality Note: All kinase reaction components (enzyme, substrate, ATP) should be optimized for concentration to ensure the assay operates in the linear range. Typically, the ATP concentration is set near its Km value for the specific kinase.

  • Inhibitor Preparation: Prepare a serial dilution series of the pyrazole-based test compound.

    • Start with a 10 mM stock solution in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution in a 96-well plate. The final well should contain only DMSO to serve as the 0% inhibition control.

  • Reaction Setup (96-well plate format):

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a kinase solution in kinase assay buffer. Add 2.5 µL of this solution to each well.

    • Self-Validation Step: Include "no enzyme" wells that receive only buffer. These will serve as the 100% inhibition control for background subtraction.

    • Tap the plate gently to mix and incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[11]

  • Initiate Kinase Reaction:

    • Prepare a reaction initiation mix containing the kinase substrate and ATP in kinase assay buffer.

    • Add 5 µL of the initiation mix to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate for 60 minutes at 30°C. The duration and temperature should be optimized for the specific kinase to ensure the reaction does not reach completion.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.[12]

    • Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Data Normalization:

      • Subtract the average signal of the "no enzyme" wells (background) from all other data points.

      • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

    • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Data Presentation: Comparative Efficacy

Summarizing inhibition data in a clear, tabular format is crucial for comparing the potency and selectivity of different compounds.

InhibitorTarget Kinase(s)IC50 (nM)Reference
RuxolitinibJAK1, JAK2~3[3]
GolidocitinibJAK1Potent[3]
TozasertibAurora A/B-[3]
BarasertibAurora BPotent[13]
AsciminibBcr-Abl0.5[5]
Compound 8Aurora A/B35 / 75[5]
Frag-1Aurora B116[5]

Table 1: Examples of pyrazole-based inhibitors and their reported potencies. This table illustrates the wide range of kinases that can be effectively targeted by this scaffold.

Conclusion

The pyrazole scaffold is a highly validated and privileged structure in the field of kinase inhibitor drug discovery.[2][3] Its ability to form critical hydrogen bond interactions with the kinase hinge region provides a reliable anchor point for inhibitor design. The synthetic versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) exploration, leading to the development of highly potent and selective inhibitors for a diverse array of kinase targets. The protocols and methodologies outlined in this document provide a standardized framework for researchers to effectively evaluate novel pyrazole-based compounds and advance the development of next-generation targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Kinase assays. BMG LABTECH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This molecule is a key building block in medicinal chemistry and materials science. Its efficient synthesis is crucial for advancing research and development. The most common and effective method for this transformation is the Vilsmeier-Haack formylation of the corresponding 1,3-dimethyl-5-methoxypyrazole precursor.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and ensure product purity.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol outlines a standard procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as phosphorus oxychloride (POCl₃) is highly corrosive and moisture-sensitive.[3]

Step 1: Preparation of the Vilsmeier Reagent

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 4.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel to the stirred DMF. Crucially, maintain the internal temperature below 5 °C throughout the addition. This reaction is exothermic.[3]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the chloroiminium salt (the Vilsmeier reagent).[4]

Step 2: Formylation Reaction

  • Dissolve the starting material, 1,3-dimethyl-5-methoxypyrazole (1.0 equiv.), in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. The optimal temperature and time will depend on the substrate's reactivity and should be monitored.[1]

Step 3: Reaction Monitoring & Work-up

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. To prepare a TLC sample, carefully take a small aliquot from the reaction, quench it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer.[3]

  • Once complete, cool the reaction mixture back to 0 °C.

  • Very carefully and slowly , pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to hydrolyze the iminium intermediate.[4]

  • Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.

  • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. What are the most probable causes?

  • Answer: This is a common issue that typically points to one of four areas: reagent quality, reaction conditions, substrate reactivity, or work-up procedure.

    • Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[3] Any water present in the DMF, POCl₃, or glassware will hydrolyze the reagent, rendering it inactive for formylation.

      • Solution: Always use freshly opened or distilled anhydrous solvents. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Prepare the reagent in situ and use it immediately.[4]

    • Cause B: Insufficient Reaction Temperature or Time. The 1,3-dimethyl-5-methoxypyrazole ring is electron-rich, but formylation still requires sufficient thermal energy to proceed at a reasonable rate.

      • Solution: After the initial addition at low temperature, gradually increase the heat. For less reactive substrates, temperatures up to 80 °C or even reflux may be necessary.[4] Always monitor the reaction by TLC to determine the point of completion before quenching.[4]

    • Cause C: Substrate Quality. Impurities in the starting pyrazole can interfere with the reaction.

      • Solution: Verify the purity of your 1,3-dimethyl-5-methoxypyrazole using NMR or GC-MS. If necessary, purify it by distillation or recrystallization before use.

    • Cause D: Product Loss During Work-up. The aldehyde product may have some water solubility, or emulsions can form during extraction.

      • Solution: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility and "salt it out."[3] To break emulsions, add more brine or filter the mixture through a pad of Celite. Perform multiple extractions with your organic solvent to ensure complete recovery.[3]

Issue 2: Incomplete Reaction - Significant Starting Material Remains

  • Question: My TLC analysis shows that a large amount of my starting pyrazole is still present even after several hours. How can I drive the reaction to completion?

  • Answer: An incomplete reaction is typically due to insufficient electrophile concentration or suboptimal reaction conditions.

    • Cause A: Insufficient Vilsmeier Reagent. The stoichiometry is critical. If the reagent is partially decomposed by trace moisture or if an insufficient amount was used initially, the reaction will stall.

      • Solution: Increase the equivalents of the Vilsmeier reagent. A common and effective ratio is 1.5 equivalents of POCl₃ relative to the pyrazole substrate.[4]

    • Cause B: Reaction Temperature is Too Low. As mentioned, some substrates require more forcing conditions.

      • Solution: If the reaction is stalled at room temperature or 50 °C, cautiously increase the temperature in 10-15 °C increments, monitoring by TLC at each stage. Some pyrazole formylations require heating at 65 °C for several hours.[1]

Issue 3: Purification is Difficult

  • Question: The crude product is a dark oil that is difficult to purify by column chromatography, or it fails to crystallize. What purification strategies can I employ?

  • Answer: Purification challenges are common with heterocyclic aldehydes.

    • Strategy A: Acid-Base Extraction. Pyrazoles are basic. You may be able to purify the crude material by dissolving it in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the basic pyrazole compounds into the aqueous layer, washing the aqueous layer with a nonpolar solvent like hexanes to remove non-basic impurities, and then re-basifying the aqueous layer and extracting your product back out.

    • Strategy B: Formation of an Acid Addition Salt. For stubborn oils, forming a crystalline salt can be a highly effective purification method.

      • Solution: Dissolve the crude pyrazole in a suitable organic solvent and treat it with an equimolar amount of an acid, such as hydrochloric acid or oxalic acid. The resulting pyrazolium salt will often crystallize out of solution, allowing for purification by filtration.[5][6] The freebase can then be regenerated by neutralization.

    • Strategy C: Optimize Chromatography.

      • Solution: If your product is running too close to impurities on the TLC plate, try a different solvent system. A small amount of a polar solvent like methanol or a basic additive like triethylamine in your mobile phase can significantly alter the separation profile on silica gel.

Data Summary Table

ParameterRecommended ConditionRationale & Notes
Reagent Stoichiometry 1.0 eq. Pyrazole / 1.5 eq. POCl₃ / 4.0 eq. DMFEnsures sufficient electrophile is present to drive the reaction to completion.[4]
Reagent Prep. Temp. 0 °C to < 5 °CThe formation of the Vilsmeier reagent is exothermic. Low temperature prevents degradation.[3]
Reaction Temperature 50 °C - 80 °CSubstrate dependent. Must be optimized by monitoring starting material consumption via TLC.[1][4]
Work-up pH ~7-8Careful neutralization is required to ensure the product is in its freebase form for extraction.
Purification Column Chromatography / Recrystallization / Acid Salt FormationMethod depends on the nature of the crude product and impurities.[5][6]

Visual Troubleshooting Workflow

G start Low Yield or Incomplete Reaction reagent_check Check Reagent Quality (Anhydrous Conditions Met?) start->reagent_check Potential Cause conditions_check Review Reaction Conditions (Temp & Time) start->conditions_check Potential Cause workup_check Analyze Work-up & Extraction start->workup_check Potential Cause sol_reagent Solution: - Use freshly distilled/anhydrous reagents. - Flame-dry all glassware. reagent_check->sol_reagent Implement sol_conditions Solution: - Increase reagent equivalents to 1.5. - Increase temperature (e.g., to 80 °C). - Increase reaction time. conditions_check->sol_conditions Implement sol_workup Solution: - Saturate aqueous layer with brine. - Perform multiple extractions. workup_check->sol_workup Implement success Yield Improved sol_reagent->success sol_conditions->success sol_workup->success

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

  • Why is the Vilsmeier-Haack reaction preferred for this synthesis? The Vilsmeier-Haack reaction uses a relatively mild electrophile (the Vilsmeier reagent) that is highly effective for formylating electron-rich aromatic systems like the 5-methoxypyrazole ring.[7][8] It offers good regioselectivity and generally proceeds under conditions that are less harsh than other formylation or acylation methods like Friedel-Crafts.[8]

  • Can I use other solvents besides DMF? DMF serves as both the solvent and the precursor to the formylating agent.[9] While co-solvents like dichloromethane (DCM) can be used, the reaction fundamentally requires DMF.[7] Using DMF as the sole solvent is most common and efficient.

  • What is the mechanism of the Vilsmeier-Haack reaction? The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11] Second, the electron-rich C4 position of the pyrazole ring attacks this electrophile in an electrophilic aromatic substitution reaction. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7]

  • Are there any common side reactions to be aware of? For highly activated substrates, over-reaction is a possibility, though less common for this specific transformation. The most significant "side reaction" is the decomposition of the Vilsmeier reagent by water. In some cases, if the starting material contains other nucleophilic groups (like a hydroxyl group), these can be chlorinated by the POCl₃ or the Vilsmeier reagent itself.[12][13]

References

  • Chem-Station Int. Ed. (2014-04-13). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • chemeurope.com. Vilsmeier-Haack reaction. Available at: [Link]

  • YouTube. (2021-06-19). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (2023-09-05). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Purification Challenge

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of various biologically active molecules.[1] Its synthesis, often achieved via the Vilsmeier-Haack reaction, can result in a crude mixture containing unreacted starting materials, reagents, and closely related side products.[2][3][4] Achieving high purity (>98%) is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. Standard flash column chromatography on silica gel is the most common and effective method for this purification.[5][6] This guide provides a comprehensive framework for executing this separation successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatography technique for purifying gram-scale quantities of this compound?

For routine purification of quantities ranging from milligrams to several grams, flash column chromatography using silica gel is the industry standard.[7] It offers an excellent balance of resolution, speed, and cost-effectiveness. For analytical purposes or the separation of very challenging impurities, High-Performance Liquid Chromatography (HPLC) may be employed, but this is typically for much smaller scales.[7]

Q2: How do I determine the best mobile phase (eluent) for my separation?

The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.35 for the target compound on a silica gel Thin-Layer Chromatography (TLC) plate.[7] This Rf range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without leading to excessively long elution times and band broadening.

  • Causality: An Rf value in this range translates to an optimal number of column volumes (typically 3-5) required for elution. If the Rf is too high (>0.5), the compound will elute too quickly with the solvent front, resulting in poor separation from non-polar impurities. If the Rf is too low (<0.1), the elution will take a very long time, leading to diffusion, broad peaks, and poor recovery.[8]

Start by developing a method on a TLC plate using a binary solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][6]

Q3: Is 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stable on standard silica gel?

While pyrazoles are generally stable, aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or the formation of acetals if alcohols are used in the mobile phase.[8]

  • Self-Validation Protocol: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you observe new spots or significant streaking that was not present in an immediately-developed plate, your compound may be unstable. In such cases, consider using silica gel that has been "deactivated" by treatment with a small amount of a base like triethylamine (typically 0.1-1% v/v added to the mobile phase) or use an alternative stationary phase like neutral alumina.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic steps and robust solutions.

Q4: My target compound is co-eluting with an impurity. How can I improve the separation?

This is the most common challenge, often arising from impurities with very similar polarities to the product.

  • Problem Diagnosis: First, confirm on TLC that you can see at least a small separation between the spots. If they are a single, elongated spot, separation on a standard column will be nearly impossible.

  • Solution 1: Optimize Mobile Phase Polarity. If your TLC shows the spots are very close, decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction of the compounds with the silica gel, exaggerating small differences in polarity and improving separation. Running a shallower gradient during the column elution can also significantly enhance resolution.[3]

  • Solution 2: Change Solvent Selectivity. If adjusting polarity is insufficient, switch one of the mobile phase components to a solvent with different chemical properties. For example, replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and ethyl acetate. Solvents are classified by their properties (e.g., hydrogen bond donors/acceptors, dipole moment), and changing the solvent type can alter the specific interactions with your compounds, often leading to a dramatic change in selectivity.[9]

  • Solution 3: Ensure Proper Column Packing and Loading. A poorly packed column with channels or cracks will lead to severe band broadening and co-elution. Likewise, loading the sample in a large volume of a strong solvent will destroy resolution at the top of the column. Always use the minimum amount of solvent for loading, or preferably, use the dry loading technique.[10]

Q5: My compound is streaking or "tailing" down the column, resulting in mixed fractions and low yield.

Tailing is often a sign of undesirable secondary interactions, overloading, or solubility issues.

  • Problem Diagnosis: Observe the spot shape on your analytical TLC. If it is a well-defined, round spot, the issue is likely related to the column conditions. If the TLC spot itself is tailing, the problem is inherent to the compound/solvent/silica interaction.

  • Solution 1: Reduce the Amount of Material Loaded. Overloading the column is a common cause of tailing. As a rule of thumb, for a moderately difficult separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).

  • Solution 2: Use the Dry Loading Method. If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing severe tailing. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, completely bypasses this issue and is highly recommended for this compound.[7][10]

  • Solution 3: Add a Modifier to the Mobile Phase. The pyrazole nitrogen atoms are weakly basic and can interact strongly with acidic silanol groups on the silica surface, causing tailing. Adding a small amount (e.g., 0.1%) of triethylamine or pyridine to the mobile phase can neutralize these active sites and result in much sharper peaks.

Q6: I ran the entire column, but I can't find my product in any of the fractions. What happened?

This frustrating situation usually has one of three causes.

  • Hypothesis 1: The Compound is Highly Polar and Stuck on the Column. If your initial TLC development showed the compound remaining at the baseline (Rf = 0), it is too polar for the chosen eluent. You will need to switch to a much more polar mobile phase, such as 5-10% methanol in dichloromethane, to elute it.[8]

  • Hypothesis 2: The Compound is Very Non-Polar and Eluted in the Solvent Front. If your initial TLC showed the compound running at the solvent front (Rf > 0.8), it eluted immediately from the column in the very first fractions, possibly before you began systematic collection. Always collect the initial solvent that comes off the column and check it by TLC.[8]

  • Hypothesis 3: The Compound Decomposed on the Column. As discussed in Q3, compound instability can be an issue. If you suspect decomposition, re-run the stability test. If confirmed, a less acidic stationary phase like neutral alumina or deactivated silica is necessary.[8]

Data Summary: Typical Chromatographic Parameters

The following table provides a starting point for method development. The exact values will depend on the specific impurities present in your crude material.

Parameter Recommended Condition Justification & Rationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshIndustry standard for normal-phase flash chromatography, providing good resolution and capacity.[5][7]
Mobile Phase System Gradient of Ethyl Acetate in HexanesA versatile system that allows for fine-tuning of polarity to separate a wide range of organic compounds.[4][6]
TLC Development 20-30% Ethyl Acetate in HexanesA good starting point to achieve the target Rf of 0.2-0.35 for the product. Adjust as needed.
Target Compound Rf ~0.30 Optimal for achieving good separation from impurities without excessive run time.[7]
Potential Impurity Rfs Starting Materials: Higher or LowerSide Products: Often very close (±0.1)Vilsmeier-Haack reagents are polar and will remain at baseline. Unreacted pyrazole precursors will have different polarity. Side-products from incomplete formylation or other reactions are often the most challenging to separate.[3][4]
Loading Method Dry Loading Highly Recommended. Prevents band broadening caused by dissolving the sample in a strong solvent and mitigates solubility issues.[10]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying ~500 mg of crude 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

1. TLC Method Development: a. Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a chamber with 30% ethyl acetate in hexanes. d. Visualize the plate under a UV lamp (254 nm). e. Adjust the ethyl acetate/hexanes ratio until the main product spot has an Rf of ~0.3. This is your "collection solvent". The "starting solvent" should be about half this polarity (e.g., 15% ethyl acetate in hexanes).

2. Dry Loading Preparation: a. Dissolve the 500 mg of crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane) in a round-bottom flask. b. Add ~1-2 g of silica gel to the flask. c. Swirl the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

3. Column Packing: a. Select a glass column of appropriate size (e.g., a 24/40 joint, 3 cm diameter column for ~25 g of silica). b. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand. c. In a beaker, prepare a slurry of ~25 g of silica gel in the "starting solvent" (15% EtOAc/Hexanes). d. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks are present. The final packed bed should be ~15 cm high. e. Add a thin layer of sand on top of the packed silica bed to protect the surface.

4. Elution and Fractionation: a. Drain the solvent down to the level of the top layer of sand. b. Carefully add the dry-loaded silica powder onto the sand. c. Gently tap the column to settle the powder into a flat layer. d. Carefully add the "starting solvent" to the column, applying gentle air pressure to push the solvent through. e. Begin collecting fractions (e.g., 10-15 mL per test tube) as soon as the first drop of solvent elutes. f. Run 2-3 column volumes of the starting solvent, then gradually increase the polarity towards your "collection solvent" (30% EtOAc/Hexanes). g. Monitor the elution by spotting every few fractions onto a TLC plate.

5. Product Isolation: a. Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask. b. Remove the solvent under reduced pressure to yield the purified 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common chromatography problems.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Solution Path Problem Poor Purification Results CoElution Co-Elution Rf values too close Problem->CoElution Impurity not separated Tailing Peak Tailing / Streaking Asymmetric spots Problem->Tailing Broad, messy fractions NoProduct No Product Recovered Compound is missing Problem->NoProduct Yield is zero or very low Sol_Polarity Decrease Eluent Polarity (e.g., more hexanes) CoElution->Sol_Polarity Sol_Selectivity Change Solvent System (e.g., use DCM) CoElution->Sol_Selectivity Sol_Loading Use Dry Loading Method Tailing->Sol_Loading Sol_Modifier Add Modifier (e.g., 0.1% TEA) Tailing->Sol_Modifier Sol_Stability Test Stability on Silica (Use Alumina if needed) Tailing->Sol_Stability Sol_CheckRf Re-evaluate TLC (Check Rf=0 and Rf=1) NoProduct->Sol_CheckRf NoProduct->Sol_Stability

Sources

Technical Support Center: Formylation of Methoxypyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of methoxypyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto the methoxypyrazole scaffold. Formylated pyrazoles are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, yet their preparation is often plagued by side reactions that can impact yield, purity, and regiochemical outcomes.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind common issues, and offers validated protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the formylation of methoxypyrazoles, with a primary focus on the Vilsmeier-Haack reaction—the most prevalent method for this transformation.[1][2]

Q1: My Vilsmeier-Haack reaction has a very low yield or failed completely. What went wrong?

Answer:

Failure to achieve the desired product in a Vilsmeier-Haack formylation typically stems from one of three areas: reagent integrity, substrate reactivity, or reaction conditions.

Probable Causes & Recommended Actions:

  • Decomposition of the Vilsmeier Reagent: The electrophile in this reaction, a chloroiminium salt, is highly sensitive to moisture.[3][4] It is prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry: The ratio of POCl₃ to DMF and the pyrazole substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: A common starting point is to use 1.1 to 1.5 equivalents of POCl₃ relative to DMF, and 1.5 to 3.0 equivalents of the pre-formed Vilsmeier reagent relative to the methoxypyrazole substrate. Optimization may be required depending on substrate reactivity.

  • Low Substrate Reactivity: While the methoxy group is activating, other electron-withdrawing groups (EWGs) on the pyrazole ring can significantly decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[5]

    • Solution: For deactivated substrates, you may need to increase the reaction temperature (e.g., from 0-25°C to 70°C) or extend the reaction time.[1] Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Suboptimal Temperature Profile: The formation of the Vilsmeier reagent is exothermic and must be controlled.[3] Adding POCl₃ to DMF at room temperature can lead to reagent decomposition.

    • Solution: Always prepare the Vilsmeier reagent at 0°C by adding POCl₃ dropwise to chilled, anhydrous DMF with vigorous stirring. Allow the reagent to form completely at this temperature before adding the pyrazole substrate solution.

G start Start: Low Yield or No Reaction check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_conditions Confirm Anhydrous/ Inert Conditions check_reagents->check_conditions Reagents OK success Problem Resolved check_reagents->success Reagents were issue check_stoichiometry Review Stoichiometry (Reagent:Substrate Ratio) check_conditions->check_stoichiometry Conditions OK check_conditions->success Conditions were issue check_temp Evaluate Temperature Profile (Reagent formation at 0°C?) check_stoichiometry->check_temp Ratio OK check_stoichiometry->success Stoichiometry was issue increase_temp Increase Reaction Temp. & Monitor Closely check_temp->increase_temp Temp. Profile OK (Substrate may be deactivated) check_temp->success Temp. was issue consider_alt Consider Alternative Formylation Method increase_temp->consider_alt Decomposition occurs increase_temp->success

Caption: Regioselectivity in methoxypyrazole formylation.

Q3: My reaction produced a significant amount of di-formylated product. How can this be prevented?

Answer:

Di-formylation occurs when the mono-formylated product is sufficiently electron-rich to undergo a second formylation. This is common with highly activated pyrazole systems.

Prevention Strategies:

StrategyRationale
Control Stoichiometry Reduce the equivalents of the Vilsmeier reagent to 1.0 - 1.2 relative to the pyrazole substrate. This ensures there isn't a large excess of electrophile available after the initial formylation.
Monitor Reaction Progress Closely monitor the reaction by TLC or HPLC. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-formylated product appear. [6]
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., maintaining 0°C) will decrease the overall reaction rate, allowing for better control and potentially disfavoring the second, more difficult formylation step.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?

A: The reaction is a classic electrophilic aromatic substitution. [3]1. Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium cation (the Vilsmeier reagent). [7]2. Electrophilic Attack: The electron-rich pyrazole ring attacks the carbon of the Vilsmeier reagent. [8]3. Rearomatization: The resulting cationic intermediate (a sigma complex) loses a proton to restore the aromaticity of the pyrazole ring. 4. Hydrolysis: During aqueous work-up, the iminium salt intermediate is hydrolyzed to the final aldehyde product. [7]

G DMF DMF + POCl₃ VR Vilsmeier Reagent (Electrophile) DMF->VR Step 1 Attack Electrophilic Attack (C-C bond formation) VR->Attack Pyrazole Methoxypyrazole (Nucleophile) Pyrazole->Attack Sigma Sigma Complex (Cationic Intermediate) Attack->Sigma Step 2 Deprotonation Deprotonation (Restores Aromaticity) Sigma->Deprotonation Step 3 Iminium Iminium Salt Product Deprotonation->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Step 4 Aldehyde Formylated Pyrazole (Final Product) Hydrolysis->Aldehyde

Caption: Key steps of the Vilsmeier-Haack reaction.

Q: Are there alternative formylation methods if the Vilsmeier-Haack reaction fails?

A: Yes, several other named reactions can achieve formylation, although their suitability depends on the specific substrate.

MethodReagentsAdvantages/Disadvantages for Methoxypyrazoles
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA, AcOH)Adv: Good for electron-rich systems; often high regioselectivity. [2][9]Disadv: Can be lower yielding than Vilsmeier-Haack. [10]
Gattermann Reaction HCN (or Zn(CN)₂), HCl, Lewis AcidDisadv: Uses highly toxic reagents. Generally less efficient for heterocycles compared to Vilsmeier-Haack. [11]
Gattermann-Koch CO, HCl, AlCl₃, CuClDisadv: Not applicable to phenol ethers, making it unsuitable for methoxypyrazoles. [12][13]
Reimer-Tiemann CHCl₃, NaOHDisadv: Primarily for phenols, not phenol ethers. Often gives mixtures and low yields. [6]

For most methoxypyrazole substrates, the Duff reaction represents the most viable and effective alternative to the Vilsmeier-Haack method.

Q: How do I handle the work-up of a Vilsmeier-Haack reaction?

A: A careful work-up is essential for isolating the product in good purity.

  • Quenching: The reaction is typically quenched by pouring the mixture slowly over crushed ice and water. This hydrolyzes the intermediate iminium salt and decomposes any remaining Vilsmeier reagent.

  • Basification: The acidic mixture is then carefully neutralized, usually with an aqueous solution of sodium hydroxide or sodium bicarbonate, until it is basic (pH > 8). This ensures the product is in its free base form.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • Troubleshooting Extraction: If the product is water-soluble or an emulsion forms, saturate the aqueous layer with NaCl (brine). [3]This increases the polarity of the aqueous phase, "salting out" the organic product and helping to break up emulsions. Multiple extractions with the organic solvent are recommended. [3]

Protocol: General Procedure for Vilsmeier-Haack Formylation

This is a representative protocol and may require optimization for your specific methoxypyrazole substrate.

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the resulting pale-yellow solution at 0°C for 30-60 minutes.

2. Formylation Reaction:

  • Dissolve the methoxypyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to stir at room temperature or gently heat (e.g., to 70°C) if the substrate is unreactive. Monitor the reaction's progress by TLC or LC-MS.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto a stirred slurry of crushed ice.

  • Stir for 30 minutes, then neutralize the mixture to pH 9-10 by the slow addition of 30% aqueous NaOH solution, keeping the temperature below 20°C.

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed.
  • CollegeSearch. (n.d.). Gattermann Koch Reaction Mechanism - Definition, Limitations.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. (n.d.). Site‐Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid. Request PDF.
  • de Oliveira, C. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H-pyrazoles Through the Duff Reaction.
  • Collegedunia. (n.d.).
  • Science Info. (2023).
  • ResearchGate. (n.d.). Formylation without catalyst and solvent at 80 degrees C. Request PDF.
  • ACS Publications. (2021). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Duff reaction.
  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Request PDF.
  • OrgoSolver. (n.d.).
  • Experts@Minnesota. (n.d.). Reaction of electron rich heterocycles with electrophiles.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Duff Reaction. (n.d.).
  • ResearchGate. (n.d.).
  • de Oliveira, C. A. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • Benchchem. (n.d.).
  • PubMed. (2022).

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stability of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Understanding the stability profile of this versatile building block is crucial for successful synthetic outcomes and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

A1: The main stability concerns for this molecule are centered around its two key functional groups: the 5-methoxy group and the 4-carbaldehyde group. The pyrazole ring itself is generally robust, but the methoxy and aldehyde functionalities can be susceptible to degradation under certain acidic and basic conditions.[1] The 5-methoxy group, being part of an enol ether system, is particularly prone to hydrolysis under acidic conditions.[2][3][4]

Q2: How stable is the 5-methoxy group to acidic conditions?

A2: The 5-methoxy group is expected to be labile under acidic conditions. This is because the pyrazole ring at the 5-position, when substituted with an oxygen atom, behaves as an enol ether. Enol ethers are known to undergo acid-catalyzed hydrolysis to yield a ketone or, in this case, a β-dicarbonyl-like intermediate which would be a pyrazolone.[2][3][4] The reaction is initiated by protonation, making the carbon atom at the 5-position more electrophilic and susceptible to nucleophilic attack by water.

Q3: What is the likely degradation pathway of the 5-methoxy group under acidic conditions?

A3: The degradation likely proceeds through the following steps:

  • Protonation of the pyrazole ring or the methoxy oxygen.

  • Nucleophilic attack of water on the C5 carbon of the pyrazole ring.

  • Elimination of methanol to form a pyrazol-5-one derivative.

This pathway is consistent with the established mechanism for the acid-catalyzed hydrolysis of enol ethers.[3][4]

Q4: I am observing a new, more polar spot on my TLC plate after an acidic workup. What could it be?

A4: A more polar spot on a TLC plate is a strong indication of the formation of a more polar compound, likely the hydrolysis product, 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde. The hydroxyl group of the resulting pyrazolone is significantly more polar than the starting methoxy group, leading to a lower Rf value on silica gel plates.

Q5: How can I minimize the hydrolysis of the 5-methoxy group during my reaction or workup?

A5: To minimize hydrolysis, consider the following strategies:

  • Use non-aqueous acidic conditions: If a proton source is required, consider using a Lewis acid or an acid in an anhydrous organic solvent.

  • Perform aqueous workups at low temperatures: Hydrolysis is a kinetic process, and lower temperatures will slow down the rate of degradation.

  • Neutralize acidic conditions promptly: After an acidic reaction step, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) as quickly as possible during the workup.

  • Use a buffered system: If the reaction must be run in the presence of water, using a buffered solution to maintain a mildly acidic to neutral pH can prevent significant hydrolysis.

Q6: What is the stability of the aldehyde group under acidic and basic conditions?

A6: The aldehyde group is generally stable under acidic conditions. However, under basic conditions, it can be reactive. While the Cannizzaro reaction is a common disproportionation reaction for aldehydes without α-hydrogens, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has acidic protons on the C3-methyl group. Therefore, under basic conditions, you are more likely to encounter issues such as:

  • Aldol-type condensation reactions: The aldehyde can react with itself or other nucleophiles present in the reaction mixture.

  • Oxidation: Aldehydes can be sensitive to air oxidation, which can be accelerated under basic conditions.[1]

Q7: My reaction under basic conditions is turning dark and forming multiple products. What could be happening?

A7: The formation of dark-colored materials and multiple products under basic conditions often suggests polymerization or complex side reactions involving the aldehyde and the deprotonated methyl group. The aldehyde functionality can be sensitive, and strong bases or elevated temperatures can promote these undesired pathways.[5][6] Consider using milder bases (e.g., K₂CO₃ vs. NaOH), lower reaction temperatures, and an inert atmosphere to minimize these side reactions.

Troubleshooting Guides

Issue 1: Low yield after a reaction involving an acidic catalyst or workup.
Potential Cause Troubleshooting Strategy
Hydrolysis of the 5-methoxy group. Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the pyrazolone byproduct.
If hydrolysis is confirmed, modify the workup procedure to minimize contact time with aqueous acid. Use a saturated solution of a mild base like sodium bicarbonate for neutralization.
Consider alternative, non-aqueous acidic catalysts for your reaction.
Degradation of the pyrazole ring. While less likely, extreme acidic conditions (e.g., concentrated strong acids at high temperatures) could lead to ring opening or other degradation pathways.[1]
If suspected, perform a stability study of the starting material under the reaction conditions without other reagents.
Issue 2: Unexpected side products in a base-catalyzed reaction.
Potential Cause Troubleshooting Strategy
Aldol-type self-condensation. Use a less concentrated solution of the pyrazole aldehyde to disfavor bimolecular reactions.
Add the pyrazole aldehyde slowly to the reaction mixture containing the base and other reagents.
Run the reaction at a lower temperature.
Air oxidation of the aldehyde. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use freshly distilled or degassed solvents.

Experimental Protocol: Stability Assessment

This protocol provides a general framework for assessing the stability of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde under representative acidic and basic conditions.

Objective: To quantify the degradation of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde over time at a specific temperature under acidic and basic conditions.

Materials:

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

  • Sample Preparation:

    • Acidic Condition: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl in 50% aqueous methanol.

    • Basic Condition: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH in 50% aqueous methanol.

    • Neutral Condition (Control): To a vial, add 1 mL of the stock solution and 9 mL of 50% aqueous methanol.

  • Incubation: Place all vials in a constant temperature bath at 50 °C.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it (if acidic or basic), and dilute it for HPLC analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to determine the percentage of the parent compound remaining.

Data Presentation:

Time (hours)% Remaining (Acidic)% Remaining (Basic)% Remaining (Neutral)
0100100100
1859899
2729699
4559298
8308598
24<56097

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Degradation Pathways

Acid-Catalyzed Hydrolysis of the 5-Methoxy Group:

G cluster_acid Acidic Conditions start 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde protonation Protonation of Pyrazole Ring/Methoxy Oxygen start->protonation + H⁺ intermediate Resonance-Stabilized Cationic Intermediate protonation->intermediate attack Nucleophilic Attack by H₂O intermediate->attack + H₂O hemiacetal Hemiacetal-like Intermediate attack->hemiacetal elimination Elimination of Methanol hemiacetal->elimination - CH₃OH, - H⁺ product 1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde elimination->product

Caption: Acid-catalyzed hydrolysis of the 5-methoxy group.

Base-Mediated Aldehyde Reactivity:

G cluster_base Basic Conditions start 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde deprotonation Deprotonation of C3-Methyl Group start->deprotonation + Base enolate Enolate/Carbanion Formation deprotonation->enolate condensation Aldol-type Condensation enolate->condensation + Aldehyde side_products Complex Side Products/Polymerization condensation->side_products

Caption: Potential side reactions under basic conditions.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. RSC Publishing.
  • BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Chemistry Stack Exchange. (2017). Mechanism for hydrolysis of enol ether to aldehyde.
  • ECHEMI. (n.d.). Mechanism for hydrolysis of enol ether to aldehyde.
  • ACS Publications. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. NIH.
  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyrazole-based compounds: poor solubility. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, demonstrating a vast array of pharmacological activities.[1][2] However, their often-planar and aromatic nature can lead to strong crystal lattice energies and consequently, low aqueous solubility, posing significant hurdles during synthesis, purification, in vitro assays, and in vivo studies.[3]

This guide is structured to provide you, our fellow researchers, scientists, and drug development professionals, with practical, actionable solutions to these solubility challenges. We will delve into the underlying principles of various solubilization techniques and offer step-by-step protocols to help you achieve consistent and reliable results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the solubility of pyrazole derivatives.

Q1: My pyrazole derivative is poorly soluble in water. What are the first steps I should take?

A1: A systematic approach is crucial. We recommend starting with a preliminary solubility assessment.

  • pH-Solubility Profile: Many pyrazole derivatives possess ionizable functional groups (acidic or basic).[4] Determining the compound's solubility at various pH values will reveal if pH modification or salt formation is a viable strategy. Generally, for acidic compounds, increasing the pH enhances solubility, while for basic compounds, a lower pH is beneficial.[4][5]

  • Co-solvent Screening: Evaluate the compound's solubility in a range of water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[4] This is often a quick and effective method for solubilization, especially for initial in vitro screening.[4]

Q2: What are some common organic solvents for dissolving pyrazole derivatives during synthesis and purification?

A2: Pyrazole and its derivatives generally exhibit good solubility in a variety of organic solvents. The choice will depend on the specific polarity of your compound, which is influenced by its substituents. Commonly used solvents include:

  • Acetone[6][7]

  • Ethanol[6][7]

  • Methanol[6][7]

  • Acetonitrile[6][7]

  • Dichloromethane (CH₂Cl₂)[6][7]

  • Dimethylformamide (DMF)[6]

For cyclocondensation reactions, aprotic dipolar solvents have been shown to yield better results.[6]

Q3: My compound precipitates when I add my DMSO stock solution to the aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "fall-out." It occurs when the highly concentrated drug in the DMSO stock is rapidly diluted in the aqueous buffer, where its solubility is much lower. Here are some troubleshooting steps:

  • Lower the DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay buffer.[5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the assay buffer.[5]

  • Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.[5]

  • Incorporate Co-solvents: If compatible with your assay, include a small percentage of a co-solvent like ethanol or PEG 400 in the final assay buffer.[4]

Q4: Can I use "green chemistry" approaches to address solubility issues during synthesis?

A4: Yes, and this is an increasingly important area of research. Some green chemistry principles can indirectly mitigate solubility challenges:

  • Aqueous Synthesis with Hydrotropes: Certain reactions can be performed in water with the aid of hydrotropes, such as sodium p-toluenesulfonate (NaPTS), which enhance the solubility of organic reactants.[6][8]

  • Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example, using microwave irradiation, completely bypasses solubility issues during the reaction phase, although a suitable solvent will still be needed for purification.[7][9]

Part 2: Troubleshooting Guides & In-Depth Strategies

This section provides a more detailed exploration of advanced techniques to overcome persistent solubility problems.

Strategy 1: Chemical and Structural Modifications

When poor solubility is an inherent property of the molecule, structural modifications can be a powerful, albeit more involved, approach.

  • Salt Formation: For pyrazole derivatives with ionizable groups, conversion to a salt is one of the most effective ways to dramatically increase aqueous solubility.[3][7] This is because the ionic form has much more favorable interactions with water molecules compared to the neutral form.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[7] By attaching a polar promoiety, the solubility of the prodrug can be significantly improved.

  • Structural Modification: The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups, can increase the hydrophilicity of the molecule and improve its interaction with water.[7][10]

Strategy 2: Formulation-Based Approaches

These techniques focus on the formulation of the compound to enhance its solubility and bioavailability without altering its chemical structure.

  • Co-solvency: The use of a mixture of water and a water-miscible organic solvent is a common and effective strategy.[6] The co-solvent reduces the polarity of the aqueous medium, allowing for better solvation of the lipophilic pyrazole derivative.

  • Use of Surfactants and Emulsifying Systems: For highly insoluble compounds, lipid-based formulations can be very effective.[11] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly soluble guest molecules, like pyrazole derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[11]

  • Nanotechnology-Based Approaches: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a higher dissolution rate.[12][13]

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[13]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their solubility and bioavailability.[14]

    • Dendrimer Encapsulation: Dendrimers are highly branched, tree-like macromolecules with internal cavities that can host hydrophobic drug molecules, rendering them water-soluble.[15]

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments related to solubility enhancement.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.

Materials:

  • Pyrazole derivative (solid)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Vials with tight-fitting caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature incubator or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Add an excess amount of the solid pyrazole derivative to a vial to ensure a saturated solution at equilibrium.[6]

  • Add a known volume of the desired solvent to the vial.[6]

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.[6]

  • After agitation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter into a clean vial.

  • Quantify the concentration of the dissolved pyrazole derivative in the filtered sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).[6]

Protocol 2: Preparation of a Formulation for Oral Gavage

This protocol provides a common formulation for in vivo studies using a co-solvent system.

Materials:

  • Pyrazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Accurately weigh the required amount of the pyrazole compound.

  • In a sterile conical tube, add the appropriate volume of DMSO to dissolve the compound completely. The final DMSO concentration should typically be kept between 5-10%.[1] Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.[1]

  • Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[1]

  • Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.[1]

  • Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light. Visually inspect for any precipitation before administration.[1]

Part 4: Visualizing Solubility Enhancement Strategies

The following diagrams illustrate the conceptual workflows and relationships between different solubility enhancement techniques.

Caption: A decision-making workflow for addressing poor solubility.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Aldehyde Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for pyrazole aldehyde modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of pyrazole aldehydes. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: I am starting a project involving pyrazole aldehydes. What is a logical workflow for synthesis and subsequent modification?

A logical approach involves securing a reliable synthesis for your pyrazole aldehyde precursor before optimizing its subsequent modifications. The most common route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] Once the aldehyde is synthesized and purified, you can proceed to modifications like C-C or C-N bond formations at the formyl group.

Below is a general workflow diagram to guide your experimental plan.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Aldehyde Modification Start Select Pyrazole Core Vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Vilsmeier Electron-rich pyrazole PurifyAldehyde Purification of Pyrazole Aldehyde Vilsmeier->PurifyAldehyde Crude product Aldehyde Purified Pyrazole Aldehyde PurifyAldehyde->Aldehyde Characterized Intermediate Wittig Wittig Reaction Aldehyde->Wittig Phosphonium ylide ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine, Reducing Agent Grignard Grignard / Nucleophilic Addition Aldehyde->Grignard Grignard Reagent Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active Methylene Cmpd. FinalPurification Final Product Purification Wittig->FinalPurification ReductiveAmination->FinalPurification Grignard->FinalPurification Knoevenagel->FinalPurification

Caption: General workflow for pyrazole aldehyde synthesis and modification.

Q2: My Vilsmeier-Haack formylation to synthesize the pyrazole aldehyde is giving a very low yield. What are the most likely causes and how can I fix it?

Low yields in the Vilsmeier-Haack reaction are a frequent issue.[3] This is often traced back to reagent quality, moisture, or suboptimal temperature. The reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then attacks the electron-rich pyrazole ring.[1] Any deviation can hinder this process.

For a detailed walkthrough, see our troubleshooting guide:

  • Guide 1: Troubleshooting the Vilsmeier-Haack Reaction for Pyrazole Formylation

Q3: I've successfully made the aldehyde, but my subsequent Wittig reaction is sluggish and gives a complex mixture. What should I look into?

Wittig reaction failures with heterocyclic aldehydes often stem from ylide instability, steric hindrance, or incorrect choice of base. The reactivity of the phosphorus ylide is paramount; stabilized ylides (containing electron-withdrawing groups) are less reactive and might require heating, while non-stabilized ylides (containing alkyl groups) are highly reactive but also more sensitive to air and moisture.[4]

For specific solutions, refer to:

  • Guide 2: Optimizing C-C Bond Forming Reactions

Q4: I'm attempting a reductive amination, but I'm isolating unreacted aldehyde and only traces of my desired amine. What's wrong?

This is a classic problem in reductive amination. The issue is often an inefficient formation of the intermediate imine/iminium ion before the reduction step. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion as it forms.[5]

For a detailed protocol and troubleshooting, see:

  • Guide 3: Optimizing C-N Bond Forming Reactions (Reductive Amination)

Q5: My final pyrazole product is difficult to purify. Standard silica gel chromatography results in significant product loss. What are my options?

Pyrazoles, being nitrogen-containing heterocycles, can be basic and interact strongly with the acidic silica gel, leading to tailing and decomposition.[6] Several alternative strategies can be employed, from modifying the chromatography conditions to avoiding it altogether.

For a systematic approach to purification, consult:

  • Guide 4: Purification Strategies for Pyrazole Derivatives

Guide 1: Troubleshooting the Vilsmeier-Haack Reaction for Pyrazole Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[7] It proceeds by generating the Vilsmeier reagent in situ from a tertiary amide (like DMF) and an acid chloride (like POCl₃), which then acts as the electrophile.[1]

General Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3-5 eq.) to 0°C in an ice bath.[3]

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-2.0 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.[1]

  • Stir the resulting mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the cold Vilsmeier reagent.

  • Heating: After the addition, allow the mixture to warm to room temperature, then heat to 60-120°C for 2-17 hours, depending on the substrate's reactivity.[2][3][8] Monitor the reaction progress by TLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with NaOH or Na₂CO₃ to pH 8-9 to hydrolyze the intermediate and precipitate the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.[8] Purify the crude product via column chromatography or recrystallization.

Troubleshooting Guide: Low Yield

G Start Low Yield in Vilsmeier-Haack Reaction Q_Moisture Are all reagents and glassware rigorously dry? Start->Q_Moisture A_Moisture_Yes Proceed to next check. Q_Moisture->A_Moisture_Yes Yes A_Moisture_No Solution: Flame-dry glassware. Use anhydrous solvents. Run under N₂/Ar. Q_Moisture->A_Moisture_No No Q_Reagents Are starting materials pure? Is Vilsmeier reagent freshly prepared? A_Moisture_Yes->Q_Reagents A_Reagents_Yes Proceed to next check. Q_Reagents->A_Reagents_Yes Yes A_Reagents_No Solution: Purify pyrazole precursor. Use fresh, high-purity POCl₃ & DMF. Q_Reagents->A_Reagents_No No Q_Temp Is the reaction temperature optimized? A_Reagents_Yes->Q_Temp A_Temp_Yes Proceed to next check. Q_Temp->A_Temp_Yes Yes A_Temp_No Solution: Screen temperatures (e.g., 60-120°C). Deactivated pyrazoles may require higher temps. Q_Temp->A_Temp_No No Q_Stoich Is the reagent stoichiometry sufficient? A_Temp_Yes->Q_Stoich A_Stoich_Yes Consider alternative formylation methods. Q_Stoich->A_Stoich_Yes Yes A_Stoich_No Solution: Increase molar ratio of Vilsmeier reagent (e.g., 2-5 fold excess). Q_Stoich->A_Stoich_No No

Caption: Troubleshooting decision tree for low Vilsmeier-Haack reaction yield.

Data Summary: Optimizing Reaction Conditions

For a new pyrazole substrate, it is often necessary to screen conditions. A typical optimization table might look like this:

EntrySubstrate:DMF:POCl₃ RatioTemp (°C)Time (h)Yield (%)Observations
11 : 3 : 1.1704<10%Starting material recovered
21 : 5 : 2.070432%Some conversion observed
31 : 5 : 2.0100245%Improved yield
41 : 5 : 2.0120255%Best yield, minor decomposition
51 : 10 : 3.0120250%No improvement, more byproducts

This table is illustrative, based on findings for 5-chloro-1H-pyrazoles where higher temperatures and excess reagents were beneficial.[8]

Guide 2: Optimizing C-C Bond Forming Reactions

Wittig Reaction

The Wittig reaction is a cornerstone for converting aldehydes to alkenes.[4] Its success with pyrazole aldehydes depends heavily on matching the ylide's reactivity to the substrate.

General Experimental Protocol
  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF, diethyl ether) under N₂, add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq.) at the appropriate temperature (-78°C to 0°C for n-BuLi, 25°C for NaH).

  • Stir the mixture until the characteristic color of the ylide appears (often deep red, orange, or yellow).

  • Aldehyde Addition: Cool the ylide solution (typically to -78°C or 0°C) and add a solution of the pyrazole aldehyde (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl or water. Extract with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Troubleshooting Common Wittig Reaction Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Ylide Instability: The ylide decomposed before adding the aldehyde.Ensure strictly anhydrous/inert conditions. Generate the ylide and use it immediately.[3]
Insufficiently Reactive Ylide: A stabilized ylide is used with a sterically hindered or electron-poor aldehyde.Switch to a more reactive, non-stabilized ylide. Consider a Horner-Wadsworth-Emmons (HWE) reaction as an alternative.
Steric Hindrance: The pyrazole or ylide is highly substituted, preventing the approach to the aldehyde.Use a less hindered ylide or base (e.g., KHMDS instead of t-BuOK). Consider alternative olefination methods.[3]
Low (Z)-Selectivity Salt Effects: Lithium salts can promote oxaphosphetane equilibration, leading to the more stable (E)-alkene.Use salt-free ylides generated with sodium or potassium bases (e.g., NaHMDS, KHMDS).[4]
Difficult Purification Triphenylphosphine Oxide (TPPO) Removal: TPPO is a common byproduct that can be difficult to separate.Precipitate TPPO by adding a nonpolar solvent like hexane or pentane and filtering. Alternatively, specific chromatography techniques can be used.

Guide 3: Optimizing C-N Bond Forming Reactions (Reductive Amination)

Reductive amination is a robust method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[5]

General Experimental Protocol (One-Pot)
  • Imine Formation: In a flask, dissolve the pyrazole aldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE), THF, or methanol).[5]

  • If desired, add a catalytic amount of acetic acid to promote imine formation. Stir at room temperature for 1-3 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq.) portion-wise to the mixture.[5]

  • Reaction: Stir at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[5] Separate the layers and extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product.

Troubleshooting Reductive Amination
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Inefficient Imine/Iminium Formation: The equilibrium favors the starting materials.Add a catalytic amount of acid (e.g., acetic acid). Use a dehydrating agent (e.g., MgSO₄) or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Weak Reducing Agent: The reducing agent is not strong enough for the specific iminium ion.While NaBH(OAc)₃ is often ideal, consider NaBH₃CN for more challenging substrates. Be aware that NaBH₃CN can be toxic.
Side Product Formation Aldehyde Reduction: The reducing agent is too strong and reduces the starting aldehyde.Use NaBH(OAc)₃, which is known for its selectivity for iminium ions over aldehydes.[5]
Over-alkylation (Primary Amines): The product amine reacts with another molecule of aldehyde.Use a slight excess of the primary amine to favor the formation of the secondary amine product.

Guide 4: Purification Strategies for Pyrazole Derivatives

The purification of N-heterocyclic compounds can be challenging. A logical approach is needed to select the best method.

G Start Crude Pyrazole Product Q_Solid Is the product a solid? Start->Q_Solid A_Solid_Yes Recrystallization Q_Solid->A_Solid_Yes Yes A_Solid_No Proceed to next check. Q_Solid->A_Solid_No No Tip_Recrystallization Tip: Screen solvents. Try hot alcohol/water mixtures. A_Solid_Yes->Tip_Recrystallization Q_Polarity Is there a large polarity difference between the product and impurities? A_Solid_No->Q_Polarity A_Polarity_Yes Silica Gel Chromatography Q_Polarity->A_Polarity_Yes Yes A_Polarity_No Proceed to next check. Q_Polarity->A_Polarity_No No Tip_Chromatography Tip: If product sticks, deactivate silica with 1% triethylamine in the eluent. A_Polarity_Yes->Tip_Chromatography Q_Basic Is the product basic and water-insoluble? A_Polarity_No->Q_Basic A_Basic_Yes Acid-Base Extraction Q_Basic->A_Basic_Yes Yes A_Basic_No Consider alternative methods (e.g., distillation, prep-HPLC). Q_Basic->A_Basic_No No Tip_Extraction Tip: Dissolve in organic solvent, wash with dilute acid (e.g., 1M HCl), basify aqueous layer, and re-extract product. A_Basic_Yes->Tip_Extraction

Caption: Decision tree for selecting a purification strategy.

Key Purification Protocols
  • Recrystallization: If your product is solid, this is often the most effective method for achieving high purity. Try dissolving the crude material in a minimal amount of a hot solvent (like ethanol or isopropanol) and then either letting it cool slowly or adding a poor solvent (like water or hexane) dropwise until turbidity persists.[6]

  • Deactivated Silica Gel Chromatography: For basic pyrazoles that streak or decompose on a standard silica column, pre-treating the silica can neutralize its acidic sites. Prepare your silica slurry as usual, but add ~1% triethylamine (Et₃N) relative to the solvent volume. Run the column with an eluent containing 0.5-1% Et₃N.[6]

  • Acid-Base Extraction: This classic technique is excellent for separating basic products from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., DCM). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its protonated salt. Separate the layers, then carefully basify the aqueous layer with NaOH or NaHCO₃ and re-extract your purified product back into an organic solvent.[9]

References

  • Kaur, H., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353–27387. Available at: [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions [a]. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

  • Pérez-Laguna, V., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4859–4864. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • Giofrè, S. V., et al. (2022). Experimental and Theoretical DFT Investigations in the[1][2]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 27(19), 6249. Available at: [Link]

  • de la Fuente, V., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(1), 1631-1645. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Mali, P. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(17), 5674. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 118-132. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

  • American Chemical Society. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • American Chemical Society. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving pyrazole aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. The unique electronic properties of pyrazole aldehydes can present distinct hurdles compared to simpler aryl halides. This guide provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromo-pyrazole aldehyde shows no product formation, and I only recover starting materials. What are the most likely causes?

A: Complete lack of reactivity is a common but solvable issue. The primary suspects are catalyst inactivation, issues with the oxidative addition step, or problems with your reagents. Let's break down the potential causes and solutions.

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst is critical. Pyrazole, especially with an aldehyde group, is a coordinating heterocycle that can inhibit the palladium catalyst.[1][2]

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate class.[1] The electron-withdrawing nature of the aldehyde and the coordinating ability of the pyrazole nitrogen atoms can make oxidative addition, the first step in the catalytic cycle, sluggish.[3][4] More electron-rich and sterically bulky phosphine ligands are often required to promote this step.[4][5]

    • Troubleshooting Steps:

      • Switch to a More Active Catalyst System: Consider using pre-catalysts with bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, or tBu₃P).[4] These ligands are known to accelerate oxidative addition, especially with challenging substrates.[5]

      • Use a Pre-catalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle will not initiate. Using a well-defined Pd(0) pre-catalyst can be more reliable.[4]

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[7]

    • Expertise & Experience: An inappropriate base can lead to reaction failure. For pyrazole aldehydes, a moderately strong base is often a good starting point. Very strong bases can lead to side reactions, while weak bases may not be effective in promoting transmetalation.

    • Troubleshooting Steps:

      • Screen Different Bases: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2][8]

      • Ensure Anhydrous Conditions (if using an anhydrous base): When using bases like K₃PO₄ in anhydrous solvents, the presence of a small amount of water can sometimes be beneficial.[5] However, for sensitive substrates, strictly anhydrous conditions are preferable.

  • Solvent Choice: The solvent must be appropriate for the reaction temperature and solubilize all components of the reaction mixture.

    • Expertise & Experience: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a co-solvent of water.[9][10] Poor solubility of the pyrazole aldehyde or the boronic acid can prevent the reaction from proceeding.[10][11]

    • Troubleshooting Steps:

      • Check Solubility: Before setting up the reaction, ensure your pyrazole aldehyde is soluble in the chosen solvent at the reaction temperature.

      • Consider a Different Solvent System: If solubility is an issue, switching to a more polar aprotic solvent like DMF or using a mixture of solvents might be necessary.[10]

Q2: My reaction is producing a significant amount of a debrominated pyrazole aldehyde side product instead of the desired coupled product. What is causing this and how can I prevent it?

A: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-couplings.[12] This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.

  • Mechanism of Debromination: This side reaction is often mediated by the formation of a palladium-hydride (Pd-H) species.[12] Potential hydride sources in your reaction mixture can include the solvent (e.g., alcohols), the base (if it has β-hydrogens), or even trace amounts of water.

  • Troubleshooting Strategies:

    • Choice of Base and Solvent:

      • Expertise & Experience: Certain bases and solvents are more prone to generating Pd-H species. For example, using an amine base or an alcoholic solvent can increase the likelihood of dehalogenation.[6]

      • Recommendation: Switch to a non-coordinating, aprotic solvent like 1,4-dioxane or toluene.[13] Use a carbonate or phosphate base, such as K₂CO₃ or K₃PO₄, which are less likely to be hydride sources.[4]

    • Ligand Selection:

      • Expertise & Experience: The choice of ligand can influence the relative rates of reductive elimination (forming the desired product) and β-hydride elimination (leading to debromination). Bulky, electron-rich ligands can favor the desired reductive elimination pathway.[4]

      • Recommendation: Employing bulky phosphine ligands like XPhos or SPhos can often suppress debromination.[4]

    • Reaction Temperature:

      • Expertise & Experience: Higher reaction temperatures can sometimes promote side reactions.

      • Recommendation: Try running the reaction at a lower temperature for a longer period.

Q3: I am observing the formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?

A: Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a biaryl product derived from two molecules of your boronic acid.[6] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[6][14]

  • Causes of Homocoupling:

    • Presence of Oxygen: Inadequate degassing of the reaction mixture allows oxygen to oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[6][14]

    • Use of a Pd(II) Pre-catalyst: If the reduction of a Pd(II) pre-catalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can participate in the homocoupling pathway.[6]

  • Preventative Measures:

    • Thorough Degassing:

      • Protocol: It is crucial to rigorously degas the solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[14]

    • Choice of Palladium Source:

      • Recommendation: Using a Pd(0) source, such as Pd₂(dba)₃, can be advantageous. If a Pd(II) pre-catalyst is used, ensure the reaction conditions are suitable for its efficient reduction.

    • Additives:

      • Expertise & Experience: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.[14]

Troubleshooting Workflow

For a systematic approach to troubleshooting your failed Suzuki coupling with pyrazole aldehydes, consider the following workflow:

Troubleshooting_Workflow start Reaction Failure: Low or No Yield check_reagents Q1: Are all reagents pure and dry? (Boronic acid, halide, solvent, base) start->check_reagents check_conditions Q2: Are the reaction conditions appropriate? (Inert atmosphere, temperature) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Parameters check_reagents->optimize Impure Reagents catalyst_issue Q3: Is the catalyst system optimal? (Pd source, ligand) check_conditions->catalyst_issue Conditions OK check_conditions->optimize Suboptimal Conditions base_solvent_issue Q4: Is the base/solvent combination suitable? catalyst_issue->base_solvent_issue Catalyst OK catalyst_issue->optimize Ineffective Catalyst side_reactions Q5: Are there significant side products? (Debromination, Homocoupling) base_solvent_issue->side_reactions Base/Solvent OK base_solvent_issue->optimize Poor Combination side_reactions->optimize Side Reactions Addressed

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scale-up process. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles like our target pyrazole.[1][2][3]

Troubleshooting Guide: From Bench to Scale

Scaling up a synthesis is rarely a linear process. Issues that are negligible at the milligram scale can become critical in larger reactors. This section addresses specific problems you may encounter when transitioning from lab-scale to pilot or production scale.

Question 1: My reaction yield has dropped significantly upon scale-up, or the reaction has failed entirely. What are the likely causes?

This is the most common challenge in process scale-up. The drop in yield can often be traced back to issues with heat and mass transfer, which do not scale linearly.[4][5]

  • Potential Cause 1: Inefficient Vilsmeier Reagent Formation. The formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is a highly exothermic and moisture-sensitive reaction.[1][6] On a larger scale, inefficient stirring can create localized hot spots, leading to the decomposition of the reagent before it can react with your pyrazole substrate.

    • Solution: Employ controlled, slow addition of POCl₃ to the DMF, which should be pre-chilled in a reactor with efficient overhead stirring and temperature monitoring. Ensure the internal temperature remains within the optimal range (typically 0–10 °C) throughout the addition.[6][7] All reagents must be anhydrous and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the POCl₃ and the Vilsmeier reagent.[6]

  • Potential Cause 2: Poor Temperature Control During Formylation. The subsequent formylation of the pyrazole is also temperature-dependent. The reduced surface-area-to-volume ratio in large reactors makes heat dissipation a significant challenge.[4][5] Uncontrolled exotherms can lead to the formation of polymeric tars and other side products.

    • Solution: Use a reactor with a cooling jacket and ensure your cooling system has adequate capacity. The addition of the pyrazole substrate to the Vilsmeier reagent should be done at a rate that allows the cooling system to maintain the target temperature. For particularly reactive substrates, a solution of the pyrazole can be added dropwise.[6]

  • Potential Cause 3: Inadequate Mixing. In large vessels, achieving homogeneous mixing is more difficult.[4][5] If the pyrazole substrate is not efficiently dispersed, localized areas of high concentration can lead to side reactions, while other regions of the reactor remain unreacted.

    • Solution: Evaluate the mixing efficiency of your reactor. This may involve adjusting the stirrer speed, or using a different type of impeller (e.g., anchor vs. turbine) to ensure proper vortexing and turnover of the reaction mass.

Question 2: I'm observing new, significant impurities in my scaled-up batches. How can I identify and minimize them?

The appearance of new impurities often points to thermal degradation or side reactions favored by the conditions of a larger scale reaction.

  • Potential Cause 1: Over-reaction or Decomposition. If the reaction is held at an elevated temperature (e.g., 60-120 °C) for too long, or if hot spots occur, the product or starting material can decompose.[7] The pyrazole ring, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR.[8][9] Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times or excessive temperatures.

  • Potential Cause 2: Impurities from Starting Materials. Impurities in the starting 5-Methoxy-1,3-dimethyl-1H-pyrazole can also react under Vilsmeier-Haack conditions, leading to unexpected byproducts.

    • Solution: Ensure the purity of your starting pyrazole before beginning the scale-up. Characterize the material thoroughly and, if necessary, purify it by distillation or recrystallization.

Question 3: The work-up and product isolation are proving difficult and inefficient at a larger scale. What are the best practices?

Work-up procedures are often challenging to scale effectively. Emulsions and solubility issues are common.

  • Problem: Emulsion Formation During Extraction. Vigorous mixing of aqueous and organic layers in a large reactor can lead to stable emulsions, making phase separation nearly impossible.

    • Solution: During the quench step (slowly adding the reaction mixture to crushed ice/water), use gentle agitation. To break up emulsions during extraction, add a saturated brine solution (NaCl) to increase the polarity of the aqueous phase, which can help force the organic product into the non-polar layer.[6] Allowing the mixture to stand for a longer period or gentle warming can sometimes aid phase separation.

  • Problem: Product Loss to the Aqueous Layer. The aldehyde product may have some water solubility, leading to significant losses during extraction.

    • Solution: As mentioned, saturating the aqueous layer with brine will decrease the product's solubility in the aqueous phase.[6] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

Visualizing the Process

To better understand the core chemistry and troubleshooting logic, the following diagrams have been created.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 5-Methoxy-1,3-dimethyl- 1H-pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Aqueous Work-up (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.

Troubleshooting_Workflow Start Low Yield on Scale-Up Check_Reagents 1. Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Temp 2. Analyze Temperature Profile (Controlled addition? Hot spots?) Check_Reagents->Check_Temp Solution_Reagents Solution: Use anhydrous reagents under inert atmosphere. Check_Reagents->Solution_Reagents Check_Mixing 3. Evaluate Mixing Efficiency (Homogeneous reaction?) Check_Temp->Check_Mixing Solution_Temp Solution: Improve cooling, slow reagent addition rate. Check_Temp->Solution_Temp Check_Workup 4. Review Work-up Protocol (Emulsions? Multiple extractions?) Check_Mixing->Check_Workup Solution_Mixing Solution: Optimize stirrer speed/design. Check_Mixing->Solution_Mixing Solution_Workup Solution: Use brine, perform multiple extractions. Check_Workup->Solution_Workup

Sources

Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of impurities. We provide in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

The most prevalent and scalable synthesis is a two-step process. It begins with the Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reaction yields the key intermediate, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The second step involves a nucleophilic substitution reaction where the chloro-intermediate is treated with a methoxide source, typically sodium methoxide in methanol, to yield the final product.[3]

Q2: Why is temperature control so critical during the Vilsmeier-Haack reaction?

The formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF is highly exothermic.[4] Failure to control the temperature, typically by using an ice bath (0-5 °C), can lead to the decomposition of the reagent and the formation of tarry, intractable side products.[4][5] Furthermore, maintaining a controlled temperature during the subsequent addition of the pyrazolone substrate ensures higher regioselectivity and minimizes byproduct formation.

Q3: What are the primary classes of impurities I should expect in my final product?

Impurities can generally be categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials (1,3-dimethyl-5-pyrazolone) and intermediates (5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde).

  • Side-Reaction Products: The most significant impurity is often 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, formed by the hydrolysis of the chloro-intermediate if moisture is present during the methoxylation step.[6]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, particularly upon prolonged storage or exposure to air.

Q4: How should I properly store the final product to maintain its purity?

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group and potential hydrolysis. Using a well-sealed container is essential.

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific issues you may encounter during your synthesis, identified by common analytical observations.

Issue 1: Presence of a Chlorine-Containing Impurity in Final Product

  • Symptom: Your mass spectrometry (MS) data shows a significant peak with an isotopic pattern characteristic of a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), corresponding to a molecular weight of ~158.59 g/mol for the C₆H₇ClN₂O fragment.[2][7] Your ¹H NMR may also show distinct peaks attributable to this species.

  • Likely Cause: This is the unreacted intermediate, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1] Its presence indicates an incomplete nucleophilic substitution reaction.

  • Causality & Recommended Actions:

    • Insufficient Reagent: The molar ratio of sodium methoxide to the chloro-intermediate may have been too low. Solution: Increase the equivalents of sodium methoxide to 1.5-2.0 to drive the reaction to completion.

    • Low Reaction Temperature/Time: The reaction may not have reached completion due to insufficient thermal energy or time. Solution: Consider moderately increasing the reaction temperature (e.g., to reflux) or extending the reaction time. Monitor progress closely using Thin Layer Chromatography (TLC).[1]

    • Reagent Deactivation: If your sodium methoxide is old or has been exposed to moisture, its activity will be diminished. Solution: Use freshly prepared sodium methoxide for best results.

Issue 2: Observation of a Polar, Hydroxylated Impurity

  • Symptom: You observe a more polar spot on your TLC plate compared to your product. LC-MS analysis reveals a compound with a molecular weight of 140.14 g/mol (C₆H₈N₂O₂).[6] This impurity will have a shorter retention time in reverse-phase HPLC.

  • Likely Cause: This impurity is 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[6] It forms when the chloro-intermediate reacts with water instead of methoxide.

  • Causality & Recommended Actions:

    • Moisture Contamination: The presence of water in your reaction solvent (methanol) or from atmospheric exposure is the primary cause. The Vilsmeier-Haack reaction and the subsequent substitution are both moisture-sensitive.[4] Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).

    • Incomplete Methoxide Formation: If preparing sodium methoxide in situ from sodium metal and methanol, ensure all the sodium has reacted before adding the chloro-intermediate. Residual moisture will compete with the methoxide.

Issue 3: Appearance of a Carboxylic Acid Impurity

  • Symptom: In your crude product or upon storage, you detect an acidic impurity. ¹H NMR will show the disappearance of the aldehyde proton peak (~9.8-10.2 ppm) and the appearance of a broad carboxylic acid proton peak. The mass will increase by 16 amu (an oxygen atom) compared to the product.

  • Likely Cause: This is 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, the oxidation product of your target aldehyde.

  • Causality & Recommended Actions:

    • Air Oxidation: Aldehydes are prone to oxidation by atmospheric oxygen. This can occur during aqueous work-up, purification (e.g., chromatography on silica gel), or storage.

    • Solution: During work-up, minimize the time the product is exposed to air and basic conditions, which can facilitate oxidation. For purification, use de-gassed solvents. For storage, follow the best practices outlined in FAQ Q4.

Visualizing the Synthetic and Impurity Pathways

The following diagrams illustrate the primary synthesis route and the formation pathways of the two most common impurities.

Synthesis_Pathway Start 1,3-Dimethyl-5-pyrazolone Intermediate 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack (POCl3, DMF) Product 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Nucleophilic Substitution (NaOMe, MeOH)

Caption: Primary two-step synthesis pathway.

Impurity_Formation cluster_reactions Reaction Conditions Intermediate 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Product Desired Product (Methoxy derivative) Intermediate->Product NaOMe (Anhydrous) Impurity Hydroxy Impurity Intermediate->Impurity H2O (Moisture)

Caption: Formation of desired product vs. hydroxy impurity.

Summary of Key Impurities

Impurity NameStructure / FormulaMW ( g/mol )Common Analytical Signature
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₇ClN₂O158.59MS: M+ and M+2 peaks (~3:1 ratio). Less polar than product.
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₈N₂O₂140.14More polar than product on TLC/HPLC.
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid C₇H₁₀N₂O₃170.17NMR: Absence of aldehyde proton, presence of broad acid proton.
1,3-Dimethyl-5-pyrazolone C₅H₈N₂O112.13Unreacted starting material. Highly polar.

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is designed to separate the starting material, intermediates, final product, and key impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 5-Hydroxy- intermediate -> Product -> 5-Chloro- intermediate.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

  • Instrumentation: GC system coupled to a Mass Spectrometer (EI mode).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Justification: This method is excellent for identifying the less polar chloro-intermediate and the final product, providing both retention time and mass fragmentation data for unequivocal identification.

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Key Signals for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

    • Aldehyde CHO: ~9.8-10.0 ppm (singlet, 1H).

    • Methoxy OCH₃: ~4.1-4.3 ppm (singlet, 3H).

    • N-Methyl (N1-CH₃): ~3.7-3.9 ppm (singlet, 3H).

    • C-Methyl (C3-CH₃): ~2.4-2.6 ppm (singlet, 3H).

  • Diagnostic Impurity Signals:

    • 5-Chloro- intermediate: Absence of the methoxy signal; other signals will be slightly shifted.

    • 5-Hydroxy- intermediate: Absence of the methoxy signal and presence of a broad OH peak.

References

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with other pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyrazole Aldehydes in Modern Chemistry

Pyrazole-4-carbaldehydes are indispensable building blocks in the landscape of medicinal chemistry and materials science. Their inherent structural features, combining an aromatic heterocyclic core with a reactive aldehyde functionality, make them prized intermediates for synthesizing a vast array of complex molecules. The formyl group at the C4 position, in particular, serves as a versatile synthetic handle for diverse chemical transformations.[1] The reactivity of this aldehyde is not constant; it is intricately modulated by the nature and position of substituents on the pyrazole ring.

This guide provides a detailed comparative analysis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , a highly functionalized derivative, against other common pyrazole aldehydes. We will dissect how its unique substitution pattern governs its chemical behavior, offering researchers and drug development professionals the field-proven insights necessary to select the optimal substrate and reaction conditions for their synthetic goals. The core of this analysis rests on understanding the interplay of electronic and steric effects, which ultimately dictates the electrophilicity of the crucial aldehyde carbon.

Pillar 1: The Decisive Role of Electronic and Steric Effects

The reactivity of an aldehyde in reactions such as nucleophilic addition or condensation is fundamentally tied to the partial positive charge (electrophilicity) on the carbonyl carbon. Substituents on the pyrazole ring can either enhance or diminish this charge through inductive and resonance effects.

Electronic Profile of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The subject of our focus, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, possesses a distinct electronic character defined by three key substituents:

  • 5-Methoxy Group (-OCH₃): This is a potent electron-donating group (EDG) through resonance. The lone pairs on the oxygen atom delocalize into the pyrazole ring, increasing the overall electron density.

  • 1-Methyl and 3-Methyl Groups (-CH₃): These alkyl groups act as weak electron-donating groups through induction.

The cumulative effect of these EDGs is a significant increase in electron density across the pyrazole ring. This electron density is partially relayed to the C4-carbaldehyde group, which effectively reduces the partial positive charge on the carbonyl carbon. Consequently, the aldehyde is deactivated towards nucleophilic attack compared to less substituted pyrazoles. Studies on substituted five-membered N-heterocycles confirm that electron-donating substituents can significantly alter the electronic properties and delocalization within the ring.[2][3]

Comparative Electronic Effects

To contextualize this, let's compare it with two other classes of pyrazole aldehydes:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (An Unsubstituted Analogue): Lacking the strong EDG at the C5 position, its aldehyde group is inherently more electrophilic and thus more susceptible to nucleophilic attack.

  • 1-Methyl-5-nitro-1H-pyrazole-4-carbaldehyde (An EWG-Substituted Analogue): The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring, making the C4-carbaldehyde carbon significantly more electron-deficient and therefore highly activated towards nucleophiles.

The following diagram illustrates this fundamental structure-reactivity relationship.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) edg_pyrazole 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde edg_effect Increased electron density on ring Decreased carbonyl electrophilicity (δ+) DEACTIVATED edg_pyrazole->edg_effect edg_reactivity Lower Reactivity (Slower reaction with Nu⁻) edg_effect->edg_reactivity ewg_pyrazole 1-Methyl-5-nitro- 1H-pyrazole-4-carbaldehyde ewg_effect Decreased electron density on ring Increased carbonyl electrophilicity (δ+) ACTIVATED ewg_pyrazole->ewg_effect ewg_reactivity Higher Reactivity (Faster reaction with Nu⁻) ewg_effect->ewg_reactivity

Caption: Electronic effects of substituents on pyrazole aldehyde reactivity.

Steric Hindrance Considerations

Beyond electronics, steric bulk around the reaction center can impede the approach of a nucleophile. In 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the methyl group at C3 and the methoxy group at C5 flank the aldehyde. While not excessively large, they create a more crowded environment than in, for example, 1-methyl-1H-pyrazole-4-carbaldehyde. This steric factor can contribute to reduced reaction rates, particularly when employing bulky reagents. Research has noted that steric hindrance from substituents can influence reaction yields and regiochemistry in pyrazole chemistry.[4][5]

Pillar 2: Performance in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in reactivity across common synthetic protocols.

A. Knoevenagel Condensation

This classic reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile or an ester of malonic acid, typically under basic catalysis.[6][7] The reaction rate is highly dependent on the aldehyde's electrophilicity.

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Due to its electronically deactivated nature, it is expected to be sluggish in this reaction. Achieving high yields may necessitate forcing conditions, such as the use of a stronger base, higher temperatures, or longer reaction times compared to other pyrazole aldehydes.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde: Exhibits moderate reactivity.

  • 1-Methyl-5-nitro-1H-pyrazole-4-carbaldehyde: The activated aldehyde will react rapidly, often under mild conditions (e.g., catalytic piperidine at room temperature), to give the condensation product in excellent yield.[8]

B. Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. The susceptibility to oxidation can also be influenced by the ring's electronics.

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Electron-rich aldehydes are generally more easily oxidized. The EDGs on this molecule make it highly susceptible to oxidation. However, care must be taken as the electron-rich pyrazole ring itself could be prone to degradation under harsh oxidizing conditions.[9] Mild oxidants like silver oxide (Tollens' reagent) or carefully controlled conditions with KMnO₄ would be preferable.

  • 1-Methyl-5-nitro-1H-pyrazole-4-carbaldehyde: The electron-withdrawing nature of the nitro group makes the aldehyde more resistant to oxidation, potentially requiring stronger oxidizing agents or more vigorous conditions.

Studies involving the enzymatic oxidation of various pyrazole-derived aldehydes have shown that reactivity is dependent on the overall substitution pattern.[10]

C. Nucleophilic Addition of Organometallic Reagents

Reactions with strong nucleophiles like Grignard or organolithium reagents are a direct probe of carbonyl electrophilicity.

  • 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: The reduced electrophilicity of the carbonyl carbon will lead to slower addition rates. Side reactions, such as deprotonation of the C3-methyl group by a very strong base like an organolithium, could become competitive if the addition is sluggish.

  • 1-Methyl-5-nitro-1H-pyrazole-4-carbaldehyde: Will react very quickly and cleanly with these nucleophiles to furnish the corresponding secondary alcohol.

Summary of Comparative Reactivity
Pyrazole Aldehyde DerivativeKey SubstituentsCarbonyl ElectrophilicityKnoevenagel CondensationOxidation to Carboxylic AcidNucleophilic Addition
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Strong EDG (-OCH₃), EDGs (-CH₃)LowLowHighLow
1-Methyl-1H-pyrazole-4-carbaldehyde Weak EDG (-CH₃)MediumMediumMediumMedium
1-Methyl-5-nitro-1H-pyrazole-4-carbaldehyde Strong EWG (-NO₂)HighHighLowHigh

Pillar 3: Experimental Protocols and Methodologies

To translate theory into practice, a self-validating protocol must account for the substrate's inherent reactivity. The following detailed methodology for a Knoevenagel condensation illustrates this principle.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from established green chemistry methods for pyrazole aldehydes.[8] The key variable to adjust based on the aldehyde's reactivity is the energy input (temperature) and reaction time.

Objective: To synthesize 2-((1H-pyrazol-4-yl)methylene)malononitrile derivatives.

Materials:

  • Substituted Pyrazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)

  • Solvent System: Water/Ethanol (1:1, 10 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

  • TLC plates (silica gel 60 F₂₅₄)

Caption: General workflow for Knoevenagel condensation.

Step-by-Step Procedure:

  • Reactant Charging: In a 25 mL round-bottom flask, combine the substituted pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol, 1.1 eq), and ammonium carbonate (0.2 mmol, 0.2 eq).

  • Solvent Addition: Add 10 mL of the 1:1 water/ethanol solvent system to the flask.

  • Reaction Execution:

    • For Highly Reactive Aldehydes (e.g., 5-nitro substituted): Stir the mixture vigorously at ambient temperature (25°C). The reaction is often complete within 30-60 minutes.

    • For Moderately Reactive Aldehydes (e.g., 1-methyl substituted): Stir the mixture at ambient temperature or warm gently to 40-50°C to expedite the reaction.

    • For Deactivated Aldehydes (e.g., 5-methoxy substituted): The reaction will be significantly slower at room temperature. It is necessary to heat the mixture to reflux (approx. 80-90°C) to achieve a reasonable reaction rate.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Work-up: Once complete, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry it under a vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Causality Behind Choices:

  • Catalyst: Ammonium carbonate is a mild, green, and efficient catalyst for this transformation.[8]

  • Solvent: The water/ethanol mixture is an environmentally benign solvent system that facilitates the dissolution of both the reactants and the catalyst.

  • Temperature Adjustment: The necessity of heating for the 5-methoxy derivative is a direct consequence of its reduced electrophilicity. The additional thermal energy is required to overcome the higher activation energy barrier for the initial nucleophilic attack by the malononitrile anion.

Conclusion and Outlook

The reactivity of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is decisively shaped by the strong electron-donating character of its methoxy and methyl substituents. This electronic profile renders its aldehyde functionality significantly less electrophilic, and therefore less reactive in nucleophilic addition and condensation reactions, when compared to unsubstituted or electron-deficient pyrazole aldehydes. Conversely, its electron-rich nature may make it more susceptible to oxidative transformations.

For researchers and drug development professionals, this guide underscores a critical principle: there is no one-size-fits-all approach. The selection of a pyrazole aldehyde building block must be a deliberate choice informed by its inherent reactivity. When working with electron-rich systems like 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, synthetic plans must anticipate the need for more forcing reaction conditions to achieve desired outcomes. A thorough understanding of these underlying structure-reactivity relationships is paramount for the efficient and successful synthesis of novel, high-value molecules.

References

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A Comparative Guide to the Biological Activity of Methoxy-Substituted vs. Unsubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities.[1][2][3] Pyrazole derivatives have demonstrated a remarkable therapeutic spectrum, showing promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5][6][7][8][9][10] A frequent strategy in the optimization of these molecules is the introduction of various substituents to modulate their physicochemical properties and biological efficacy. Among the most common is the methoxy (-OCH₃) group.

This guide provides an in-depth comparative analysis of the biological activities of methoxy-substituted pyrazoles versus their unsubstituted counterparts. We will explore how the subtle addition of this functional group can dramatically alter a compound's interaction with biological targets, supported by experimental data from peer-reviewed literature.

The Methoxy Group: A Subtle Modulator with Significant Impact

The influence of a methoxy group extends beyond a simple increase in molecular weight. Its unique electronic and physical properties are key to its role in drug design:

  • Electronic Effects: The methoxy group is a potent electron-donating group through resonance, which can alter the electron density of the pyrazole ring system and adjacent aromatic moieties. This modulation can be critical for establishing key interactions with biological targets.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial bonds within the active site of an enzyme or receptor that may be absent in the unsubstituted analog.

  • Lipophilicity and Solubility: The addition of a methoxy group generally increases a molecule's lipophilicity, which can influence its ability to cross cell membranes. However, the oxygen atom can also improve aqueous solubility in certain contexts, affecting the compound's overall pharmacokinetic profile.

  • Metabolic Stability: Methoxy groups can block sites of metabolism on an aromatic ring, increasing the compound's half-life. Conversely, they can also be a site of metabolism themselves (O-demethylation), which can be exploited for prodrug strategies.

The net effect of these properties is highly context-dependent, relying on the specific biological target and the precise position of the substitution.

Comparative Analysis Across Therapeutic Areas

The following sections dissect the impact of methoxy substitution on the biological activity of pyrazoles in key therapeutic areas.

Antimicrobial and Antifungal Activity

The fight against resistant microbes is a constant search for novel pharmacophores. Pyrazoles have emerged as a promising class of antimicrobial agents.[7][11][12][13] However, structure-activity relationship (SAR) studies reveal a nuanced role for the methoxy group.

In one study evaluating a series of novel substituted pyrazoles, a clear trend in antimicrobial activity was observed against Staphylococcus aureus and Candida albicans.[4] The activity trend was reported as: Halogen > H > OMe > NO₂ . This finding suggests that for this particular molecular scaffold, the unsubstituted pyrazole (H) was more potent than its methoxy-substituted (OMe) counterpart, and that electron-withdrawing groups like nitro (NO₂) were even less favorable.[4]

Conversely, in the development of inhibitors for Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, a methoxy-substituted triazole-pyrazole derivative showed excellent binding affinity to the target enzyme, CYP121A1, with a dissociation constant (Kd) of 5.13 µM.[14][15] This affinity was superior to that of the natural substrate, highlighting a scenario where the methoxy group is integral to potent target engagement.[14]

Table 1: Comparative Antimicrobial & Target Binding Activity

Compound Series Substitution Organism/Target Activity Metric Result Reference
Substituted Pyrazoles Unsubstituted (H) S. aureus, C. albicans Antimicrobial Activity More active than OMe [4]
Substituted Pyrazoles Methoxy (OMe) S. aureus, C. albicans Antimicrobial Activity Less active than H [4]

| Diarylpyrazole-Triazoles | Methoxy (on aryl ring) | M. tuberculosis CYP121A1 | Binding Affinity (Kd) | 5.13 µM |[14][15] |

Anticancer Activity: The Realm of Kinase Inhibition

A significant portion of modern cancer therapy focuses on the inhibition of protein kinases, and pyrazole-based kinase inhibitors are a major area of research.[1][2][16] Here, the strategic placement of methoxy groups is frequently a winning strategy.

A study focused on developing inhibitors for VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, found that strong electron-donating dimethoxy substituents on an associated phenyl ring significantly enhanced cytotoxic activity against MCF7 breast cancer cells.[17] This demonstrates that the electron-donating properties of the methoxy group can be harnessed to increase potency.

Furthermore, in the design of tubulin inhibitors, a class of antimitotic agents, a series of compounds featuring a 3,4,5-trimethoxyphenyl moiety attached to the pyrazole core were synthesized.[18] This trimethoxy substitution pattern is a well-known pharmacophore for binding to the colchicine site of tubulin. The methoxy groups form critical hydrogen bonds and hydrophobic interactions, and their presence is essential for the high antiproliferative activity observed, with IC₅₀ values in the nanomolar range.[18]

However, the benefit is not universal. In a separate study on Aurora A kinase inhibitors, SAR analysis revealed that a nitro group was more optimal for activity than methoxy, methyl, chloro, or hydrogen substituents, indicating that for this specific target, an electron-withdrawing group was preferred.[1]

Table 2: Comparative Anticancer & Kinase Inhibition Activity

Compound Series Key Substitution Target Activity Metric Result Reference
Pyrazolone-Pyrazoles 3,5-dimethoxy (on phenyl) VEGFR-2 / MCF7 cells Cytotoxicity Enhanced activity [17]
Pyrazolyl-methanones 3,4,5-trimethoxy (on phenyl) Tubulin / SGC-7901 cells IC₅₀ 0.054-0.16 µM [18]

| Pyrazole-based inhibitors | Methoxy (on phenyl) | Aurora A Kinase | IC₅₀ | Less potent than Nitro |[1] |

Anti-inflammatory Activity: Targeting COX Enzymes

The most widely known pyrazole-based drug is Celecoxib (Celebrex), a selective inhibitor of cyclooxygenase-2 (COX-2) used to treat pain and inflammation.[19][20][21] While Celecoxib itself is unsubstituted with a methoxy group, the vast body of research into COX-2 inhibitors provides valuable insights. The general structure of diaryl heterocycles like Celecoxib relies on specific substituents to achieve selectivity for the COX-2 isozyme over COX-1.

Research on other classes of COX-2 inhibitors has shown that the presence of a hydrogen bond acceptor, such as a methoxy group, at the para-position of a phenyl ring can improve both the potency and selectivity of COX-2 inhibition.[22] This is because the active site of COX-2 has a larger, more accommodating side pocket compared to COX-1, and substituents like a methoxy group can form additional interactions within this space that are not possible in the more constricted COX-1 active site.

dot

Caption: Methoxy group enabling additional target interactions.

Experimental Methodologies: A Foundation of Trust

To ensure the validity and reproducibility of the comparative data presented, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrazole derivatives.

Experimental Workflow Overview

The journey from a synthesized compound to a validated biological activity follows a structured path. This typically involves initial in vitro screening against a purified target (e.g., an enzyme), followed by cell-based assays to assess activity in a more complex biological system.

dot

experimental_workflow sub Compound Synthesis (Substituted & Unsubstituted Pyrazoles) invitro In Vitro Assay (e.g., Kinase Inhibition) sub->invitro Primary Screening cell Cell-Based Assay (e.g., MTT Proliferation) invitro->cell Hits sar Data Analysis (IC50/MIC Determination & SAR) cell->sar Dose-Response Data

Caption: General experimental workflow for compound evaluation.

Protocol 1: In Vitro Antimicrobial Susceptibility (Agar Well Diffusion)

This method provides a preliminary assessment of a compound's ability to inhibit microbial growth.[3][4]

Objective: To determine the zone of inhibition of test compounds against selected bacterial and fungal strains.

Materials:

  • Test pyrazole compounds (dissolved in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Nutrient Agar or Malt Agar plates.

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) controls.

  • Sterile cork borer (6 mm diameter).

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri plates. Allow the agar to solidify.

  • Inoculation: Spread a standardized suspension of the test microorganism (e.g., 10⁸ CFU/mL) evenly over the surface of the agar plate using a sterile swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1000 µg/mL) into a designated well.

  • Controls: In separate wells on the same plate, add the solvent control (DMSO) and the standard drug control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.[23]

  • Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase enzyme by measuring the amount of ADP produced, providing a robust method to determine a compound's inhibitory potency (IC₅₀).[24]

Objective: To determine the IC₅₀ value of test compounds against a specific protein kinase (e.g., VEGFR-2, Aurora A).

Materials:

  • Recombinant human kinase enzyme.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Test pyrazole compounds (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well plates.

Procedure:

  • Kinase Reaction Setup: In each well of the 96-well plate, add the kinase reaction buffer, the specific kinase enzyme, and the substrate.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include "no inhibitor" (DMSO) and "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent, which converts the ADP generated into ATP, and then uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Collection: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The biological activity of pyrazole derivatives is not a simple matter of the core scaffold alone; it is profoundly influenced by the nature and position of its substituents. This guide demonstrates that the substitution of a hydrogen atom with a methoxy group is a double-edged sword in medicinal chemistry.

  • In some contexts, such as certain antimicrobial scaffolds, the unsubstituted pyrazole exhibits superior activity, suggesting that the bulk or electronic nature of the methoxy group may be detrimental to target binding.[4]

  • Conversely, in the realm of anticancer kinase and tubulin inhibition, the methoxy group is frequently a critical component of the pharmacophore.[17][18] Its ability to act as a hydrogen bond acceptor and to favorably modulate electronic properties can lead to dramatic increases in potency and selectivity.

Ultimately, there is no universal rule. The decision to incorporate a methoxy group must be driven by a deep understanding of the target's structure and the desired pharmacokinetic properties. The evidence clearly shows that while the unsubstituted pyrazole core is a potent starting point, the judicious application of methoxy substitution is a powerful and indispensable tool for optimizing the next generation of pyrazole-based therapeutics.

References

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  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

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  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]

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A Comparative Guide to the Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic routes to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. We will dissect a primary, validated synthetic pathway and contrast it with viable alternatives, offering experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of Substituted Pyrazole-4-carbaldehydes

Substituted pyrazole-4-carbaldehydes are versatile building blocks in medicinal chemistry, forming the core of a wide array of biologically active compounds. The title compound, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with its specific substitution pattern, presents a valuable scaffold for the development of novel therapeutics and functional molecules. The judicious selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and overall efficiency. This guide will explore the nuances of a preferred synthetic methodology and benchmark it against other established formylation techniques.

Primary Validated Synthetic Route

The most reliable and frequently employed synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a three-step process commencing with the construction of the pyrazole core, followed by O-methylation, and culminating in a regioselective formylation.

G A Ethyl Acetoacetate + Methylhydrazine B Step 1: Pyrazole Formation (Cyclocondensation) A->B Reflux C 1,3-Dimethyl-5-hydroxypyrazole B->C High Yield D Step 2: O-Methylation C->D Dimethyl Sulfate, Base E 5-Methoxy-1,3-dimethyl-1H-pyrazole D->E F Step 3: Formylation (Vilsmeier-Haack) E->F POCl3, DMF G 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde F->G High Regioselectivity

Caption: The validated three-step synthetic pathway to the target molecule.

Step 1: Synthesis of 1,3-Dimethyl-5-hydroxypyrazole

The synthesis of the pyrazole core is efficiently achieved through the cyclocondensation reaction of ethyl acetoacetate and methylhydrazine. This reaction is a classic and robust method for the formation of pyrazolones.

Mechanism: The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to afford the stable pyrazolone ring system.

Experimental Protocol: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, methylhydrazine (1.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for a period of 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield 1,3-dimethyl-5-hydroxypyrazole as a crystalline solid.

Expected Yield: 75-85%

Step 2: O-Methylation of 1,3-Dimethyl-5-hydroxypyrazole

The hydroxyl group at the C5 position of the pyrazole ring is then methylated to yield the corresponding methoxy derivative. Dimethyl sulfate is a common and effective methylating agent for this transformation.

Causality of Experimental Choices: The choice of a strong base, such as sodium hydroxide or potassium carbonate, is crucial to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide-like species, which readily attacks the electrophilic methyl group of dimethyl sulfate. The reaction is typically performed in a polar aprotic solvent like DMF or acetone to ensure the solubility of the reactants and facilitate the SN2 reaction.

Experimental Protocol: 1,3-Dimethyl-5-hydroxypyrazole (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. A base, for instance, anhydrous potassium carbonate (1.5 eq), is added to the solution, followed by the dropwise addition of dimethyl sulfate (1.2 eq) at room temperature. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-Methoxy-1,3-dimethyl-1H-pyrazole.

Expected Yield: High yields are generally reported for this type of O-methylation.

Step 3: Vilsmeier-Haack Formylation of 5-Methoxy-1,3-dimethyl-1H-pyrazole

The final step is the introduction of the formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with electron-rich heterocyclic systems.[1]

Mechanism: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (typically DMF) and phosphoryl chloride (POCl₃). The electron-rich C4 position of the pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl3 B->C E Electrophilic Attack C->E D 5-Methoxy-1,3-dimethyl-1H-pyrazole D->E C4 Position F Iminium Salt Intermediate E->F G Hydrolysis F->G H 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde G->H

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: In a flame-dried flask under an inert atmosphere, phosphoryl chloride (1.5 eq) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF) (3.0 eq). The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent. A solution of 5-Methoxy-1,3-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried to afford 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Expected Yield: Good to excellent yields are typically achieved.

Comparative Analysis of Formylation Methods

While the Vilsmeier-Haack reaction is the preferred method, other formylation techniques can be considered. Here, we compare it with the Duff reaction.

The Duff Reaction: A Viable Alternative

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[1] It is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.

Mechanism: The Duff reaction proceeds through the formation of an iminium ion from HMTA in the acidic medium. This electrophile then attacks the electron-rich pyrazole ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, leads to the final aldehyde product.

G A Pyrazole Substrate D Electrophilic Aromatic Substitution A->D B HMTA + Acid C Iminium Ion Formation B->C C->D E Intermediate Adduct D->E F Hydrolysis E->F G Pyrazole-4-carbaldehyde F->G

Caption: Workflow of the Duff Reaction for Pyrazole Formylation.

Head-to-Head Comparison: Vilsmeier-Haack vs. Duff Reaction
FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃, DMFHexamethylenetetramine (HMTA), Acid (e.g., glycerol-boric acid)
Reaction Conditions Mild to moderate temperatures (0-80 °C)Higher temperatures (150-160 °C)
Reaction Time Typically shorter (2-6 hours)Often longer (several hours to overnight)
Yield Generally good to excellentModerate to good, can be variable
Substrate Scope Broad for electron-rich heterocyclesEffective for electron-rich systems
Advantages High yields, high regioselectivity, reliableAvoids the use of phosphorus oxychloride
Disadvantages Use of corrosive and moisture-sensitive POCl₃High reaction temperatures, potentially lower yields
The Reimer-Tiemann Reaction: A Less Favorable Option

The Reimer-Tiemann reaction, which employs chloroform and a strong base to generate dichlorocarbene as the electrophile, is another classic formylation method. However, its application to pyrazoles is limited. The reaction often leads to a mixture of products, including ring-expanded pyridines, and generally provides lower yields of the desired formylated pyrazole. For these reasons, it is not considered a primary or reliable route for the synthesis of pyrazole-4-carbaldehydes.

Conclusion and Recommendations

The presented three-step synthetic route, culminating in a Vilsmeier-Haack formylation, stands as a robust and validated pathway for the synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The individual steps are well-established, high-yielding, and provide a high degree of control over the final product's structure.

The Duff reaction offers a reasonable alternative, particularly when the avoidance of phosphorus oxychloride is a priority. However, researchers should be prepared for potentially lower yields and more forcing reaction conditions. The Reimer-Tiemann reaction is not recommended for this specific transformation due to its known limitations with pyrazole substrates.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available reagents, and desired purity. This guide provides the necessary data and insights to make an informed and strategic decision.

References

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A Senior Application Scientist's Guide to the Formylation of Pyrazoles: A Comparative Study of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formyl Group as a Strategic Linchpin in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery and materials science, forming the core of blockbuster drugs like Celecoxib and Sildenafil. Its value lies in its unique electronic properties and the ability to be readily functionalized. Among the myriad of possible transformations, C-formylation—the introduction of an aldehyde group (-CHO) onto the pyrazole ring—stands out as a cornerstone of synthetic strategy. The resulting pyrazole-carbaldehydes are exceptionally versatile intermediates, serving as synthetic handles for a vast array of subsequent reactions, including reductive aminations, oxidations, condensations, and the construction of more complex heterocyclic systems.

However, the seemingly straightforward task of attaching a formyl group is nuanced. The choice of formylating reagent is critical and depends heavily on the electronic nature of the pyrazole substrate, the presence of sensitive functional groups, and desired process parameters like scale, safety, and cost. This guide provides an in-depth, comparative analysis of the most prevalent formylation reagents for pyrazole synthesis. We will dissect their mechanisms, evaluate their performance with supporting data, and provide field-proven insights to empower researchers to make informed decisions in their synthetic endeavors.

The Arena of Reagents: A Head-to-Head Comparison

The formylation of pyrazoles is an electrophilic aromatic substitution reaction. The pyrazole ring, being electron-rich, is susceptible to attack by a suitable electrophile. The regioselectivity of this attack is governed by the electronic properties of the ring nitrogens and any substituents. The N1-nitrogen, being pyrrole-like, is electron-donating, while the N2-nitrogen is pyridine-like and electron-withdrawing. This electronic arrangement deactivates the C3 and C5 positions relative to the C4 position, making the C4 position the most nucleophilic and the primary site for electrophilic attack.[1]

We will focus our comparison on two classical and highly utilized methods: the Vilsmeier-Haack reaction and the Duff reaction, while also considering important alternatives.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is arguably the most common and reliable method for formylating electron-rich heterocycles, including pyrazoles.[2][3] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide (most commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5]

The efficacy of the V-H reaction stems from the generation of the highly electrophilic chloroiminium cation, often called the Vilsmeier reagent. This species is reactive enough to be attacked by the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrazole Pyrazole Substrate Pyrazole->Sigma_Complex Electrophilic Attack Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate Deprotonation Product 4-Formylpyrazole Iminium_Intermediate->Product Hydrolysis Workup Aqueous Workup (H₂O) Workup->Product

Mechanism of the Vilsmeier-Haack formylation of pyrazole.

The V-H reaction is known for its broad applicability and generally good to excellent yields.[1][6] It is effective for a wide range of N-substituted and C-substituted pyrazoles.

  • Advantages: High yields, relatively short reaction times, and a well-established, predictable regioselectivity for the C4 position. The procedure is robust and has been used to synthesize a vast library of pyrazole-4-carbaldehydes.[7][8]

  • Limitations: The reagents, particularly POCl₃, are corrosive and moisture-sensitive, requiring careful handling. The reaction conditions are strongly acidic, which can be incompatible with acid-labile functional groups on the pyrazole substrate. Pyrazoles bearing strong electron-withdrawing groups may show low reactivity and require harsh conditions, potentially leading to decomposition.[9]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography). Reaction times typically range from 2 to 8 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Duff Reaction: A Milder, Phenol-Friendly Alternative

The Duff reaction offers a viable alternative to the V-H reaction, particularly when milder conditions are required. This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[10][11]

The Duff reaction proceeds through a more complex mechanism. HMTA acts as a source of an electrophilic iminium species upon protonation and fragmentation. This electrophile attacks the pyrazole ring, leading to an aminomethylated intermediate. Subsequent intramolecular redox steps and hydrolysis during acidic work-up yield the final aldehyde.

Duff_Reaction_Workflow Pyrazole Pyrazole Substrate Reaction_Mix Heat (Reflux) Pyrazole->Reaction_Mix HMTA HMTA HMTA->Reaction_Mix Acid Acidic Medium (e.g., TFA) Acid->Reaction_Mix Aminomethylation Electrophilic Aminomethylation Reaction_Mix->Aminomethylation Intermediate Benzylamine-like Intermediate Aminomethylation->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

Logical workflow of the Duff formylation reaction.

The Duff reaction has been successfully applied to the synthesis of various 1-phenyl-1H-pyrazole-4-carbaldehydes, demonstrating good yields and excellent regioselectivity.[3][10][12]

  • Advantages: Utilizes safer and less corrosive reagents compared to the V-H reaction.[3] The milder conditions can offer better tolerance for certain functional groups. It presents a valuable alternative in situations where reagents like POCl₃ are restricted or undesirable.[3]

  • Limitations: The Duff reaction is generally less efficient than the V-H method, often requiring higher temperatures and significantly longer reaction times (12 hours or more).[2] Yields can be more variable and substrate-dependent. Its applicability to pyrazoles with electron-withdrawing groups is limited.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1.0 eq), hexamethylenetetramine (HMTA, 2.0-4.0 eq), and trifluoroacetic acid (TFA) as the solvent.[2]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.[2]

  • Work-up: After completion, cool the mixture and pour it into water. Add a 2M HCl solution and heat the mixture for an additional 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extraction & Purification: Cool the solution and neutralize with a solid base like sodium carbonate. Extract the product with an organic solvent (e.g., dichloromethane, 3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data-Driven Comparison: Vilsmeier-Haack vs. Duff Reaction

To provide a clear, quantitative comparison, the following table summarizes typical performance data for the formylation of 1-phenyl-1H-pyrazole using both methods.

FeatureVilsmeier-Haack ReactionDuff ReactionReference(s)
Reagents DMF, POCl₃Hexamethylenetetramine (HMTA), Acid (TFA)[3]
Active Electrophile Chloroiminium Cation [ClCH=N⁺(Me)₂]Protonated HMTA derivatives[3][11]
Typical Conditions 0 °C to 80 °C, 2-8 hours100-120 °C (Reflux), 12-24 hours[1][2]
Typical Yields 65-95%76-98% (for 1-phenylpyrazoles)[5][12]
Substrate Scope Broad; effective for many substituted pyrazolesGood for N-aryl pyrazoles; limited for others[2][10]
Safety Profile POCl₃ is highly corrosive and toxicReagents are generally safer and easier to handle[3]
Key Advantage High efficiency, speed, and broad applicabilityMilder conditions, safer reagents[2][3]

Other Notable Formylation Reagents

While the V-H and Duff reactions are dominant, other methods can be advantageous in specific contexts.

Rieche Formylation

The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[13][14] This method generates a highly reactive electrophile, CHClOMe, which can formylate even less reactive aromatic systems.

  • Advantages: High reactivity. Can be effective for substrates that are sluggish in V-H reactions.

  • Disadvantages: Dichloromethyl methyl ether is a potential carcinogen, and strong Lewis acids like TiCl₄ are highly corrosive and moisture-sensitive, requiring stringent anhydrous conditions.[15]

Formylation with Triethyl Orthoformate

Triethyl orthoformate [CH(OEt)₃] is another valuable reagent that can achieve formylation under acidic conditions (often with Lewis acids like AlCl₃ or BF₃·OEt₂).[16][17] It generates a diethoxycarbenium ion as the electrophile.

  • Advantages: Offers milder reaction conditions compared to V-H or Rieche methods, enhancing functional group tolerance. The reagent is less hazardous than dichloromethyl methyl ether.[16]

  • Disadvantages: Generally requires highly activated substrates for good yields.

Decision-Making Workflow for Reagent Selection

Choosing the optimal formylation reagent is a critical step in the synthetic design process. The following workflow provides a logical framework for making this decision.

Reagent_Selection_Workflow Start Start: Pyrazole Substrate Check_Acid_Sensitivity Is the substrate sensitive to strong acids (e.g., POCl₃, HCl)? Start->Check_Acid_Sensitivity Check_Reactivity Is the pyrazole electron-rich and activated? Check_Acid_Sensitivity->Check_Reactivity No Duff Consider Duff Reaction (Milder, Safer Reagents) Check_Acid_Sensitivity->Duff Yes Vilsmeier_Haack Use Vilsmeier-Haack (High Yield, Fast) Check_Reactivity->Vilsmeier_Haack Yes Check_Deactivated Is the substrate electron-deficient or deactivated? Check_Reactivity->Check_Deactivated No Orthoformate Consider Triethyl Orthoformate (Mild, Good for Activated Rings) Duff->Orthoformate Alternative Rieche Consider Rieche Formylation (High Reactivity for Deactivated Rings) Check_Deactivated->Vilsmeier_Haack No (Moderately Active) Check_Deactivated->Rieche Yes

Decision workflow for selecting a pyrazole formylation reagent.

Conclusion and Future Outlook

The formylation of pyrazoles remains a vital transformation in organic synthesis. The Vilsmeier-Haack reaction continues to be the method of choice for its efficiency, reliability, and broad scope. However, its harsh conditions necessitate alternatives. The Duff reaction has emerged as a powerful substitute, especially for N-aryl pyrazoles, offering a safer and milder protocol, albeit at the cost of longer reaction times.[2][3] For particularly sensitive or deactivated substrates, methods like the Rieche formylation or formylation with triethyl orthoformate provide additional tools in the chemist's arsenal.

Future developments will likely focus on catalytic, transition-metal-free formylation methods that operate under even milder conditions with greater functional group tolerance and improved sustainability profiles. As the demand for complex, functionalized pyrazole derivatives in pharmaceuticals and materials continues to grow, the development of novel and efficient formylation strategies will remain an area of intense research and innovation.

References

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X-ray crystal structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structures of Pyrazole-4-Carbaldehyde Derivatives: A Comparative Analysis

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals. Their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, makes them a focal point in medicinal chemistry and drug discovery.[1] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile synthetic handle, allowing for the creation of diverse derivatives, such as Schiff bases, with modulated therapeutic properties.

Understanding the three-dimensional architecture of these molecules is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, conformational preferences, and intermolecular interactions that govern the behavior of these compounds in the solid state. This guide provides a comparative analysis of the X-ray crystal structures of a representative 5-alkoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its Schiff base derivative, offering critical insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices in synthesis and crystallization and delve into how subtle molecular modifications influence supramolecular assembly.

Experimental Methodology: From Synthesis to Structure

The journey from chemical synthesis to a refined crystal structure is a multi-step process requiring precision and an understanding of the underlying chemical principles. Here, we outline a validated protocol for the synthesis of a parent pyrazole-4-carbaldehyde and its subsequent conversion to a Schiff base derivative, followed by the critical steps for obtaining and analyzing single crystals.

Generalized Synthesis Protocol

The synthesis of 1,3-dialkyl-5-alkoxy-1H-pyrazole-4-carbaldehydes typically begins with a precursor like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The chloro group at the 5-position is amenable to nucleophilic substitution by an alkoxide or phenoxide.

Step 1: Synthesis of 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (Representative Parent Compound)

  • To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) and a substituted phenol (e.g., 3-methylphenol, 1.6 eq.) in dimethylformamide (DMF), add potassium hydroxide (2.0 eq.) at room temperature.

  • Heat the resulting mixture to approximately 115°C (388 K) for 6 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

  • After cooling, pour the reaction mixture into cold water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue via recrystallization from an ethyl acetate/petroleum ether mixture to yield colorless crystals suitable for analysis.[2]

Step 2: Synthesis of a Pyrazole Schiff Base Derivative

  • Dissolve the synthesized pyrazole-4-carbaldehyde (1.0 eq.) in ethanol.

  • Add an equimolar amount of a primary amine (e.g., 2-aminophenol). The aldehyde's electrophilic carbon is attacked by the amine's nucleophilic nitrogen.

  • Add a catalytic amount of a weak acid, such as acetic acid, to protonate the hydroxyl intermediate, facilitating the elimination of a water molecule.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography.[3]

  • Upon cooling, the Schiff base product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol to grow single crystals.[4]

Experimental Workflow for Crystallographic Analysis

The protocol for determining a crystal structure is a self-validating system, where the quality of the final data is contingent on the success of each preceding step.

G cluster_synthesis Chemical Synthesis cluster_crystal Crystallization & Data Collection cluster_analysis Structure Solution & Refinement S1 Synthesis of Pyrazole Carbaldehyde S2 Synthesis of Schiff Base Derivative S1->S2 Condensation Reaction C1 Single Crystal Growth S2->C1 C2 Crystal Selection & Mounting C1->C2 C3 X-ray Diffraction Data Collection C2->C3 A1 Structure Solution (e.g., SHELXT) C3->A1 A2 Structure Refinement (e.g., SHELXL) A1->A2 A3 Validation & Analysis (e.g., OLEX2, PLATON) A2->A3 F1 Comparative Structural Analysis A3->F1 Final Structural Data

Caption: Workflow from synthesis to comparative structural analysis.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Selection: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations, which improves the quality of the diffraction data. Diffraction data are collected using a diffractometer with Mo Kα or Cu Kα radiation.[1]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson synthesis. The resulting structural model is then refined against the experimental data to obtain precise bond lengths, angles, and thermal parameters.[5]

Comparative Structural Analysis

To illustrate the impact of derivatization on crystal structure, we will compare the crystallographic data of a parent pyrazole-4-carbaldehyde with that of a pyrazole Schiff base derivative. For this guide, we use data for 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde (Compound A) [2] and (Z)-4-(((2-hydroxyphenyl)amino)(phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Compound B) , a closely related Schiff base.[4]

ParameterCompound A: Pyrazole CarbaldehydeCompound B: Pyrazole Schiff Base
Chemical FormulaC₁₃H₁₄N₂O₂C₂₃H₁₉N₃O₂
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)7.9444 (16)7.1822 (3)
b (Å)10.643 (3)11.0015 (4)
c (Å)15.053 (3)13.6353 (5)
α (°)107.732 (3)111.715 (10)
β (°)102.473 (5)92.255 (2)
γ (°)93.225 (7)106.002 (2)
Z (Molecules/Unit Cell)42
Key Intermolecular ForcesWeak C—H···O interactionsStrong N—H···O Hydrogen Bonds
Analysis of the Parent Carbaldehyde (Compound A)

The crystal structure of Compound A reveals two independent molecules in the asymmetric unit.[2] A key conformational feature is the significant dihedral angle between the pyrazole ring and the attached phenoxy ring (86.5° and 82.3° for the two molecules). This near-perpendicular arrangement minimizes steric hindrance. The crystal packing is primarily governed by weak C—H···O intermolecular interactions, a common feature in molecules lacking strong hydrogen bond donors.[2]

Analysis of the Schiff Base Derivative (Compound B)

The conversion of the carbaldehyde to a Schiff base introduces a strong hydrogen bond donor (the N-H group from the aminophenol) and a hydrogen bond acceptor (the C=O group of the pyrazolone tautomer). The crystal structure of Compound B is stabilized by a strong intramolecular N—H···O hydrogen bond.[6] This interaction creates a pseudo-nine-membered ring, which significantly influences the molecule's conformation, locking it into a more planar arrangement compared to the parent aldehyde.[6] This planarity can facilitate π-π stacking interactions between aromatic rings of adjacent molecules, leading to a more densely packed and stable crystal lattice.

G cluster_A Parent Carbaldehyde (A) cluster_B Schiff Base Derivative (B) A_mol Molecule 1 A_mol2 Molecule 2 A_mol->A_mol2 Weak C-H···O Interactions B_mol Molecule 1 (Intramolecular H-Bond) B_mol2 Molecule 2 (Intramolecular H-Bond) B_mol->B_mol2 π-π Stacking Title Comparative Intermolecular Interactions

Caption: Dominant intermolecular forces in the two crystal structures.

Implications for Drug Design and Development

The comparative analysis highlights how a simple synthetic modification dramatically alters the solid-state architecture of a molecule. These changes have profound implications for drug development:

  • Solubility and Bioavailability: The strong hydrogen bonding network in the Schiff base derivative can lead to higher lattice energy, potentially decreasing its aqueous solubility compared to the parent aldehyde. This is a critical parameter affecting a drug's bioavailability.

  • Receptor Binding: The rigid, planar conformation enforced by the intramolecular hydrogen bond in the Schiff base derivative reduces its conformational flexibility. While this may entropically favor binding to a specific receptor pocket that accommodates this shape, it could also prevent binding to other targets.

  • Polymorphism: The ability to form different networks of intermolecular interactions increases the likelihood of polymorphism—the existence of multiple crystal forms. Different polymorphs can have different stabilities, solubilities, and dissolution rates, making polymorphic screening essential in drug development.

Conclusion

This guide demonstrates the power of single-crystal X-ray diffraction in providing a detailed understanding of molecular structure and packing. The transformation of a pyrazole-4-carbaldehyde to its Schiff base derivative introduces strong, directional hydrogen bonds that override the weaker interactions present in the parent compound.[6] This modification fundamentally changes the molecule's conformation and its supramolecular assembly in the solid state. For drug development professionals, these crystallographic insights are not merely academic; they provide a crucial foundation for understanding structure-activity relationships (SAR) and for engineering molecules with optimized physicochemical properties for improved therapeutic efficacy.[1]

References
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available at: [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. Available at: [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PubMed Central. Available at: [Link]

  • Crystal Structure and Characterization of Novel Schiff Base: (Z)-4-(((2-hydroxy phenyl)amino)(phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Hindawi. Available at: [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]

  • Pyrazole Schiff base derivative. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]

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  • Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands as a valuable heterocyclic building block. Its functionalized pyrazole core is a privileged scaffold in medicinal chemistry, often serving as a precursor for a diverse range of biologically active molecules.[1][2] The ultimate efficacy and safety of any downstream product derived from this intermediate are inextricably linked to its initial purity. Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control step but a foundational pillar of successful research and development.

This guide provides an in-depth, experience-driven protocol for assessing the purity of synthesized 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind method development, present a detailed and self-validating protocol, compare HPLC with alternative analytical techniques, and offer insights grounded in years of laboratory practice.

Synthesis Context and the Rationale for Method Specificity

To develop a specific and effective purity assay, one must first understand the potential impurity profile, which is dictated by the synthetic route. This pyrazole carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction .[2][3][4] This reaction formylates an electron-rich pyrazole precursor using a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

This synthetic context allows us to anticipate likely impurities, which the HPLC method must be able to resolve:

  • Unreacted Starting Material: The pyrazole precursor (e.g., 1,3-dimethyl-5-methoxypyrazole).

  • Reagent-Derived Impurities: Residual DMF or its hydrolysis products.

  • Side-Reaction Products: Potential for over-formylation or formation of chlorinated by-products under certain conditions.[1][7]

  • Work-up and Purification Residues: Solvents used during extraction and chromatography (e.g., ethyl acetate, hexanes).

The primary goal of our HPLC method is, therefore, specificity : the ability to unequivocally assess the analyte in the presence of these expected components and any other potential degradation products.[8]

Logical Workflow: From Synthesis to Purity Verification

The following diagram illustrates the logical progression from the chemical synthesis to the final, validated purity assessment, highlighting the central role of the HPLC method.

G cluster_0 Synthesis & Work-up cluster_1 HPLC Purity Assessment synthesis Vilsmeier-Haack Reaction (Precursor + POCl3/DMF) workup Aqueous Work-up & Solvent Extraction synthesis->workup Reaction Quench purification Column Chromatography (Crude Product) workup->purification Isolation sample_prep Sample & Standard Preparation purification->sample_prep Isolated Product hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis Injection data_processing Chromatogram Integration & Purity Calculation hplc_analysis->data_processing Data Acquisition validation Method Validation (ICH Guidelines) data_processing->validation Performance Check final_report Certificate of Analysis (Purity > 99.5%) validation->final_report Final Result

Caption: Workflow from synthesis to final purity report.

The Core Protocol: A Validated RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[9] This protocol employs a reversed-phase (RP) method, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. Nonpolar compounds are retained longer, allowing for effective separation based on polarity differences between the target compound and its impurities.

Experimental Protocol: Step-by-Step Methodology

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, purity ≥ 99.5%.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol; ultrapure water (18.2 MΩ·cm).

  • Reagents: Formic acid (FA), analytical grade.

2. Chromatographic Conditions: The causality behind these choices is critical: a C18 column provides excellent retention for moderately polar heterocyclic compounds. Acetonitrile is chosen for its low UV cutoff and viscosity, while a formic acid modifier ensures the analyte is in a single protonation state, preventing peak tailing and improving reproducibility. The detection wavelength is selected based on the UV absorbance maximum of the analyte's chromophore.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for reversed-phase; good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress silanol activity and ensure consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; 0.1% FA maintains pH consistency with Phase A.
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% BA gradient elution is crucial for separating impurities with a wide range of polarities and ensuring late-eluting compounds are cleared from the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic systems; provides good sensitivity for the analyte.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Run Time 25 minutesSufficient to elute the main peak and any potential late-eluting impurities.

3. Solution Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized batch into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Testing (SST) - The Self-Validating Check: Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results.[8][10] Inject the Working Standard Solution six times consecutively.

SST ParameterAcceptance Criteria (ICH)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) %RSD of peak area ≤ 2.0%Ensures the precision of the injection and detection system.

5. Analysis and Purity Calculation: Inject the blank (diluent), followed by the Working Standard, and then the prepared sample solutions. Purity is typically determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Grounding the Protocol in Authoritative Standards

A developed method is only reliable if it is validated. Validation provides documented evidence that the procedure is suitable for its intended purpose.[8][9] The International Council for Harmonisation (ICH) guidelines provide the framework for this process.[10][11][12]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the method can separate the main analyte from potential impurities and degradation products. Performed by spiking the sample with expected impurities and observing baseline resolution.Peak Purity Index > 0.999 (PDA); Baseline resolution (Rs > 1.5) between analyte and adjacent peaks.
Linearity To confirm a proportional relationship between concentration and detector response over a specified range. Analyze at least five concentrations (e.g., 50-150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Performed by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0% at each level.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or based on the standard deviation of the response and the slope of the calibration curve.S/N ratio ≥ 10; %RSD for precision at this level should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temp, ±5% organic in mobile phase).System suitability parameters remain within acceptance criteria.

Comparison With Other Purity Assessment Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques offer complementary information. The choice of method depends on the specific question being asked—is it a quick check, structural confirmation, or a precise quantitative measurement?

TechniquePrincipleAdvantagesLimitations
HPLC (Quantitative) Differential partitioning between a stationary and mobile phase.High resolution and sensitivity ; provides precise quantitative data (% purity); method is highly validated and accepted by regulatory bodies.[9][11]Requires specialized equipment and method development; assumes all impurities are UV-active for area % calculation.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Rapid and inexpensive ; excellent for monitoring reaction progress and identifying the number of components.[13][14]Primarily qualitative/semi-quantitative; lower resolution than HPLC; difficult to automate.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information ; can identify and quantify impurities if their signals are resolved from the main compound; qNMR (quantitative NMR) can determine purity without a reference standard.Lower sensitivity than HPLC for trace impurities; complex mixtures can lead to overlapping signals, making quantification difficult.[13][15]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely sensitive ; provides molecular weight information, which is crucial for identifying unknown impurities; LC-MS combines the separation power of HPLC with the identification power of MS.[14][16]Response factors can vary dramatically between compounds, making direct quantification challenging without specific standards for each impurity.
Melting Point Determination Measures the temperature range over which a solid melts.Simple and fast ; impurities typically depress and broaden the melting range, providing a quick indication of purity.[13][17]Insensitive to small amounts of impurities; not applicable to liquids or amorphous solids; some eutectic mixtures may have sharp melting points.
Decision Framework for Purity Analysis

This diagram outlines a logical decision-making process for selecting the appropriate analytical technique based on the experimental objective.

G start What is the Analytical Goal? node_quant Quantitative Purity for Release? start->node_quant Precise Quantification node_id Identify an Unknown Impurity? start->node_id Identification node_monitor Monitor Reaction Progress? start->node_monitor Rapid Check node_structure Confirm Structure & Check for Major Impurities? start->node_structure Structural Info result_hplc Use Validated RP-HPLC Method node_quant->result_hplc result_lcms Use LC-MS node_id->result_lcms result_tlc Use TLC node_monitor->result_tlc result_nmr Use ¹H NMR node_structure->result_nmr

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity assessment of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a critical step that underpins the quality of subsequent research and development activities. While techniques like NMR and MS provide invaluable structural information, a validated RP-HPLC method remains the definitive tool for accurate and precise quantitative purity determination. The protocol detailed in this guide, grounded in the principles of method specificity and validated according to ICH guidelines, provides a trustworthy and robust system for ensuring the quality of this important synthetic intermediate. By understanding the causality behind each parameter and embracing a holistic analytical approach, researchers can proceed with confidence in the integrity of their materials.

References

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  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

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  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • National Institutes of Health (NIH). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. [Link]

  • National Institutes of Health (NIH). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

A Comparative Guide to Confirming the Structure of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3] The functionalization of this core, particularly through reactions of versatile intermediates like 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is a critical step in the synthesis of novel therapeutic agents.[4][5][6] However, the synthesis of new derivatives demands an unambiguous confirmation of their chemical structure. Misinterpretation can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

This guide provides a comparative analysis of methodologies for confirming the structure of products derived from this pyrazole aldehyde, using the Knoevenagel condensation as a primary case study. We will delve into the causality behind experimental choices and present a self-validating system of orthogonal analytical techniques for robust structural elucidation.

The Challenge: Stereochemical Ambiguity in Knoevenagel Condensation

The Knoevenagel condensation is a classic and efficient C-C bond-forming reaction, reacting a carbonyl group with an active methylene compound.[7] When 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is reacted with an active methylene compound such as ethyl cyanoacetate, a new α,β-unsaturated system is formed. This reaction, however, introduces stereochemical ambiguity, as it can potentially yield two different geometric isomers: the E and Z isomers. Distinguishing between these isomers is non-trivial but essential, as their distinct spatial arrangements can lead to vastly different biological activities and physicochemical properties.

Part 1: The Reaction Workflow & Protocol

Causality of Reagent and Condition Selection

The chosen model reaction is the Knoevenagel condensation of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate.

  • Active Methylene Compound: Ethyl cyanoacetate is selected due to the strong electron-withdrawing nature of both the nitrile (-CN) and ester (-COOEt) groups, which increases the acidity of the α-protons, facilitating deprotonation by a mild base.

  • Catalyst: Piperidine, a weak secondary amine, is an effective catalyst.[7] It avoids the self-condensation of the aldehyde that could occur with a stronger base.[7]

  • Solvent & Temperature: Ethanol is a suitable solvent that solubilizes the reactants. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration step.[8]

Experimental Workflow Diagram

The overall process from reaction to confirmed structure involves synthesis, purification, and a multi-pronged analytical approach.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Reactants Pyrazole Aldehyde + Ethyl Cyanoacetate + Piperidine (cat.) Reaction Reflux in Ethanol Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Isolated Product (Mixture of E/Z Isomers?) Purify->Product NMR 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, NOESY) Product->NMR Primary Confirmation MS Mass Spectrometry (HRMS) Product->MS Molecular Formula IR FTIR Spectroscopy Product->IR Functional Groups Final Confirmed Structure (E or Z Isomer) NMR->Final Orthogonal Validation MS->Final Orthogonal Validation IR->Final Orthogonal Validation G cluster_reactants cluster_products start 5-Methoxy-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde plus + arrow_node cyano Ethyl Cyanoacetate Z_isomer Z-Isomer or_node or E_isomer E-Isomer

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is a critical endeavor. Among these, pyrazole-4-carbaldehydes serve as pivotal intermediates in the synthesis of a diverse array of pharmaceutical agents and functional materials.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to a specific, high-value target: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . We will dissect the predominant Vilsmeier-Haack reaction and explore viable alternatives, offering a comprehensive analysis of their synthetic efficiency supported by experimental data and mechanistic insights.

Introduction: The Significance of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The title compound, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is a highly functionalized intermediate. The methoxy group at the 5-position and the dimethyl substitution on the pyrazole ring create an electron-rich system, influencing its reactivity and the biological activity of its downstream derivatives. The formyl group at the C4 position is a versatile synthetic handle, enabling a wide range of chemical transformations for the construction of complex molecular architectures.

This guide will navigate the synthetic landscape for producing this key intermediate, focusing on providing a clear, data-driven comparison to inform your synthetic strategy.

Core Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of pyrazole-4-carbaldehydes is dominated by electrophilic formylation reactions. We will evaluate the most common methods, providing detailed protocols and a comparative analysis of their performance.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism and Rationale: The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium cation) from DMF and POCl₃. This potent electrophile then attacks the electron-rich C4 position of the pyrazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The choice of the Vilsmeier-Haack reaction is predicated on the high nucleophilicity of the pyrazole ring, which is further enhanced by the presence of electron-donating groups like the methoxy and methyl substituents in our target molecule.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

This protocol is a well-established and reliable method for the formylation of electron-rich pyrazoles.

Step 1: Synthesis of the Precursor, 1,3-dimethyl-1H-pyrazol-5(4H)-one

The synthesis of the pyrazolone precursor is a critical first step. A common and efficient method involves the condensation of methylhydrazine with ethyl acetoacetate.

  • Materials: Methylhydrazine, Ethyl acetoacetate, Ethanol.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Step 2: O-Methylation to form 1,3-dimethyl-5-methoxypyrazole

  • Materials: 1,3-dimethyl-1H-pyrazol-5(4H)-one, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in the chosen solvent.

    • Add the base (1.1-1.5 eq) and stir the mixture for 15-30 minutes.

    • Add the methylating agent (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-5-methoxypyrazole.

Step 3: Vilsmeier-Haack Formylation

  • Materials: 1,3-dimethyl-5-methoxypyrazole, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Ice, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq) dropwise to the DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a viscous complex. Allow the mixture to stir at 0 °C for 30 minutes.

    • Formylation Reaction: Dissolve 1,3-dimethyl-5-methoxypyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Quenching and Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extraction and Purification: Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

The Duff Reaction: A Milder Alternative

The Duff reaction offers an alternative formylation pathway, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction. It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.

Mechanism and Rationale: The Duff reaction proceeds through the electrophilic attack of an iminium ion derived from HMTA on the aromatic ring. This is followed by a series of steps, including an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde. While generally less efficient than the V-H reaction, it avoids the use of phosphorus oxychloride.

General Experimental Protocol for the Duff Reaction

  • Materials: 1,3-dimethyl-5-methoxypyrazole, Hexamethylenetetramine (HMTA), Glacial acetic acid or Trifluoroacetic acid (TFA).

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dimethyl-5-methoxypyrazole (1.0 eq) and HMTA (1.5-2.0 eq) in the acidic solvent.

    • Heat the reaction mixture to reflux (typically 100-120 °C) for several hours (6-12 hours).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product by column chromatography.

Organometallic Routes: Lithiation and Grignard-based Formylation

For specific applications, formylation can also be achieved through organometallic intermediates. These methods offer alternative regioselectivity in some cases but come with their own set of challenges.

  • Lithiation followed by Formylation: This method involves the deprotonation of the pyrazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF. The regioselectivity of the lithiation is a critical factor and can be influenced by the substituents on the pyrazole ring. For 1-methylpyrazole, lithiation can occur at the methyl group under kinetic control or at the 5-position under thermodynamic control.[2]

  • Grignard Reaction: A pyrazolyl Grignard reagent can be prepared from a corresponding halopyrazole. This organomagnesium species can then react with a formylating agent like ethyl formate to introduce the aldehyde group. This method is generally less common for direct formylation of the pyrazole core.

These organometallic routes often require strictly anhydrous conditions and inert atmospheres, and the handling of pyrophoric reagents like n-BuLi necessitates significant safety precautions.

Comparative Data Summary

The following table provides a comparative overview of the different synthetic methodologies for the production of pyrazole-4-carbaldehydes, with a focus on parameters relevant to the synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Parameter Vilsmeier-Haack Reaction Duff Reaction Lithiation-Formylation
Typical Yield Good to Excellent (70-95%)Moderate to Good (40-70%)Variable, often good (60-85%)
Reaction Time 2-6 hours6-12 hours1-4 hours
Reaction Temperature 0 °C to 70 °C100-120 °C (Reflux)-78 °C to room temperature
Reagent Cost Moderate (POCl₃, DMF)Low (HMTA, Acetic Acid)High (n-BuLi, anhydrous solvents)
Safety Concerns POCl₃ is corrosive and water-reactive.HMTA is a flammable solid.n-BuLi is pyrophoric. Requires inert atmosphere.
Substrate Scope Broad for electron-rich heterocycles.Good for activated aromatics.Dependent on directing groups for regioselectivity.
Environmental Impact Use of chlorinated reagents.Use of organic acids.Use of organometallic reagents and dry solvents.

Visualization of Synthetic Pathways

Vilsmeier-Haack Reaction Workflow

G cluster_0 Precursor Synthesis cluster_1 Vilsmeier-Haack Formylation Methylhydrazine Methylhydrazine Pyrazolone 1,3-dimethyl-1H- prazolone Methylhydrazine->Pyrazolone Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pyrazolone Methoxypyrazole 1,3-dimethyl-5- methoxypyrazole Pyrazolone->Methoxypyrazole O-Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Methoxypyrazole Formylation Formylation Reaction Methoxypyrazole->Formylation DMF DMF VilsmeierReagent Vilsmeier Reagent (in situ) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent VilsmeierReagent->Formylation FinalProduct 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde Formylation->FinalProduct Hydrolysis

Caption: Workflow for the synthesis of the target molecule via the Vilsmeier-Haack reaction.

Comparison of Formylation Strategies

G cluster_0 Formylation Methods Start 1,3-dimethyl-5- methoxypyrazole VH Vilsmeier-Haack (DMF, POCl₃) Start->VH High Yield Mild Conditions Duff Duff Reaction (HMTA, Acid) Start->Duff Moderate Yield Milder Reagents Lithiation Lithiation (n-BuLi, DMF) Start->Lithiation Variable Yield Strict Conditions End 5-Methoxy-1,3-dimethyl-1H- pyrazole-4-carbaldehyde VH->End Duff->End Lithiation->End

Caption: A logical comparison of the primary formylation strategies for 5-methoxypyrazoles.

Conclusion and Recommendations

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is most reliably and efficiently achieved through the Vilsmeier-Haack reaction . This method consistently provides high yields under relatively mild conditions and is amenable to scale-up. The primary considerations for this route are the safe handling of phosphoryl chloride and the multi-step nature of the synthesis, starting from the pyrazolone precursor.

The Duff reaction presents a viable, albeit typically lower-yielding, alternative that avoids the use of corrosive phosphorus-based reagents. It may be a suitable choice for smaller-scale syntheses or when the substrate is incompatible with Vilsmeier-Haack conditions.

Organometallic routes , such as lithiation followed by formylation, offer a mechanistically distinct approach. However, the requirement for cryogenic temperatures, strictly anhydrous conditions, and the use of pyrophoric reagents make this method less practical for routine synthesis unless specific regiochemical outcomes are desired that cannot be achieved by other means.

For researchers and drug development professionals, the selection of the optimal synthetic route will ultimately depend on a balance of factors including desired yield, scale, available equipment, and safety considerations. For the efficient and robust production of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction remains the superior and recommended methodology.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Faigl, F., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Dai, H., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3226. [Link]

  • Ghahremanzadeh, R., et al. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 15(10), 2249-2257. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 26990-71-6). As a specialized heterocyclic compound incorporating both a pyrazole ring and an aldehyde functional group, its handling and disposal demand a rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, chemists, and laboratory managers in the pharmaceutical and drug development sectors, grounding procedural steps in established principles of chemical safety and waste management.

Foundational Principles: Hazard Profile & Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive toxicological profile for this specific molecule may not be widely published, its constituent functional groups—pyrazole and aldehyde—provide a solid basis for a conservative risk assessment.

  • Pyrazole Derivatives: This class of compounds can exhibit varying levels of toxicity. Pyrazole itself is known to be harmful if swallowed and can cause skin and eye irritation.[1][2] Some derivatives have been shown to be toxic to aquatic life, underscoring the critical need to prevent environmental release.[2]

  • Aldehydes: The aldehyde functional group is often associated with irritation to the skin, eyes, and respiratory system.[3][4] Aldehydes are also reactive compounds; they must not be mixed with incompatible materials, as this can lead to hazardous reactions.[5]

Based on this analysis, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde must be treated as a hazardous chemical. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [6][7][8] Evaporation in a fume hood is also not an acceptable method of disposal.[6][8] The primary disposal pathway for this compound is through a licensed professional waste disposal company, typically involving high-temperature incineration.[2][9]

Pre-Disposal Operations: PPE and Container Selection

Proper preparation is the first line of defense against chemical exposure and environmental contamination.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing appropriate PPE. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes, which, based on data for similar compounds, are susceptible to irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Data for analogous compounds indicate a potential for skin irritation.[1][3]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a container made of a material that is chemically resistant to the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle or pail is suitable.[10] The container must be in good condition, free of leaks or cracks.[10]

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, it must be labeled.[7][8][10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde". Avoid abbreviations or formulas.[10]

    • An accurate list of all constituents and their approximate percentages.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant," "Harmful").

Step-by-Step Disposal Protocol

The following workflow outlines the procedures for handling different forms of waste associated with this chemical. This process ensures that waste is properly segregated, contained, and prepared for final disposal.

Disposal workflow for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Unused or Expired Solid Chemical
  • Work Area: Conduct the transfer within a chemical fume hood to minimize inhalation risk.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated hazardous waste container.

  • Seal: Securely close the lid of the waste container. It must remain closed at all times except when adding waste.[6][8][10]

Contaminated Disposable Labware
  • Collection: Items such as gloves, weighing papers, and pipette tips that are contaminated with the compound should be collected as solid hazardous waste.[9]

  • Containment: Place these items directly into the same solid waste container designated for the pure chemical. Do not overfill the container; leave at least 1 inch of headspace.[11]

Contaminated Glassware
  • Gross Decontamination: If glassware is grossly contaminated, it should be pre-rinsed. The rinsate must be collected as hazardous waste.

  • Triple Rinse: For containers that held the pure substance, they must be triple-rinsed with an appropriate solvent (e.g., methanol or acetone) capable of removing the residue.[6][10][12]

  • Rinsate Collection: Crucially, all three portions of this solvent rinsate must be collected and disposed of as liquid hazardous waste. [6][10] This rinsate should be placed in a separate, clearly labeled liquid hazardous waste container.

  • Final Cleaning: After the triple rinse, the container can be washed normally.

Spill Management and Cleanup
  • Control and Alert: Alert personnel in the immediate area. If the spill is large, contact your institution's EHS department immediately.

  • Containment: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a universal absorbent pad) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material and place it into the designated solid hazardous waste container.

  • Final Decontamination: Clean the spill area with soap and water. All materials used for the final decontamination (wipes, paper towels) must also be placed in the hazardous waste container.[6]

Waste Segregation, Storage, and Final Disposal

Proper storage pending pickup is a critical control point to prevent accidents.

  • Segregation: Store the hazardous waste container away from incompatible materials.[5][7] Specifically, aldehyde-containing waste should be segregated from acids, bases, and oxidizers.[5]

  • Storage Location: The sealed and labeled container must be stored in a designated hazardous waste storage area, often called a Satellite Accumulation Area (SAA).[5] This area must have secondary containment to control any potential leaks.[5][6]

  • Final Disposal Request: Follow your institution's specific procedures to request a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department.[9] They will coordinate with a licensed contractor for final disposal, ensuring compliance with all local and national regulations.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Material Safety Data Sheet. Generic MSDS example. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Pyrazole Removal From Water. Arvia Technology. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]

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A Senior Application Scientist's Guide to Handling 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The following protocols are grounded in established laboratory safety principles and data from structurally analogous compounds to ensure a comprehensive approach to safe handling, even in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Our primary goal is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety in your laboratory.

The recommendations herein are synthesized from the hazard profiles of similar pyrazole-carbaldehyde derivatives, such as 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde and 3-Phenyl-1H-pyrazole-4-carboxaldehyde.[1][2] These analogs indicate that the primary hazards are likely to be irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. This informs every aspect of the safety protocol, particularly the selection of Personal Protective Equipment (PPE). Based on analogous compounds, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is anticipated to present the hazards summarized in the table below.

Potential Hazard Route of Exposure Anticipated Health Effects Rationale / Supporting Evidence
Skin Irritation Dermal ContactCauses skin irritation, potential for redness and discomfort.[1][2][4]SDS for analogous pyrazole-carbaldehydes consistently lists "Causes skin irritation" as a key hazard statement.[1][2][5][6]
Serious Eye Irritation Eye ContactCauses serious eye irritation, potential for redness, pain, and damage if not promptly addressed.[1][5][6]SDS for analogs specifies "Causes serious eye irritation".[1][3][5][6] Direct contact with chemical dust or splash is the primary risk.
Respiratory Irritation InhalationMay cause respiratory irritation.[2][3] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.The target organs for single-exposure toxicity in analogs are often listed as the respiratory system.[1][2][7]
Harmful if Swallowed IngestionAcute oral toxicity is a potential concern.[2][3][7]Analogous compounds are classified as "Harmful if swallowed".[2][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The appropriate level of PPE is dictated by the specific task being performed, considering the quantity of material and the potential for generating dust or splashes.

Eye and Face Protection
  • Mandatory: At a minimum, chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this compound is handled.[1]

  • Recommended for Splash Risk: When handling solutions or performing transfers where splashes are possible, a full-face shield should be worn in addition to safety goggles.[8][9] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothing and skin from minor spills and dust.

  • Gloves: The choice of glove material is critical for chemical protection.

    • Recommended: Nitrile gloves are the preferred choice. They offer good resistance to a range of chemicals, including aldehydes, and provide adequate dexterity.[10]

    • Not Recommended: Latex gloves are not suitable as some chemicals can readily pass through them, offering a false sense of security.[8]

    • Protocol: Always inspect gloves for tears or holes before use.[7] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[1] For prolonged tasks, consider double-gloving.

Respiratory Protection

The need for respiratory protection is based on the scale of work and ventilation controls.

  • For Small Quantities (mg scale): Work should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][5] Under these conditions, specific respiratory protection is not typically required.

  • For Larger Quantities or if Dusting is Likely: If working with larger amounts where dust generation is unavoidable, or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[3] A half-mask respirator with particle filters would be a suitable starting point.

Summary of PPE for Key Operations
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety GogglesNitrile GlovesLab CoatRequired if outside a fume hood or if dust is generated.
Solution Preparation Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if performed in a fume hood.
Reaction Setup/Transfer Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if performed in a fume hood.
Spill Cleanup Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab Coat or ApronAir-purifying respirator may be required depending on spill size.[8]

Operational Plan: Weighing and Dissolving Protocol

This step-by-step protocol integrates PPE use into a standard laboratory workflow to ensure safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 1. Don Required PPE: Lab Coat, Safety Goggles, Nitrile Gloves prep2 2. Prepare Work Area: Ensure fume hood is operational. Gather all necessary equipment. prep1->prep2 Next handle1 3. Carefully open the chemical container. prep2->handle1 Begin Handling handle2 4. Weigh the desired amount of solid using a clean spatula and weigh boat. handle1->handle2 handle3 5. Transfer the solid to the reaction vessel. handle2->handle3 handle4 6. Add solvent slowly to dissolve the solid. handle3->handle4 clean1 7. Securely close the primary chemical container. handle4->clean1 Proceed to Cleanup clean2 8. Decontaminate spatula and weigh boat or dispose of as solid waste. clean1->clean2 clean3 9. Dispose of used gloves in the appropriate waste bin. clean2->clean3 clean4 10. Wash hands thoroughly. clean3->clean4

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined response plan is crucial.

Spill Response Plan

For minor spills (a few grams) inside a chemical fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbed material into a designated, labeled waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the rinsate as chemical waste.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.[1]

The logical flow for a spill response is outlined below.

SpillResponse start Spill Occurs check_location Is the spill inside a fume hood? start->check_location evacuate Evacuate Immediate Area. Alert Safety Officer. check_location->evacuate No don_ppe Ensure Proper PPE is Worn (Goggles, Gloves, Lab Coat). Consider respirator if large spill. check_location->don_ppe Yes contain Cover spill with inert absorbent material. don_ppe->contain collect Collect material into a labeled hazardous waste container. contain->collect clean Decontaminate the area. collect->clean dispose Dispose of all contaminated materials as hazardous waste. clean->dispose end Incident Resolved dispose->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.